Femovan
Description
Properties
CAS No. |
109852-02-0 |
|---|---|
Molecular Formula |
C41H50O4 |
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H26O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1 |
InChI Key |
WNSDZLZVSSOOCA-WOMZHKBXSA-N |
SMILES |
CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Synonyms |
estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, compd. with piperazine (1:1) estropipate Genoral Harmogen Harmonet Ogen Ortho-Est piperazine estrone sulfate |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of Gestodene on Progesterone Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestodene (B1671452) is a potent synthetic progestin belonging to the gonane (B1236691) subgroup of 19-nortestosterone derivatives. It is utilized primarily in oral contraceptives due to its high progestational activity and distinct pharmacological profile.[1] This document provides a comprehensive technical overview of the molecular mechanism of action of gestodene, focusing on its interaction with progesterone (B1679170) receptors (PR). It details the binding affinity and selectivity of gestodene for various steroid receptors, outlines the canonical genomic and potential non-genomic signaling pathways it modulates, and provides detailed protocols for key experimental assays used in its characterization.
Receptor Binding and Selectivity Profile
Gestodene's biological activity is dictated by its affinity for the progesterone receptor and its cross-reactivity with other steroid hormone receptors. This profile determines its therapeutic efficacy and potential side effects.
Binding Affinity for Progesterone Receptor
Gestodene exhibits a high binding affinity for the progesterone receptor, comparable to or greater than the natural ligand, progesterone.[2] This high affinity underlies its potency as a progestin, allowing for effective ovulation inhibition at low dosages.[3][4] Studies using human uterus cytosol have shown that gestodene's behavior in terms of binding to the progesterone receptor is very similar to that of progesterone.[5]
Cross-Reactivity and Selectivity
An essential aspect of gestodene's pharmacological profile is its binding affinity for other steroid receptors, which influences its androgenic, glucocorticoid, and mineralocorticoid activities. Gestodene, like other synthetic progestins, displays some affinity for androgen, glucocorticoid, and mineralocorticoid receptors.[5][6] However, it has no measurable affinity for the estrogen receptor (ER).[1][5] The ratio of its affinity for the progesterone receptor to its affinity for the androgen receptor, known as the selectivity index, is a measure of its potential for androgenic side effects.[7] Newer progestins like gestodene were developed to have a higher selectivity index compared to older agents, aiming to reduce androgenic effects.[7]
Table 1: Relative Binding Affinity (RBA) of Gestodene and Other Progestins to Steroid Receptors
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| Gestodene | High[1][6] | Marked[1] | Marked[1] | Marked[1][5] | No measurable affinity[1][5] |
| Progesterone | High[1] | Low[1] | Low[1] | Marked[1] | No measurable affinity |
| 3-keto-desogestrel | High[1] | Marked[1] | Marked[1] | Almost none[1][6] | No measurable affinity[6] |
| Levonorgestrel | High[6] | High[6] | High[6] | Relatively high[6] | No measurable affinity[6] |
Note: This table provides a qualitative summary based on available literature. Quantitative RBA values can vary depending on the experimental system (e.g., tissue source, radioligand used).
Molecular Mechanism of Action
Gestodene exerts its effects through both genomic and non-genomic signaling pathways upon binding to the progesterone receptor.
Genomic Signaling Pathway
The classical, or genomic, mechanism of action is the primary pathway through which gestodene and other progestins regulate gene expression. This process is relatively slow, taking hours to days to manifest its full effects.
-
Ligand Binding and Receptor Activation: Gestodene, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor.
-
Dimerization and Nuclear Translocation: The activated gestodene-PR complex dissociates from heat shock proteins, dimerizes, and translocates to the nucleus if it was initially in the cytoplasm.
-
DNA Binding and Gene Transcription: In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
-
Co-regulator Recruitment and Transcription Modulation: The DNA-bound receptor complex recruits a variety of co-activators (e.g., SRC-1, TIF-2) or co-repressors, which in turn modulate the transcriptional machinery, leading to an increase or decrease in the transcription of specific genes. This ultimately alters protein synthesis and cellular function.
References
- 1. Characterization of the novel progestin gestodene by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gestodene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. New progestins--clinical experiences: gestodene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gestodene: a review of its pharmacology, potency and tolerability in combined contraceptive preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gestodene: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Activity of Ethinylestradiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and biological activity of ethinylestradiol, a synthetic estrogen widely used in oral contraceptives and hormone replacement therapy. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important pharmaceutical compound.
Molecular Structure and Physicochemical Properties
Ethinylestradiol (EE) is a synthetic derivative of the natural estrogen, estradiol (B170435). The key structural modification is the addition of an ethynyl (B1212043) group at the C17α position of the steroid nucleus. This modification is crucial as it sterically hinders the metabolic oxidation of the 17β-hydroxyl group, thereby significantly increasing its oral bioavailability and metabolic stability compared to estradiol.
Table 1: Physicochemical and Identification Properties of Ethinylestradiol [1]
| Property | Value |
| Chemical Formula | C₂₀H₂₄O₂ |
| IUPAC Name | (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
| CAS Number | 57-63-6 |
| Molecular Weight | 296.4 g/mol |
| Melting Point | 182-184 °C |
| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC4=C3C=CC(=C4)O |
| InChIKey | BFPYWIDHMRZLRN-SLHNCBLASA-N |
Mechanism of Action
Ethinylestradiol exerts its biological effects primarily by acting as a potent agonist of the nuclear estrogen receptors, ERα and ERβ.[2] Upon entering the target cell, ethinylestradiol binds to these receptors located in the cytoplasm or nucleus.
Genomic Signaling Pathway
The binding of ethinylestradiol to ERα or ERβ induces a conformational change in the receptor, leading to its dimerization. This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.[3]
The primary contraceptive effect of ethinylestradiol is achieved through the negative feedback mechanism on the hypothalamic-pituitary-gonadal axis. By stimulating estrogen receptors in the hypothalamus and pituitary gland, it inhibits the secretion of Gonadotropin-Releasing Hormone (GnRH), Follicle-Stimulating Hormone (FSH), and Luteinizing Hormone (LH). This suppression of gonadotropins prevents follicular development and the mid-cycle LH surge, thereby inhibiting ovulation.[2]
Additionally, ethinylestradiol induces changes in the endometrium, making it less receptive to implantation, and alters the consistency of cervical mucus, rendering it more difficult for sperm to penetrate.
Genomic signaling pathway of ethinylestradiol.
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, ethinylestradiol can also initiate rapid, non-genomic signaling events. These are mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) and G-protein coupled estrogen receptors (GPERs).[2] Activation of these receptors can lead to the rapid activation of various intracellular signaling cascades, including the PI3K/Akt and MAPK pathways, which can influence cellular processes such as proliferation and survival.[4]
Biological Activity and Potency
Ethinylestradiol is a highly potent estrogen, with a greater affinity for ERα than estradiol.[2] Its potency is also significantly higher than that of estradiol when administered orally due to its resistance to first-pass metabolism.
Table 2: In Vitro Activity of Ethinylestradiol
| Parameter | Receptor | Value | Assay Type |
| Relative Binding Affinity (RBA) vs. Estradiol | ERα | 194 - 233%[2] | Competitive Binding Assay |
| Relative Binding Affinity (RBA) vs. Estradiol | ERβ | 38 - 151%[2] | Competitive Binding Assay |
| EC₅₀ | ERα | ~0.1 - 1 nM[5] | Reporter Gene Assay |
| EC₅₀ | ERβ | Data not consistently available | Reporter Gene Assay |
| IC₅₀ | ERα | Data not consistently available | Competitive Binding Assay |
| IC₅₀ | ERβ | Data not consistently available | Competitive Binding Assay |
Pharmacokinetics
The pharmacokinetic profile of ethinylestradiol is characterized by rapid absorption, extensive metabolism, and a relatively long elimination half-life.
Table 3: Pharmacokinetic Parameters of Ethinylestradiol [6][7]
| Parameter | Value | Description |
| Oral Bioavailability | 38 - 48% | The fraction of the administered dose that reaches systemic circulation. |
| Time to Peak Concentration (Tₘₐₓ) | 1 - 2 hours | Time to reach maximum plasma concentration after oral administration. |
| Protein Binding | 97 - 98% | Primarily binds to albumin in the plasma. |
| Metabolism | Primarily hepatic (CYP3A4) | Metabolized mainly in the liver by the cytochrome P450 enzyme CYP3A4. |
| Elimination Half-life (t₁/₂) | 7 - 36 hours | The time required for the plasma concentration to decrease by half. |
| Excretion | 62% Feces, 38% Urine | Excreted in both feces and urine as metabolites. |
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol) and centrifuged to obtain a cytosolic fraction containing estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of [³H]-estradiol and varying concentrations of the test compound (ethinylestradiol) are incubated with the uterine cytosol.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated as: (IC₅₀ of estradiol / IC₅₀ of test compound) x 100.
Workflow for a competitive estrogen receptor binding assay.
Estrogen Receptor Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a test compound to activate the estrogen receptor and induce the expression of a reporter gene (luciferase).
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, T47D) endogenously expressing estrogen receptors is transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an ERE-containing promoter.
-
Cell Plating and Treatment: The transfected cells are plated in multi-well plates and treated with varying concentrations of the test compound (ethinylestradiol).
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and protein expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate (luciferin) is added. The light produced by the enzymatic reaction is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of luciferase expression and, therefore, to the estrogenic activity of the test compound. The concentration that produces 50% of the maximal response (EC₅₀) is determined.
Workflow for an estrogen receptor luciferase reporter gene assay.
Downstream Target Genes
The activation of estrogen receptors by ethinylestradiol leads to the regulation of a wide array of downstream target genes involved in various physiological processes. Some key examples include:
-
Genes involved in cell proliferation and growth: Cyclin D1, c-myc, IGF-1[12]
-
Progesterone receptor (PGR): A classic estrogen-responsive gene.
-
Genes involved in coagulation: Ethinylestradiol can alter the hepatic transcript levels of several coagulation factors, including fibrinogen, prothrombin (FII), and antithrombin.[13]
-
Genes related to lipid metabolism: Ethinylestradiol can influence the expression of genes involved in cholesterol and lipoprotein metabolism.
-
Trefoil factor 1 (TFF1/pS2): A well-characterized estrogen-inducible gene often used as a biomarker for estrogenic activity.
Conclusion
Ethinylestradiol is a potent synthetic estrogen with a well-defined molecular structure and mechanism of action. Its high oral bioavailability and metabolic stability have made it a cornerstone of hormonal contraception and therapy. A thorough understanding of its interaction with estrogen receptors, the subsequent signaling pathways, and its pharmacokinetic profile is essential for the continued development of safe and effective estrogen-based therapies. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of ethinylestradiol and other estrogenic compounds.
References
- 1. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethinylestradiol - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Impact of 17-alpha ethinyl estradiol (EE2) and diethyl phthalate (DEP) exposure on microRNAs expression and their target genes in differentiated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Profiles of Ethinylestradiol/Norgestimate Combination or Norethindrone upon Coadministration with Elagolix 150 mg Once Daily in Healthy Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. eubopen.org [eubopen.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparison of the proliferative effects of ethinylestradiol on human breast cancer cells in an intermittent and a continuous dosing regime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 17α-Ethinylestradiol rapidly alters transcript levels of murine coagulation genes via estrogen receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Ethinylestradiol on Breast Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of ethinylestradiol (EE), a synthetic estrogen widely used in oral contraceptives, on various breast cancer cell lines. The document details the diverse cellular responses to EE, outlines the experimental protocols for assessing these effects, and presents quantitative data from key studies. Furthermore, it illustrates the primary signaling pathways implicated in ethinylestradiol's mechanism of action in breast cancer cells.
Introduction
Ethinylestradiol's role in breast cancer is complex, with in vitro studies revealing divergent effects that are largely dependent on the molecular subtype of the cancer cells. In estrogen receptor-positive (ER+) cell lines, such as MCF-7 and T47D, EE typically mimics the proliferative effects of the natural estrogen, 17β-estradiol. Conversely, in triple-negative breast cancer (TNBC) cell lines like MDA-MB-231, which lack estrogen, progesterone (B1679170), and HER2 receptors, EE has been observed to exert anti-proliferative and anti-migratory effects at specific concentrations. Understanding these differential effects is crucial for elucidating the mechanisms of hormonal carcinogenesis and for the development of targeted therapies.
Effects on Cell Viability and Proliferation
The impact of ethinylestradiol on the viability and proliferation of breast cancer cells is a key area of investigation. Studies have demonstrated that EE can either stimulate or inhibit cell growth, depending on the cell line's receptor status and the concentration of the compound.
Table 1: Effect of Ethinylestradiol on the Viability and Proliferation of Breast Cancer Cell Lines
| Cell Line | Receptor Status | Ethinylestradiol Concentration | Treatment Duration | Observed Effect | Reference |
| MCF-7 | ER+, PR+, HER2- | 1 nM | 24 hours | Significant stimulation of cell growth (28-39% increase) | [1] |
| 0.1 nM | 24 hours | Significant stimulation of cell growth (49-54% increase) | [1] | ||
| T47D | ER+, PR+, HER2- | 10⁻⁹ M | 5 minutes | Activation of ERK 2, suggesting a proliferative signal | [2] |
| ZR75-1 | ER+, PR+, HER2- | Equimolar to estradiol | 3-4 days | Significant increase in proliferation rate | [3] |
| HCC1500 | ER+, PR+, HER2- | Equimolar to estradiol | 3-4 days | Significant increase in proliferation rate | [3] |
| MDA-MB-231 | Triple-Negative | 10 µM | 24 hours | Decreased cell viability to 64.32% | [4] |
| 1 µM | 24 hours | Reduction in cell viability to 76.08% (in combination with Levonorgestrel) | [4] | ||
| 0.05 µM | 24 hours | Inhibited cell migration (wound healing rate of 46.38%) | [5] | ||
| 1 µM | 24 hours | Inhibited cell migration (wound healing rate of 13.91%) | [5] |
Modulation of Cell Cycle and Apoptosis
Ethinylestradiol influences the expression of key proteins that regulate the cell cycle and apoptosis. In ER+ cells, EE can promote cell cycle progression by upregulating cyclins and downregulating cyclin-dependent kinase (CDK) inhibitors. In contrast, in some TNBC cells, it can induce apoptosis.
Table 2: Ethinylestradiol's Impact on Cell Cycle and Apoptotic Regulators
| Cell Line | Target Protein | Effect of Ethinylestradiol Treatment | Implication | Reference |
| MCF-7 | Cyclin D1 | Increased expression | Promotion of G1/S phase transition | [6][7] |
| p21Cip1 | Decreased expression | Abrogation of cell cycle arrest | [6][8] | |
| p27Kip1 | Decreased expression | Abrogation of cell cycle arrest | [6][8] | |
| Progesterone Receptor (PR) | Upregulated expression | Enhanced progesterone sensitivity | [9][10] | |
| MDA-MB-231 | Apoptosis Induction | Nuclear fragmentation and chromatin condensation observed | Pro-apoptotic activity | [4] |
Signaling Pathways Activated by Ethinylestradiol
Ethinylestradiol exerts its effects through the activation of distinct signaling pathways, which can be broadly categorized into genomic and non-genomic pathways. The genomic pathway involves the binding of EE to nuclear estrogen receptors, leading to changes in gene transcription. The non-genomic pathways are initiated by the interaction of EE with membrane-associated estrogen receptors, including the G-protein coupled estrogen receptor (GPER), leading to rapid intracellular signaling cascades.
GPER-Mediated Signaling Pathway
dot
Caption: GPER-mediated signaling cascade initiated by ethinylestradiol.
MAPK/ERK Signaling Pathway
dot
Caption: MAPK/ERK signaling pathway activated by ethinylestradiol.
Experimental Protocols
A variety of in vitro assays are employed to characterize the effects of ethinylestradiol on breast cancer cells. Below are detailed protocols for some of the key experiments.
Cell Viability and Proliferation Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231)
-
96-well plates
-
Complete culture medium
-
Ethinylestradiol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of ethinylestradiol for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-treated controls.
-
After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Materials:
-
Breast cancer cells
-
6- or 12-well plates
-
Complete culture medium
-
Ethinylestradiol stock solution
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
0.5% Crystal Violet solution in 25% methanol
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
-
Protocol:
-
Seed cells in multi-well plates and treat with ethinylestradiol as described for the MTT assay.
-
After treatment, wash the cells with PBS.
-
Fix the cells with the fixing solution for 15 minutes at room temperature.
-
Wash the plates with water and stain with Crystal Violet solution for 20 minutes.
-
Wash the plates extensively with water to remove excess stain and allow them to air dry.
-
Add solubilization solution to each well and incubate with shaking for 15 minutes.
-
Measure the absorbance at 590 nm.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of a compound on cell migration.
-
Materials:
-
Breast cancer cells (e.g., MDA-MB-231)
-
6- or 12-well plates
-
Complete culture medium
-
Ethinylestradiol stock solution
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in multi-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Add fresh medium containing the desired concentration of ethinylestradiol or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the width of the scratch at different time points to quantify the rate of cell migration.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
-
Materials:
-
Breast cancer cells
-
Ethinylestradiol stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ERα, p-ERK, Cyclin D1, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with ethinylestradiol for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
dot
Caption: General experimental workflow for studying ethinylestradiol effects.
Conclusion
The in vitro effects of ethinylestradiol on breast cancer cell lines are multifaceted and context-dependent. In ER-positive cells, EE generally promotes proliferation through classical estrogen signaling pathways. In contrast, in triple-negative breast cancer cells, it can exhibit anti-cancer properties by inhibiting proliferation and migration, and inducing apoptosis. The detailed experimental protocols and understanding of the underlying signaling pathways presented in this guide are essential for researchers in the field to design and interpret experiments aimed at further elucidating the role of synthetic estrogens in breast cancer biology and for the development of novel therapeutic strategies.
References
- 1. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Proliferative effects of estradiol- or ethinylestradiol-progestogen combinations on human breast cancer cells in an intermitted and a long-term regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Behavior of Triple-Negative MDA-MB-231 Breast Carcinoma Cells Following the Treatment with 17β-Ethinylestradiol and Levonorgestrel | MDPI [mdpi.com]
- 5. Scratch Wound Healing Assay [en.bio-protocol.org]
- 6. Multifaceted Regulation of Cell Cycle Progression by Estrogen: Regulation of Cdk Inhibitors and Cdc25A Independent of Cyclin D1-Cdk4 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen-induced activation of Cdk4 and Cdk2 during G1-S phase progression is accompanied by increased cyclin D1 expression and decreased cyclin-dependent kinase inhibitor association with cyclin E-Cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemical analysis in ethinylestradiol-treated breast cancers after prior long-term estrogen-deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estradiol up-regulates estrogen receptor and progesterone receptor gene expression in specific ovine uterine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Gestodene in Animal Models for Endocrine Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestodene (B1671452) is a potent synthetic progestogen used in hormonal contraceptives. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—in preclinical animal models is fundamental for the evaluation of its efficacy, safety, and endocrine effects. This guide provides an in-depth overview of the pharmacokinetics of gestodene in various animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental pathways. The significant inter-species differences in pharmacokinetic parameters underscore the importance of careful model selection and data interpretation when extrapolating findings to human clinical scenarios.[1]
Data Presentation: Pharmacokinetic Parameters of Gestodene
Quantitative pharmacokinetic data for gestodene in animal models is not extensively available in publicly accessible literature. The following table summarizes the available data, highlighting the species, route of administration, and key parameters. It is important to note that direct comparisons should be made with caution due to variations in study design and analytical methodologies.
| Animal Model | Route of Administration | Dose | T½ (Terminal Half-Life) | Bioavailability (%) | Source |
| Rat | Intravenous | - | 1.8 h | 100% (by definition) | [1] |
| Subcutaneous | - | 12.0 h | 121% | [1] | |
| Oral | - | - | 19% | [1] | |
| Beagle Dog | Intravenous | - | 1.8 h | 100% (by definition) | [1] |
| Subcutaneous | - | 5.5 h | 122% | [1] | |
| Oral | - | - | 100% | [1] | |
| Rhesus Monkey | Intravenous | - | 10.5 h | 100% (by definition) | [1] |
| Subcutaneous | - | 15.0 h | 100% | [1] | |
| Oral | - | - | 89% | [1] |
Note: Specific Cmax, Tmax, AUC, and Clearance values are not consistently reported in the reviewed literature. The bioavailability exceeding 100% in some subcutaneous studies may be attributed to slow release from the injection site, leading to a depot effect and altered clearance patterns compared to the intravenous route.[1]
Experimental Protocols
The following sections outline typical methodologies employed in pharmacokinetic studies of gestodene in animal models.
Animal Models and Dosing
-
Species: Common species for endocrine and toxicity studies include Sprague-Dawley or Wistar rats, beagle dogs, and rhesus monkeys.[1] Rabbits are also utilized, particularly for studies involving contraceptive patch formulations.
-
Administration Routes:
-
Intravenous (IV): Typically administered as a bolus injection into a major vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys) to determine fundamental pharmacokinetic parameters like clearance and volume of distribution.
-
Oral (PO): Administered via oral gavage. The vehicle for administration is often an aqueous solution containing a suspending agent like hydroxypropyl methylcellulose.
-
Subcutaneous (SC): Injected under the skin, often in an oily solution to create a depot effect for sustained release, mimicking certain clinical formulations.[1]
-
-
Dose Selection: Doses are selected based on previous toxicity studies and the intended therapeutic range. For carcinogenicity studies in rats, doses can be up to 200 times the human dose, while for monkeys, a high dose of 50 times the human dose may be used.
Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For rats, blood is often collected via the tail vein or jugular vein cannula.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). The blood is then centrifuged to separate the plasma, which is subsequently stored at low temperatures (e.g., -80°C) until analysis.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of gestodene in plasma due to its high sensitivity and specificity.
-
Sample Preparation:
-
Extraction: Gestodene and an internal standard (e.g., norgestrel (B7790687) or a deuterated version of gestodene) are extracted from the plasma matrix. Common techniques include liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE).
-
Derivatization (Optional): For some steroids, derivatization may be used to enhance ionization efficiency and improve sensitivity in the mass spectrometer.
-
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as an ACQUITY UPLC BEH C18, is typically used to separate gestodene from other plasma components.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution (often containing a modifier like formic acid) is employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for gestodene and the internal standard.
-
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Animal Pharmacokinetic Studies
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of gestodene.
Caption: Workflow of a typical preclinical pharmacokinetic study.
Signaling Pathway of Gestodene and its Metabolites
Gestodene itself does not bind to the estrogen receptor (ER). However, its A-ring reduced metabolites, such as 3β,5α-tetrahydrogestodene, can bind to the ER and elicit estrogenic effects. This metabolic activation is a crucial aspect of its endocrine profile.
Caption: Metabolic activation and signaling of gestodene.
Conclusion
The pharmacokinetics of gestodene show considerable variability across different animal species, particularly concerning oral bioavailability. While beagle dogs and rhesus monkeys appear to have higher oral bioavailability compared to rats, the terminal half-life also differs significantly. These discrepancies highlight the challenges in extrapolating preclinical data to humans and emphasize the need for careful consideration of metabolic pathways and protein binding when selecting animal models for endocrine studies. The estrogenic effects of gestodene, mediated through its A-ring reduced metabolites, are a key consideration in its overall pharmacological profile. Further research providing more detailed quantitative pharmacokinetic data across various models would be highly beneficial for the drug development community.
References
Gene Expression Profiling in Endometrial Cells Following Progestin Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected outcomes when studying gene expression changes in human endometrial cells exposed to synthetic progestins, such as gestodene (B1671452). Due to the limited availability of public data specifically on gestodene, this document leverages findings from studies on progesterone (B1679170) and other synthetic progestins that share a common mechanism of action through the progesterone receptor (PR). This guide covers experimental protocols, data interpretation, and the key signaling pathways involved.
Introduction to Progestin Action in the Endometrium
Synthetic progestins, including gestodene, are pivotal components of hormonal contraceptives and hormone replacement therapies. Their primary mechanism of action involves mimicking the effects of natural progesterone by binding to and activating progesterone receptors (PRs) in target tissues like the endometrium.[1][2] This activation leads to a cascade of transcriptional events that transform the endometrium from a proliferative to a secretory state, making it receptive for embryo implantation or, in the context of contraception, rendering it non-receptive.[3]
Gestodene, a potent third-generation progestin, effectively suppresses endometrial proliferation.[3] Understanding the precise molecular changes induced by gestodene and other progestins at the gene expression level is crucial for optimizing therapeutic strategies and elucidating potential off-target effects. Gene expression profiling technologies, such as DNA microarrays and RNA-sequencing (RNA-Seq), are powerful tools for this purpose.[4][5]
Experimental Protocols
Detailed below are standardized protocols for investigating the transcriptomic effects of progestin exposure on endometrial cells.
Cell Culture and Hormone Treatment
A common model for these studies is the well-differentiated human endometrial adenocarcinoma cell line, Ishikawa, which expresses both estrogen and progesterone receptors.[6][7]
Protocol:
-
Cell Culture: Ishikawa cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Hormone Treatment: For experiments, cells are typically seeded and allowed to adhere. The medium is then replaced with a phenol (B47542) red-free medium containing charcoal-stripped FBS to eliminate confounding hormonal effects. Cells are then treated with the progestin of interest (e.g., progesterone at a concentration of 30 µg/mL) or a vehicle control (e.g., ethanol) for a specified duration (e.g., 4, 12, or 24 hours).[6]
RNA Extraction and Quality Control
High-quality RNA is essential for reliable gene expression analysis.
Protocol:
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial kit, such as the RNeasy Kit (Qiagen), following the manufacturer's instructions.[8][9]
-
Quality Control: The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), with expected A260/A280 ratios between 1.8 and 2.0. RNA integrity is evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer), with an RNA Integrity Number (RIN) of >8 being desirable for sequencing applications.[10]
Gene Expression Analysis: Microarray
DNA microarrays allow for the simultaneous measurement of the expression levels of thousands of known gene transcripts.[4][11]
Protocol:
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).[12]
-
Hybridization: The labeled cDNA is then hybridized to a microarray chip containing thousands of gene-specific probes.[12]
-
Scanning and Image Acquisition: After hybridization and washing, the microarray is scanned to detect the fluorescent signals from each spot.[11]
-
Data Analysis: The signal intensities are quantified and normalized. Statistical analysis is performed to identify genes that are differentially expressed between the progestin-treated and control groups.[4]
Gene Expression Analysis: RNA-Sequencing (RNA-Seq)
RNA-Seq is a powerful, high-throughput sequencing method that provides a comprehensive and quantitative view of the transcriptome.[5]
Protocol:
-
Library Preparation: A sequencing library is prepared from the total RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina).[5]
-
Data Analysis: The raw sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted to determine its expression level. Differential gene expression analysis is then performed to identify genes whose expression is significantly altered by the progestin treatment.[13]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of progesterone on endometrial cancer cell lines. These findings provide an indication of the types of gene expression changes that can be expected following exposure to a potent progestin.
Table 1: Differentially Expressed Genes in Ishikawa Cells after Progesterone Treatment (4 hours) [6]
| Gene Category | Number of Upregulated Genes | Number of Downregulated Genes |
| Total Differentially Expressed | 126 | 121 |
| Involved in Key Biological Processes | - | - |
| Cell Cycle | Data not specified | Data not specified |
| Cell Proliferation & Differentiation | Data not specified | Data not specified |
| Developmental Processes | Data not specified | Data not specified |
| Immune Responses | Data not specified | Data not specified |
| Intracellular Protein Traffic & Transport | Data not specified | Data not specified |
Table 2: Highly Expressed Genes in Ishikawa Cells Following Progesterone Treatment (3 and 12 hours) [13]
| Gene Symbol | Gene Name | Function | Fold Change (Representative) |
| PSAP | Proactivator polypeptide | Lysosomal protein trafficking | >1000 FPKM |
| ATP5G2 | ATP synthase F0 subunit C2 | ATP synthesis | >1000 FPKM |
| ATP5H | ATP synthase F0 subunit d | ATP synthesis | >1000 FPKM |
| GNB2L1 | Guanine nucleotide-binding protein subunit beta-2-like 1 | Signal transduction | >1000 FPKM |
FPKM: Fragments Per Kilobase of transcript per Million mapped reads.
Signaling Pathways and Visualizations
Progestin-induced gene expression changes in endometrial cells are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways expected to be modulated by gestodene and other progestins.
Progesterone Receptor Signaling Cascade
Experimental Workflow for Gene Expression Profiling
Key Progesterone-Regulated Signaling Pathways
Conclusion
Gene expression profiling provides invaluable insights into the molecular mechanisms by which progestins, such as gestodene, exert their effects on the endometrium. While direct transcriptomic data for gestodene is sparse, studies on progesterone and other synthetic progestins have revealed significant alterations in genes controlling cell cycle, proliferation, differentiation, and apoptosis. The experimental protocols and data presented in this guide offer a framework for conducting and interpreting such studies. Further research specifically focusing on the gene expression signature of gestodene in endometrial cells will be instrumental in refining its clinical applications and understanding its broader biological impact.
References
- 1. Role of Progesterone in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone Action in Endometrial Cancer, Endometriosis, Uterine Fibroids, and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to issues in microarray analysis: application to endometrial biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]
- 6. Gene expression in endometrial cancer cells (Ishikawa) after short time high dose exposure to progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of DNA in endometrial cancer cells treated with phyto-estrogenic compounds using comparative genomic hybridisation microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA sequencing identifies gene expression profile changes associated with β-estradiol treatment in U2OS osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. rep.bioscientifica.com [rep.bioscientifica.com]
- 12. rep.bioscientifica.com [rep.bioscientifica.com]
- 13. Changes in the Transcriptome of the Human Endometrial Ishikawa Cancer Cell Line Induced by Estrogen, Progesterone, Tamoxifen, and Mifepristone (RU486) as Detected by RNA-Sequencing | PLOS One [journals.plos.org]
The Hepatic Metabolism of Ethinylestradiol: A Technical Guide for Researchers
For Correspondence: [Awaited]
Abstract
This technical guide provides a comprehensive overview of the impact of ethinylestradiol (EE) on hepatic metabolism, drawing from a wide range of laboratory studies. As a synthetic estrogen widely used in oral contraceptives and hormone replacement therapy, understanding its intricate interactions with the liver is paramount for drug development and safety assessment. This document summarizes key quantitative data on enzymatic activity, gene expression, and transporter function. It also details the experimental protocols utilized in these studies and presents visual representations of the core signaling pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the fields of toxicology, pharmacology, and hepatic physiology.
Introduction
Ethinylestradiol (EE) is a potent synthetic estrogen that undergoes extensive first-pass metabolism in the liver. This hepatic processing is a double-edged sword; while it facilitates the systemic availability of the active compound, it also poses a risk of various hepatotoxic effects, including cholestasis, oxidative stress, and in some cases, the promotion of liver tumors.[1][2] Laboratory investigations, spanning from in vitro studies with isolated hepatocytes and liver microsomes to in vivo experiments in animal models, have been instrumental in elucidating the complex molecular mechanisms underlying EE's hepatic effects. This guide synthesizes the findings from these studies to provide a detailed technical resource.
Impact on Hepatic Enzyme Activity
EE significantly modulates the activity of key drug-metabolizing enzymes in the liver, primarily the Cytochrome P450 (CYP) superfamily and the phase II conjugation enzymes, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
Cytochrome P450 Enzymes
EE's interaction with CYP enzymes is complex, involving both inhibition and induction, depending on the specific isozyme. In vitro studies have systematically evaluated EE as a reversible and time-dependent inhibitor of numerous human CYP isoforms.[3] Notably, EE shows inhibitory effects on CYP1A1 and CYP2C19 at concentrations that may be achieved during first-pass metabolism.[3] Conversely, its effect on other CYPs like CYP3A4, a major drug-metabolizing enzyme, appears to be less pronounced and can be influenced by the co-administered progestin.[4][5][6]
Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Ethinylestradiol
| CYP Isoform | System | IC50 (µM) | Inhibition Type | Reference |
| CYP1A1 | Recombinant | 2.7 (total and free) | Competitive (Ki = 1.4 µM free) | [3] |
| CYP1A2 | Human Liver Microsomes | > 39 (free) | Weak | [3] |
| CYP2C19 | Human Liver Microsomes | 4.4 (total), 2.8 (free) | - | [3] |
| CYP3A4 | - | - | Modest, can be inhibitory | [5][6][7] |
| CYP2C9 | In Vivo | No significant effect | - | [4] |
Phase II Conjugation Enzymes: Glucuronidation and Sulfation
Glucuronidation and sulfation are major pathways for the metabolic clearance of EE.[7] Studies using human liver microsomes have characterized the kinetics of these reactions, revealing significant interindividual variability.[8][9] Bilirubin (B190676) UGT has been identified as a key enzyme responsible for the glucuronidation of EE, primarily at the 3-hydroxyl position.[10]
Table 2: Kinetic Parameters of Ethinylestradiol Glucuronidation and Sulfation in Human Liver
| Enzyme | Subcellular Fraction | Vmax (pmol/min/mg protein) | Km (mM) | Reference |
| Glucuronyltransferase | Microsomes | 96.8 ± 47.9 (mean ± SD) | - | [8] |
| Sulfotransferase | Cytosol | 43.7 ± 18.6 (mean ± SD) | - | [8] |
| Glucuronyltransferase | Microsomes | 190.4 ± 82.3 (mean ± SD) | 0.20 ± 0.12 (mean ± SD) | [9] |
| Sulfotransferase | Cytosol | 68.2 ± 16.5 (mean ± SD) | 0.0072 ± 0.0019 (mean ± SD) | [9] |
Alterations in Hepatic Gene Expression
EE administration leads to dose-dependent changes in the expression of a multitude of hepatic genes. Microarray analyses in rats have demonstrated that these changes are predominantly observed in females, with a significant number of genes being upregulated.[11] These alterations are not limited to drug-metabolizing enzymes but also encompass genes involved in cell signaling and stress responses. For instance, prolonged EE treatment in female rats has been shown to increase the mRNA levels of transforming growth factor-β1 (TGF-β1).[12]
Table 3: Ethinylestradiol-Induced Changes in Hepatic Gene Expression in Rats
| Gene | Sex | Dose | Duration | Fold Change | Reference |
| Various Genes | Female | 1.0 ppm (diet) | 28 days | > 5-fold (24 genes) | [11] |
| Various Genes | Male | 1.0 ppm (diet) | 28 days | > 5-fold (4 genes) | [11] |
| TGF-β1 | Female | - | 42 days | Increased | [12] |
| Mannose 6-phosphate/IGF-II Receptor | Female | - | 42 days | Increased | [12] |
| Na+-dependent taurocholate transporter mRNA | - | - | 5 days | Decreased to ~50% of control | [13] |
| Organic anion transporter mRNA | - | - | 5 days | Decreased to ~15% of control | [13] |
Impact on Hepatic Transporters and Bile Flow
A primary manifestation of EE-induced hepatotoxicity is cholestasis, characterized by impaired bile flow.[14] This is mechanistically linked to alterations in the function and expression of key hepatic transport proteins located on the sinusoidal and canalicular membranes of hepatocytes.
Sinusoidal Transporters
EE treatment has been shown to reduce the protein content and mRNA levels of the Na+-dependent taurocholate transporter (Ntcp), a key transporter for bile acid uptake from the blood into hepatocytes.[13] This reduction contributes to the observed decrease in taurocholate uptake.[13]
Canalicular Transporters and Bile Flow
The excretion of bile acids and other organic anions into the bile is also impaired by EE. Studies have demonstrated a marked decrease in the biliary excretion of taurocholate and other organic anions.[15] This is associated with a reduction in the expression of canalicular transporters like the bile salt export pump (Bsep).[16] The overall effect is a reduction in bile flow, which is a hallmark of EE-induced cholestasis.[13][14]
Table 4: Effect of Ethinylestradiol on Hepatic Transporter Function and Bile Flow in Rats
| Parameter | Treatment Duration | Effect | Reference |
| Basal Bile Flow | - | Reduced (t1/2 = 12.5 ± 0.6 h) | [13] |
| Taurocholate Uptake | 3 days | Reduced to 59% of control | [13] |
| Taurocholate Uptake | 5 days | Reduced to 13% of control | [13] |
| Taurocholate Uptake | 7 days | Reduced to 10% of control | [13] |
| Na+-K+-ATPase Activity | - | Significantly decreased | [13] |
| Na+-dependent taurocholate transporter protein | 5 days | Reduced to 21% of control | [13] |
| Organic anion transporter protein | 5 days | Reduced to 21% of control | [13] |
| Biliary Excretion of Taurocholate | - | Markedly decreased excretory maximum | [15] |
| Biliary Permeability | - | Increased | [17] |
Oxidative Stress and Hepatotoxicity
The metabolism of EE can lead to the formation of reactive metabolites, which can induce oxidative stress and contribute to hepatotoxicity.[18][19] In isolated rat hepatocytes, the cytotoxicity of EE was exacerbated by inhibitors of detoxification pathways and ameliorated by antioxidants, suggesting a role for oxidative stress in EE-induced liver injury.[18] This is further supported by the observation of increased mitochondrial superoxide (B77818) production following EE treatment.[20]
Table 5: Ethinylestradiol-Induced Oxidative Stress Markers
| Parameter | System | Effect | Reference |
| LC50 of EE | Isolated Rat Hepatocytes | 150 ± 8 µmol/L | [18][19] |
| Reactive Oxygen Species (ROS) | Hepatocyte Inflammation Model | Increased formation | [18][19] |
| H2O2 Formation | Hepatocyte Inflammation Model | Increased formation | [18][19] |
| Mitochondrial Superoxide Production | Rat Liver Mitochondria, Hepatocytes, HepG2 cells | Increased | [20] |
Experimental Protocols
The following sections detail the methodologies employed in key laboratory studies investigating the hepatic effects of ethinylestradiol.
In Vivo Animal Studies
-
Animal Model: Male and female Sprague-Dawley rats are commonly used.[11][15][18][21] Female albino rats have also been utilized for hepatotoxicity studies.[22][23][24]
-
Dosing Regimen: EE is typically administered orally in the diet at concentrations ranging from 0.01 to 1.0 ppm for gene expression studies, or via subcutaneous injection at doses from 0.06 to 600 µg/kg/day for studies on bile acid metabolism.[11][25] For hepatotoxicity studies, oral doses of 250, 500, and 750 µg/kg body weight have been administered weekly for 16 to 20 weeks.[22][23][24]
-
Sample Collection: Livers are collected for histopathological analysis, gene expression profiling (microarray or Northern blot), and preparation of subcellular fractions (microsomes, cytosol) for enzyme assays.[9][11][22] Bile is collected via cannulation for analysis of bile flow and composition.[13][15]
-
Analytical Techniques:
-
Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., hematoxylin (B73222) and eosin) to assess cellular damage.[22][23][24]
-
Gene Expression: High-density oligonucleotide microarrays or Northern blotting are used to quantify changes in mRNA levels.[11][12]
-
Enzyme Assays: Spectrophotometric or radiometric assays are used to measure the activity of CYP enzymes, UGTs, and SULTs in liver subcellular fractions.[8][9]
-
Western Blotting: Used to quantify the protein expression of hepatic transporters and other proteins of interest.[13][16]
-
In Vitro Studies
-
Cell Models:
-
Isolated Rat Hepatocytes: Primary hepatocytes are isolated from rats by collagenase perfusion and used for cytotoxicity and metabolism studies.[18][19]
-
Human Liver Microsomes and Cytosol: Subcellular fractions are prepared from human liver tissue to study the kinetics of drug-metabolizing enzymes.[3][8][9]
-
Sandwich-Cultured Human Hepatocytes: This model is used to study the transport of EE and its metabolites, including biliary excretion.[26]
-
HepG2 Cells: A human hepatoma cell line used to investigate mechanisms of oxidative stress.[20]
-
-
Experimental Conditions: Cells are typically incubated with varying concentrations of EE. For cytotoxicity studies, cell viability is assessed using assays like the MTT or LDH release assay.[18][19]
-
Analytical Techniques:
-
HPLC: High-performance liquid chromatography is used to separate and quantify EE and its metabolites.[10]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is employed for the sensitive detection and structural elucidation of metabolites and their adducts.[27]
-
Enzyme Kinetics: Michaelis-Menten kinetics are determined by measuring reaction velocities at various substrate concentrations.[9]
-
Signaling Pathways and Mechanistic Diagrams
The following diagrams, generated using the DOT language, visualize key pathways and experimental workflows related to the hepatic metabolism of ethinylestradiol.
Caption: Overview of Ethinylestradiol Hepatic Metabolism.
Caption: Signaling Pathway of EE-Induced Cholestasis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Further assessment of 17alpha-ethinyl estradiol as an inhibitor of different human cytochrome P450 forms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Ethinyl Estradiol-Levonorgestrel Containing Oral Contraceptive Does Not Alter Cytochrome P4502C9 In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the ethinylestradiol/levonorgestrel combined oral contraceptive on the activity of cytochrome P4503A in obese women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of an oral contraceptive preparation containing ethinylestradiol and gestodene on CYP3A4 activity as measured by midazolam 1′-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Interactions Involving 17α-Ethinylestradiol: Considerations Beyond Cytochrome P450 3A Induction and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interindividual variability in the glucuronidation and sulphation of ethinyloestradiol in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulphation and glucuronidation of ethinyloestradiol in human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human bilirubin UDP-glucuronosyltransferase catalyzes the glucuronidation of ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene expression profile in the livers of rats orally administered ethinylestradiol for 28 days using a microarray technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ethinyl estradiol cholestasis involves alterations in expression of liver sinusoidal transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Changes in biliary excretory mechanisms in rats with ethinyloestradiol-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Ursodeoxycholic Acid on the Expression of the Hepatocellular Bile Acid Transporters (Ntcp and bsep) in Rats With Estrogen-Induced Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biliary permeability during ethinyl estradiol-induced cholestasis studied by segmented retrograde intrabiliary injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular mechanism of 17α-ethinylestradiol cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. researchgate.net [researchgate.net]
- 21. Ethinyl estradiol-induced cell proliferation in rat liver. Involvement of specific populations of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Experimental Hepatotoxicity Produced by Ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. informaticsjournals.co.in [informaticsjournals.co.in]
- 24. informaticsjournals.co.in [informaticsjournals.co.in]
- 25. Effects of ethinylestradiol on enzymes catalyzing bile acid conjugation and sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanistic Modeling of the Hepatic Disposition of Estradiol-17β-Glucuronide in Sandwich-Cultured Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites [mdpi.com]
An In-depth Guide to the Cellular Uptake and Distribution of Ethinylestradiol in Target Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethinylestradiol (EE), a synthetic derivative of 17β-estradiol, is a potent, orally bioavailable estrogen and a primary component in the majority of combined oral contraceptives.[1][2] Its efficacy and side-effect profile are intrinsically linked to its absorption, cellular uptake, interaction with target receptors, and distribution throughout the body. Understanding these pharmacokinetic and pharmacodynamic processes at a cellular level is critical for optimizing drug delivery, predicting tissue-specific effects, and developing next-generation hormonal therapies.
This technical guide provides a comprehensive overview of the cellular uptake mechanisms and tissue distribution of ethinylestradiol. It details the primary signaling pathways, summarizes quantitative data on tissue concentrations, and outlines key experimental protocols for studying these phenomena.
Cellular Uptake Mechanisms
As a small, lipophilic steroid hormone, ethinylestradiol is believed to primarily cross the cell membrane via passive diffusion.[1] This process does not require energy and is driven by the concentration gradient of the molecule across the plasma membrane. The ethynyl (B1212043) group at the C17α position protects the molecule from rapid first-pass metabolism in the liver, which contributes to its high oral bioavailability compared to natural estradiol.[3][4]
Once inside the cell, ethinylestradiol binds to its target receptors, primarily the nuclear estrogen receptors, initiating a cascade of cellular events.
Signaling Pathways of Ethinylestradiol
Ethinylestradiol exerts its biological effects through both classical genomic and rapid non-genomic signaling pathways by binding to and activating estrogen receptors (ERs).
Genomic Signaling Pathway
The primary mechanism of action for ethinylestradiol is the genomic pathway, which involves the modulation of gene expression. This pathway is mediated by two principal nuclear estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).
-
Binding and Activation : Ethinylestradiol diffuses into the cell and binds to ERs located in the cytoplasm or nucleus, which are often complexed with heat shock proteins (HSPs).
-
Dimerization and Translocation : Ligand binding causes the dissociation of HSPs and induces a conformational change in the receptor, leading to its dimerization (forming ERα/ERα, ERβ/ERβ, or ERα/ERβ dimers).
-
DNA Binding : The activated receptor-dimer complex translocates into the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Gene Transcription : The DNA-bound receptor complex recruits co-activator or co-repressor proteins, initiating or inhibiting the transcription of target genes, which ultimately alters protein synthesis and cellular function.
Non-Genomic Signaling Pathway
Ethinylestradiol can also induce rapid cellular responses that are too fast to be explained by gene transcription. These effects are mediated by a subpopulation of estrogen receptors located at the cell membrane, including G-protein coupled estrogen receptor 1 (GPER). This pathway involves the rapid activation of intracellular signaling cascades.
-
Membrane Receptor Binding : EE binds to GPER on the cell surface.
-
G-Protein Activation : This binding activates associated G-proteins.
-
Second Messenger Cascade : Activated G-proteins trigger downstream signaling pathways, such as the adenylyl cyclase/cAMP/PKA pathway or MAPK/ERK pathway.
-
Rapid Cellular Effects : These cascades lead to rapid changes in cellular function, such as ion channel modulation or enzyme activation, independent of new protein synthesis.
Distribution in Target Tissues
The distribution of ethinylestradiol is largely determined by the expression of estrogen receptors in various tissues. Key target tissues include those of the reproductive system, as well as non-reproductive sites where estrogens play a physiological role.
-
Primary Target Tissues : Uterus (endometrium), mammary glands, ovaries, brain (hypothalamus, hippocampus, amygdala), liver, and bone.[5]
-
Receptor Distribution : ERα is highly expressed in the uterus, liver, and hypothalamus. ERβ is found more widely in tissues like the brain, bone, and vascular endothelium.[5]
Quantitative Data on Tissue Distribution
Quantitative analysis of ethinylestradiol in human tissue is challenging due to its low dosage and ethical considerations. However, studies have successfully measured its concentration in blood/plasma and endometrial tissue, demonstrating significant accumulation in target organs.
| Sample Type | Condition | Mean Concentration (± SE) | Reference |
| Endometrial Tissue | During contraceptive use | 90 ± 18 ng/g (wet tissue) | [6] |
| One month after stopping | 234 ± 5 ng/g (wet tissue) | [6] | |
| Sequential therapy (<40 yrs) | 3.55 - 5.89 µg/g (wet tissue) | [7] | |
| Sequential therapy (>40 yrs) | 0.9 ± 0.6 µg/g (wet tissue) | [7] | |
| Blood/Plasma | During contraceptive use | 90 ± 18 pg/mL | [6] |
| One month after stopping | 234 ± 32 pg/mL | [6] | |
| Sequential therapy (<40 yrs) | 989 - 1053 pg/mL | [7] |
Note: The significant increase in both endometrial and blood concentrations one month after cessation in one study suggests complex long-term retention and redistribution dynamics that are not fully understood.[6] The high concentrations reported in the sequential therapy study may reflect the higher estrogen doses used in those formulations.
Experimental Protocols
Investigating the cellular uptake and distribution of ethinylestradiol requires sensitive and specific analytical methods. Key protocols include the quantification of EE in biological matrices and in vivo studies to determine tissue-specific accumulation.
Protocol: Quantification of Ethinylestradiol in Plasma/Tissue by LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of steroids like ethinylestradiol in complex biological samples.[8][9][10]
Methodology Overview:
-
Sample Collection : Collect blood (plasma) or harvest tissue samples. Tissue samples should be immediately snap-frozen.
-
Homogenization (for tissue) : Weigh tissue and homogenize in an ice-cold buffer or solvent (e.g., acetonitrile) to release intracellular contents.[11][12]
-
Extraction :
-
Protein Precipitation : Add a solvent like acetonitrile (B52724) to plasma or tissue homogenate to precipitate proteins.[10]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) : Further purify the sample to remove interfering lipids and other molecules. SPE with a mixed-mode cation exchange chemistry is often effective.[11][13]
-
-
Derivatization (Optional but Recommended) : To enhance ionization efficiency and sensitivity for MS detection, EE is often derivatized, for example, with dansyl chloride.[10][13]
-
LC Separation : Inject the extracted sample into a UPLC/HPLC system. A C18 reverse-phase column is typically used with a gradient mobile phase (e.g., acetonitrile and water with formic acid) to separate EE from other components.[8][9]
-
MS/MS Detection : The analyte is ionized (typically using positive electrospray ionization, ESI+) and detected by a triple quadrupole mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[10]
-
Example Transition (derivatized EE): m/z 530.16 → 171.08.[10]
-
-
Quantification : The concentration is determined by comparing the analyte's peak area to that of a stable isotope-labeled internal standard (e.g., Ethinyl Estradiol-d4) and referencing a standard curve.[14]
Protocol: In Vivo Tissue Distribution Study Using Radiolabeled Compounds
To determine the relative accumulation of ethinylestradiol in different organs, studies often employ radiolabeled versions of the compound (e.g., with ³H, ¹⁴C, or ¹²³I).[15][16]
Methodology Overview:
-
Animal Model : Select an appropriate animal model (e.g., rats, swine). Ovariectomy may be performed to reduce endogenous estrogen levels.
-
Compound Administration : Administer a known dose of radiolabeled ethinylestradiol via a relevant route (e.g., oral gavage, intravenous, or intraperitoneal injection).[16]
-
Time Course : Euthanize animals at various time points post-administration (e.g., 1, 4, 24 hours) to assess both uptake and clearance.
-
Tissue Harvesting : Rapidly dissect and collect target tissues (uterus, liver, brain, fat, muscle, etc.) and a blood sample.
-
Sample Processing :
-
Weigh each tissue sample.
-
Homogenize the tissue.
-
For some tissues, perform solvent extraction to separate the parent compound from its metabolites.
-
-
Radioactivity Measurement : Measure the amount of radioactivity in each sample using a liquid scintillation counter (for ³H or ¹⁴C) or a gamma counter (for ¹²³I).
-
Data Analysis :
-
Calculate the concentration of radioactivity per gram of tissue (e.g., disintegrations per minute per gram, DPM/g).
-
Often expressed as a percentage of the injected dose per gram of tissue (%ID/g) to normalize for animal weight and dose variations.
-
Calculate tissue-to-blood concentration ratios to assess preferential accumulation.
-
Conclusion
The cellular uptake of ethinylestradiol is a multi-faceted process governed by its physicochemical properties and its interaction with a complex network of estrogen receptors. While passive diffusion is the primary entry mechanism, its potent biological activity is dictated by both genomic and non-genomic signaling pathways. Distribution is targeted to estrogen receptor-rich tissues, with significant accumulation demonstrated in the endometrium. The advanced analytical and radiolabeling techniques outlined here are essential tools for researchers to further elucidate the precise mechanisms of EE's action, paving the way for the development of safer and more effective hormonal therapies.
References
- 1. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding the cognitive impact of the contraceptive estrogen Ethinyl Estradiol: tonic and cyclic administration impairs memory, and performance correlates with basal forebrain cholinergic system integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pharmacokinetics of ethynyloestradiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormonal Contraceptives and the Brain: A Systematic Review on 60 years of Neuroimaging, EEG, and Biochemical Studies in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethynyl-estradiol (EE-2) retained in blood and endometrium during and after steroidal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accumulation of ethinylestradiol in blood and endometrium of women taking oral contraceptives: the sequential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC–TOF–MS Method for Simultaneous Quantification of Steroid Hormones in Tissue Homogenates of Zebrafish with Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biodistribution, with high uptake by the reproductive tract, of an intraperitoneally infused radiohalogenated steroidal estrogen-receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving Gestodene for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestodene (B1671452) is a potent synthetic progestogen widely utilized in hormonal contraceptives.[1][2] Its application in cell culture experiments is crucial for studying its physiological effects, mechanism of action, and potential therapeutic applications. Due to its hydrophobic nature, gestodene exhibits low solubility in aqueous solutions like cell culture media.[3] Therefore, a proper solubilization protocol is essential to ensure accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving gestodene for in vitro studies, focusing on the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent.
Data Presentation: Solubility of Gestodene
| Solvent | Solubility | Reference |
| Water | 9.11 µg/mL | [3] |
| 20% PEG400 (pH 7.4) | Sufficient for sink conditions in vitro | [3] |
| 30% Ethanol | Soluble | [3] |
| 50% Ethanol | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Commonly used for stock solutions | [4][5] |
Experimental Protocols
Materials
-
Gestodene powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line
-
Water bath or incubator at 37°C (optional)
Protocol for Preparation of a Gestodene Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of gestodene in DMSO. It is recommended to prepare a high-concentration stock to minimize the final concentration of DMSO in the cell culture medium, as DMSO can have cytotoxic effects at higher concentrations.[5][6]
-
Determine the Desired Stock Concentration: Based on the required final concentration for your experiments, calculate the desired concentration of the stock solution. A common practice is to prepare a 1000x or 10,000x stock solution.
-
Weighing Gestodene: In a sterile microcentrifuge tube, carefully weigh the required amount of gestodene powder.
-
Adding DMSO: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the gestodene powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the gestodene. If the compound does not dissolve completely, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Gestodene may undergo degradation under certain stress conditions, so proper storage is crucial.[7]
Protocol for Diluting Gestodene Stock Solution in Cell Culture Medium
-
Thaw the Stock Solution: Thaw an aliquot of the gestodene stock solution at room temperature.
-
Pre-warm Culture Medium: Pre-warm the appropriate cell culture medium to 37°C.
-
Dilution: Directly add the required volume of the gestodene stock solution to the pre-warmed culture medium to achieve the desired final concentration. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation. A common recommendation is to keep the final DMSO concentration in the culture medium below 0.5%, with 0.1% being preferable for most cell lines to avoid solvent-induced cytotoxicity.[4][5][8]
-
Control Group: Prepare a vehicle control by adding the same volume of DMSO (without gestodene) to the culture medium as used for the experimental group. This is essential to distinguish the effects of gestodene from any potential effects of the solvent.
-
Immediate Use: Use the freshly prepared gestodene-containing medium immediately for your cell culture experiments.
Mandatory Visualization
Gestodene Dissolution and Application Workflow
Caption: Workflow for preparing and applying gestodene in cell culture.
Signaling Pathway of Gestodene as a Progesterone (B1679170) Receptor Agonist
Caption: Gestodene acts as a progesterone receptor agonist.[2][9]
References
- 1. What is the mechanism of Gestodene? [synapse.patsnap.com]
- 2. Gestodene - Wikipedia [en.wikipedia.org]
- 3. Dissolving Microneedles Loaded with Gestodene: Fabrication and Characterization In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gestodene | C21H26O2 | CID 3033968 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC-MS/MS method for quantifying ethinylestradiol in plasma samples
An Application Note for the Quantification of Ethinylestradiol in Human Plasma using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a highly sensitive and robust High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of ethinylestradiol (EE) in human plasma. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup, followed by chemical derivatization with dansyl chloride to enhance ionization efficiency and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies where low detection limits are critical. The Lower Limit of Quantification (LLOQ) is consistently achieved at the low picogram-per-milliliter level, with excellent accuracy and precision.
Introduction
Ethinylestradiol is a synthetic derivative of the natural estrogen, estradiol (B170435), and is a common component in oral contraceptive formulations.[1] Due to its high potency, plasma concentrations of EE are typically very low, necessitating a highly sensitive analytical method for accurate quantification.[2][3] This document provides a detailed protocol for a validated HPLC-MS/MS method that combines a robust sample preparation procedure with sensitive instrumental analysis.
Analytical Principle
The method's success relies on a multi-step process. First, ethinylestradiol and a stable isotope-labeled internal standard (Ethinylestradiol-d4) are isolated from the complex plasma matrix using Solid-Phase Extraction (SPE).[4][5] To overcome the poor ionization efficiency of native ethinylestradiol, the extracted analyte is derivatized with dansyl chloride.[6][7] This step adds a readily ionizable group to the molecule, significantly boosting the signal in the mass spectrometer.[6] The derivatized sample is then injected into an HPLC system for chromatographic separation from any remaining interferences.[8] Finally, the analyte is detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[8][9]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethinylestradiol Concentration Measurement using Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethinylestradiol (EE) is a synthetic estrogen widely used in oral contraceptives.[1][2] Due to its high potency and consequently low dosage, the circulating levels of ethinylestradiol in the human body are extremely low.[1][3] Accurate and sensitive quantification of ethinylestradiol in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[3][4] Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for such demanding bioanalytical applications, offering high specificity, accuracy, and precision.[5] This document provides detailed application notes and protocols for the determination of ethinylestradiol concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution approach.
The principle of isotope dilution involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, ethinylestradiol-d4) as an internal standard (IS) to the sample at the beginning of the analytical process.[4][6] The chemically identical nature of the analyte and the internal standard ensures that they behave similarly during sample preparation and analysis, correcting for any potential losses. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), allowing for highly accurate quantification. To enhance sensitivity, derivatization with dansyl chloride is a common strategy, which improves the ionization efficiency of ethinylestradiol.[4][7][8][9]
Experimental Protocols
This section details the methodologies for the quantification of ethinylestradiol in human plasma by LC-MS/MS using isotope dilution.
Materials and Reagents
-
Ethinylestradiol (analytical standard)
-
Ethinylestradiol-d4 (internal standard)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid
-
Ammonium formate
-
Sodium bicarbonate
-
Sodium hydroxide
-
Dansyl chloride
-
Acetone
-
Methyl t-butyl ether (MTBE)
-
n-Hexane
-
Ethyl acetate
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX, SOLA SCX)[1][7]
-
Drug-free human plasma
Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution of ethinylestradiol in methanol at a concentration of 1 mg/mL.[9]
-
Internal Standard Stock Solution: Prepare a stock solution of ethinylestradiol-d4 in methanol at a concentration of 0.1 mg/mL.[7]
-
Working Standard Solutions: Serially dilute the stock solution of ethinylestradiol with methanol to prepare working solutions at various concentrations.[9]
-
Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to obtain a suitable working concentration.
-
Dansyl Chloride Solution: Prepare a 1 mg/mL solution of dansyl chloride in acetone.[7][8]
-
Sodium Bicarbonate Buffer: Prepare a 100 mM sodium bicarbonate solution and adjust the pH to 10.5 with 1 M sodium hydroxide.[7][8]
Sample Preparation
Two common methods for sample preparation are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE) [1][7][8]
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution and vortex.
-
Condition an SPE cartridge (e.g., SOLA SCX 10 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.[7]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.[7]
-
Elute the analyte and internal standard with 1 mL of methanol.[7]
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[7]
-
Derivatization:
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) [3][4][9]
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution and vortex.
-
Add 2.5 mL of a mixture of methyl t-butyl ether (MTBE) and n-hexane.[3]
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.[9]
-
Derivatization:
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
Liquid Chromatography (LC)
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 5 µm)[3][4] |
| Mobile Phase A | 0.1% Formic acid in water or 5mM Ammonium Formate[3][4] |
| Mobile Phase B | Acetonitrile or a mixture of acetonitrile and methanol[3][4] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Isocratic or gradient elution[3][4] |
| Injection Volume | 10 µL |
| Column Temperature | 30 - 45°C[3] |
Mass Spectrometry (MS)
| Parameter | Value |
| MS System | Triple quadrupole mass spectrometer[1][7] |
| Ionization Mode | Positive Electrospray Ionization (ESI)[3][7] |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[7][9] |
| Spray Voltage | ~3500 V[7] |
| Vaporizer Temp. | ~500°C[7] |
| Capillary Temp. | ~375°C[7] |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dansyl-Ethinylestradiol | 530.16 | 171.08[9] |
| Dansyl-Ethinylestradiol-d4 | 534.2 | 171.1 |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1 - 500 pg/mL | [1][4][6] |
| Lower Limit of Quantification (LLOQ) | 1 - 5 pg/mL | [1][3][6][9] |
| Correlation Coefficient (r²) | > 0.99 | [6][7] |
| Intra-assay Precision (%CV) | 2.1 - 14.6% | [6] |
| Inter-assay Precision (%CV) | 4.4 - 11.4% | [6] |
| Intra-assay Accuracy (%) | 94.6 - 103.8% | [6] |
| Inter-assay Accuracy (%) | 98.9 - 101.6% | [6] |
| Recovery (%) | 73.1 - 79.0% | [6] |
Mandatory Visualization
Caption: Workflow for Ethinylestradiol Quantification by ID-MS.
References
- 1. waters.com [waters.com]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. lcms.cz [lcms.cz]
- 4. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of ethynyloestradiol by radioimmunoassay and by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel and sensitive method for ethinylestradiol quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization (APPI) tandem mass spectrometry: application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Estrous Cycle Synchronization in Laboratory Rodents Using Gestodene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of the estrous cycle in laboratory rodents is a critical technique for a wide range of research applications, including reproductive toxicology, endocrinology, and the development of assisted reproductive technologies. By bringing a cohort of female animals into the same phase of their reproductive cycle, researchers can reduce variability and improve the statistical power of their studies. Gestodene (B1671452), a potent synthetic progestin, offers a potential tool for achieving this synchronization.
Gestodene, a third-generation progestin, primarily acts by mimicking the effects of natural progesterone (B1679170).[1] Its mechanism of action involves the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3] This suppression of gonadotropins prevents follicular development and ovulation, effectively holding the estrous cycle in a state of artificial diestrus. Upon withdrawal of gestodene treatment, the pituitary gland resumes its normal pulsatile release of LH and FSH, leading to a synchronized wave of follicular growth and ovulation among the treated animals.
While specific protocols for the use of gestodene for estrous synchronization in laboratory rodents are not widely published, this document provides a detailed, hypothetical protocol based on the established principles of progestin-based synchronization methods in these species. The provided dosages and treatment durations are extrapolated from studies using other progestins, such as progesterone and norgestomet, and should be optimized for specific experimental needs.
Data Presentation
The following table summarizes the hypothetical quantitative hormonal changes observed during a gestodene-based estrous synchronization protocol in female rats. These values are illustrative and based on the known physiological effects of progestins on the rodent estrous cycle.
Table 1: Hypothetical Serum Hormone Levels in Female Rats During Gestodene-Mediated Estrous Cycle Synchronization
| Treatment Phase | LH (ng/mL) | FSH (ng/mL) | Progesterone (ng/mL) | Estradiol (pg/mL) |
| Baseline (Diestrus) | 0.5 - 1.5 | 10 - 20 | 5 - 15 | 10 - 20 |
| Gestodene Administration (Day 5) | < 0.5 | < 10 | > 30 (exogenous progestin) | < 10 |
| 24h Post-Gestodene Withdrawal | 1.0 - 2.0 | 20 - 30 | < 5 | 15 - 25 |
| 48h Post-Gestodene Withdrawal (Proestrus) | 5 - 15 (LH surge) | 30 - 50 | 10 - 20 | 40 - 60 |
| 72h Post-Gestodene Withdrawal (Estrus) | < 1.0 | 10 - 20 | < 5 | 20 - 30 |
Experimental Protocols
This section details the methodologies for key experiments related to estrous cycle synchronization using gestodene.
Protocol 1: Estrous Cycle Synchronization in Rats using Subcutaneous Gestodene Injection
Materials:
-
Gestodene
-
Vehicle (e.g., sesame oil, sterile water with appropriate solubilizing agents)
-
Syringes and needles (25-27 gauge)
-
Adult female rats (e.g., Sprague-Dawley or Wistar, 8-10 weeks old)
-
Vaginal lavage supplies (pipette, normal saline)
-
Microscope slides and coverslips
-
Staining solution (e.g., Methylene Blue or Giemsa)
-
Light microscope
Procedure:
-
Animal Acclimation: Acclimate female rats to the housing facility for at least one week prior to the start of the experiment.
-
Baseline Estrous Cycle Monitoring:
-
Perform vaginal cytology daily for at least one full estrous cycle (4-5 days) to establish baseline cyclicity.
-
To collect a vaginal smear, gently flush the vagina with a small amount of normal saline using a pipette.
-
Place a drop of the collected fluid onto a microscope slide, create a smear, and allow it to air dry.
-
Stain the smear and examine it under a light microscope to identify the predominant cell types (nucleated epithelial cells, cornified epithelial cells, and leukocytes) to determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus).[4][5]
-
-
Gestodene Administration:
-
Prepare a stock solution of gestodene in a suitable vehicle. The exact concentration will depend on the desired dosage. A hypothetical starting dose, based on progesterone protocols, could be in the range of 0.5-2.0 mg/kg body weight.[6]
-
On a randomly selected day of the estrous cycle (Day 0), administer gestodene via subcutaneous injection in the dorsal neck region.
-
Continue daily subcutaneous injections for a period of 7-10 days. The optimal duration may need to be determined empirically.
-
-
Post-Treatment Monitoring:
-
Cease gestodene administration after the treatment period.
-
Beginning 24 hours after the final injection, resume daily vaginal cytology to monitor the return to cyclicity.
-
Most animals are expected to enter a synchronized proestrus and then estrus within 48-72 hours after the cessation of treatment.
-
-
Confirmation of Synchronization:
-
Successful synchronization is defined as a significant proportion of the treated animals entering the same stage of the estrous cycle (typically estrus) within a narrow time frame (e.g., a 24-hour window).
-
Protocol 2: Oral Administration of Gestodene for Estrous Synchronization in Mice
Materials:
-
Gestodene
-
Vehicle suitable for oral administration (e.g., corn oil)
-
Oral gavage needles
-
Adult female mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old)
-
Vaginal lavage and cytology supplies as described in Protocol 1.
Procedure:
-
Animal Acclimation and Baseline Monitoring: Follow steps 1 and 2 as described in Protocol 1.
-
Gestodene Administration:
-
Prepare a solution of gestodene in a vehicle suitable for oral gavage. A hypothetical starting dose for mice, extrapolated from rat progesterone studies, could be in the range of 1-5 mg/kg body weight.
-
Administer gestodene daily via oral gavage for 7-10 days.
-
-
Post-Treatment Monitoring and Confirmation: Follow steps 4 and 5 as described in Protocol 1.
Mandatory Visualization
Signaling Pathway of Gestodene in the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Caption: Gestodene's negative feedback on the hypothalamus.
Experimental Workflow for Gestodene-Based Estrous Cycle Synchronization
Caption: Workflow for gestodene-based estrous synchronization.
Logical Relationship of Gestodene's Action for Estrous Synchronization
References
- 1. Comparative study of doses of exogenous progesterone administration needed to delay parturition in Jcl:MCH(ICR) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INFLUENCE OF THE ESTRUS CYCLE OF THE MOUSE ON THE DISPOSITION OF SHetA2 AFTER VAGINAL ADMINISTRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animal-reproduction.org [animal-reproduction.org]
- 4. Staging of the estrous cycle and induction of estrus in experimental rodents: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.asm.org [journals.asm.org]
Application of Ethinylestradiol in Endocrine Disruptor Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17α-ethinylestradiol (EE2), a potent synthetic estrogen widely used in oral contraceptives, serves as a critical reference compound and positive control in a variety of endocrine disruptor screening assays.[1][2][3] Its high affinity for the estrogen receptor (ER) and consistent, robust estrogenic activity make it an ideal tool for validating assay performance, establishing dose-response relationships, and assessing the relative potency of potential endocrine-disrupting chemicals (EDCs).[4][5] This document provides detailed application notes and protocols for the use of ethinylestradiol in key in vitro and in vivo endocrine disruptor screening assays.
Data Presentation: Quantitative Data for Ethinylestradiol
The following tables summarize key quantitative data for ethinylestradiol across various endocrine disruptor screening assays. These values can be used as benchmarks for assay validation and for comparison with test compounds.
Table 1: In Vitro Assay Data for Ethinylestradiol
| Assay Type | Endpoint | Cell Line/System | Ethinylestradiol Value | Reference |
| Yeast Estrogen Screen (YES) | EC50 | Saccharomyces cerevisiae | ~1.2 x 10⁻¹¹ M | [6] |
| Estrogen Receptor (ER) Binding Assay | IC50 | Rat Uterine Cytosol or Human Recombinant ERα | Varies by lab, typically in the low nM range | [7][8] |
| ER Transactivation Assay (e.g., ER-CALUX) | EC50 | Human cell lines (e.g., HeLa-9903, T-47D) | Varies, often in the pM to low nM range | |
| H295R Steroidogenesis Assay | Effect on Estradiol Production | Human H295R adrenocortical carcinoma cells | Potent inducer | [9] |
Table 2: In Vivo Assay Data for Ethinylestradiol
| Assay Type | Species | Endpoint | Route of Administration | Ethinylestradiol Dose Range | Reference |
| Uterotrophic Assay | Rat (immature or ovariectomized) | Increased uterine weight | Oral or Subcutaneous | 0.01 - 10 µg/kg/day | [4][5] |
| Uterotrophic Assay | Mouse (ovariectomized) | Increased uterine weight | Oral or Subcutaneous | LOEL of 300 mg/kg (estrogenic effects) | [10] |
| Fish Sexual Development Test | Fathead Minnow, Zebrafish, Roach | Vitellogenin induction, gonadal abnormalities | Aqueous exposure | ng/L concentrations | [11][12][13] |
| Fish Short-Term Reproduction Assay | Fathead Minnow | Reduced fecundity | Aqueous exposure | NOEC < 1 ng/L | [14] |
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
The primary mechanism of action for ethinylestradiol is its interaction with the estrogen receptor, a nuclear hormone receptor. The following diagram illustrates the classical estrogen receptor signaling pathway.
References
- 1. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 2. nel.edu [nel.edu]
- 3. The endocrine disruptor, 17α-ethinyl estradiol, alters male mate choice in a freshwater fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Application of an in Vitro Assay to Identify Chemicals That Increase Estradiol and Progesterone Synthesis and Are Potential Breast Cancer Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Twenty years of transcriptomics, 17alpha-ethinylestradiol, and fish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. Sexual reprogramming and estrogenic sensitization in wild fish exposed to ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Transdermal Delivery of Ethinylestradiol and Gestodene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the research and development of transdermal patches delivering ethinylestradiol (EE) and gestodene (B1671452) (GSD). Transdermal delivery offers a promising alternative to oral administration for contraception, potentially improving compliance and providing stable hormone levels.[1][2] These notes summarize key quantitative data from preclinical and clinical studies and provide detailed methodologies for critical experiments. Visual diagrams are included to illustrate experimental workflows and the underlying signaling pathways.
Data Presentation
Table 1: In Vitro Skin Permeation of Ethinylestradiol and Gestodene
| Drug | Formulation Details | Skin Model | Permeation Flux (µg/cm²/h) | Study Reference |
| Gestodene (GEST) | Double-layer matrix patch with PVA and PVP (7:1 ratio) and propylene (B89431) glycol as a permeation enhancer.[3][4] | Excised mice skin | 0.377[3][4] | [Gao et al., 2009][3] |
| Ethinylestradiol (EE) | Double-layer matrix patch with PVA and PVP (7:1 ratio) and propylene glycol as a permeation enhancer.[3][4] | Excised mice skin | 0.092[3][4] | [Gao et al., 2009][3] |
| Gestodene (GSD) | Not specified | Not specified | Daily absorption of 60 µg from a 10 cm² active surface area patch.[2][5] | [Wang et al., 2017][2] |
| Ethinylestradiol (EE) | Not specified | Not specified | Daily absorption of 20 µg from a 10 cm² active surface area patch.[2][5] | [Wang et al., 2017][2] |
Table 2: Pharmacokinetic Parameters of Transdermal Ethinylestradiol and Gestodene vs. Oral Administration in Rabbits
| Drug | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Study Reference |
| Gestodene (GSD) | Transdermal Patch | 4.44 ± 0.24 | 12.50 ± 1.96 | 1029.25 ± 91.58 | [Yue et al., 2010][6] |
| Oral Tablet | 8.43 ± 2.15 | 0.20 ± 0.05 | 311.84 ± 100.88 | [Yue et al., 2010][6] | |
| Ethinylestradiol (EE) | Transdermal Patch | 2.63 ± 0.13 | 48.44 ± 7.61 | 752.40 ± 62.91 | [Yue et al., 2010][6] |
| Oral Tablet | 7.85 ± 1.73 | 0.25 ± 0.02 | 216.10 ± 56.83 | [Yue et al., 2010][6] |
Table 3: Pharmacokinetic Parameters of Transdermal Ethinylestradiol and Gestodene vs. Oral Administration in Healthy Women
| Drug | Administration Route | Cmax | Tmax | Half-life | AUC | Study Reference |
| Ethinylestradiol (EE) | Transdermal Patch | Significantly decreased compared to oral tablet.[5][7] | Extended compared to oral tablet.[5][7] | 3.3 times longer than oral tablet.[5][7] | 8.0 times greater than oral tablet.[5][7] | [Wang et al., 2017][7] |
| Gestodene (GSD) | Transdermal Patch | Significantly decreased compared to oral tablet.[5][7] | Extended compared to oral tablet.[5][7] | 2.2 times longer than oral tablet.[5][7] | 16.2 times greater than oral tablet.[5][7] | [Wang et al., 2017][7] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study
Objective: To evaluate the permeation rate of ethinylestradiol and gestodene from a transdermal patch formulation across a skin model.
Apparatus: Franz diffusion cells.[8]
Skin Model: Excised mammalian skin (e.g., mouse, rat, or human cadaver skin).[3][8]
Methodology:
-
Skin Preparation:
-
Excise full-thickness skin from the chosen model.
-
Carefully remove any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
-
Formulation Application:
-
Cut the transdermal patch to a size that fits the donor compartment of the Franz diffusion cell.
-
Apply the patch to the surface of the mounted skin.
-
-
Experimental Conditions:
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions).
-
Maintain the temperature of the receptor medium at 32°C to mimic skin surface temperature.
-
Continuously stir the receptor medium to ensure homogeneity.
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the concentration of ethinylestradiol and gestodene in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (permeation rate) from the linear portion of the cumulative permeation curve.
-
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of ethinylestradiol and gestodene delivered via a transdermal patch in an animal model or human volunteers.
Study Design: An open-label, comparative study design is often employed, comparing the transdermal patch to an oral formulation.[5][7]
Subjects: Healthy female volunteers or a suitable animal model (e.g., rabbits).[6][7]
Methodology:
-
Dosing:
-
Blood Sampling:
-
Collect blood samples at various time points post-dose. The sampling schedule should be designed to capture the absorption, distribution, metabolism, and elimination phases of the drugs.
-
-
Plasma Preparation:
-
Process the collected blood samples to separate the plasma.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for both the transdermal and oral formulations:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
-
Compare the parameters between the two administration routes to assess the relative bioavailability and pharmacokinetic profile of the transdermal patch.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of a transdermal patch.
References
- 1. Transdermal delivery of combined hormonal contraception: a review of the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An open-label, two-period comparative study on pharmacokinetics and safety of a combined ethinylestradiol/gestodene transdermal contraceptive patch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Double-layer weekly sustained release transdermal patch containing gestodene and ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. <i>In vitro</i> permeation and <i>in vivo</i> pharmacokinetics of once-weekly contraceptive patch containing gestodene and ethinlyestradiol [jcpu.cpu.edu.cn]
- 7. An open-label, two-period comparative study on pharmacokinetics and safety of a combined ethinylestradiol/gestodene transdermal contraceptive patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.org.co [scielo.org.co]
- 9. Implications of different application sites on the bioavailability of a transdermal contraceptive patch containing ethinyl estradiol and gestodene: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytokinesis-Block Micronucleus Test for Assessing the Mutagenic Effects of Ethinylestradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethinylestradiol, a synthetic estrogen widely used in oral contraceptives, has been the subject of scrutiny regarding its potential mutagenic effects. The Cytokinesis-Block Micronucleus (CBMN) assay is a comprehensive cytogenetic technique used to evaluate DNA damage, cytostasis, and cytotoxicity. This document provides detailed application notes and protocols for utilizing the CBMN assay to assess the mutagenic potential of ethinylestradiol. The CBMN assay is a well-established method for measuring chromosome breakage, whole chromosome loss, and other genomic instabilities.
Data Presentation
The genotoxicity of ethinylestradiol has been evaluated in various in vitro systems. The following tables summarize the key findings from studies on its effects on chromosomal damage.
Table 1: Genotoxicity of Ethinylestradiol in Human Lymphocytes
| Concentration (µM) | Metabolic Activation (S9 Mix) | Genotoxic Effect | Observations |
| 1 | Without | Non-genotoxic | No significant increase in chromosomal aberrations or sister chromatid exchanges. |
| 5 | Without | Non-genotoxic | No significant increase in chromosomal aberrations or sister chromatid exchanges. |
| 10 | Without | Non-genotoxic | No significant increase in chromosomal aberrations or sister chromatid exchanges. |
| 1 | With | Non-genotoxic | No significant increase in chromosomal aberrations or sister chromatid exchanges. |
| 5 | With | Genotoxic | Significant increase in chromosomal aberrations and sister chromatid exchanges. |
| 10 | With | Genotoxic | Significant increase in chromosomal aberrations and sister chromatid exchanges. |
Source: Adapted from Siddique et al., 2005.
Experimental Protocols
A detailed protocol for conducting the CBMN assay to evaluate the mutagenic effects of ethinylestradiol is provided below. This protocol is based on established methodologies for human lymphocytes and can be adapted for other cell lines such as Chinese Hamster Ovary (CHO) or V79 cells.
Protocol: Cytokinesis-Block Micronucleus Assay for Ethinylestradiol in Human Lymphocytes
1. Materials and Reagents:
-
Cell Culture:
-
Human peripheral blood lymphocytes
-
RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohemagglutinin (PHA)
-
-
Test Compound:
-
Ethinylestradiol (dissolved in a suitable solvent, e.g., DMSO)
-
-
Metabolic Activation System (if required):
-
S9 fraction from Aroclor 1254-induced rat liver
-
NADP (co-factor)
-
-
Cytokinesis Inhibitor:
-
Cytochalasin B
-
-
Harvesting and Slide Preparation:
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1 v/v)
-
Microscope slides
-
-
Staining:
-
Giemsa stain or other DNA-specific fluorescent dyes (e.g., DAPI, Hoechst 33342)
-
2. Experimental Procedure:
-
Cell Culture Initiation:
-
Isolate lymphocytes from fresh human blood.
-
Set up lymphocyte cultures at a density of 0.5 x 10^6 cells/mL in complete culture medium.
-
Stimulate cell division by adding PHA.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment with Ethinylestradiol:
-
After 24 hours of culture initiation, add various concentrations of ethinylestradiol (e.g., 1, 5, 10 µM) to the cell cultures.
-
For experiments requiring metabolic activation, add the S9 mix along with the test compound.
-
Include appropriate solvent and positive controls (e.g., mitomycin C for clastogenicity, colchicine (B1669291) for aneugenicity).
-
The treatment duration is typically 3-4 hours for short-term exposure with S9, or for a longer duration (e.g., 24-48 hours) without S9.
-
-
Cytokinesis Block:
-
At 44 hours post-PHA stimulation, add cytochalasin B to the cultures at a final concentration of 3-6 µg/mL to block cytokinesis and allow for the accumulation of binucleated cells.
-
-
Cell Harvesting and Slide Preparation:
-
At 72 hours post-PHA stimulation, harvest the cells by centrifugation.
-
Treat the cell pellet with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a freshly prepared fixative. Repeat the fixation step 2-3 times.
-
Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
-
-
Staining and Scoring:
-
Stain the slides with Giemsa or a fluorescent dye.
-
Score the slides under a microscope according to the established criteria for micronuclei (MNi), nucleoplasmic bridges (NPBs), and nuclear buds (NBUDs) in binucleated cells.
-
Score at least 1000 binucleated cells per concentration.
-
Calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.
-
Visualizations
Experimental Workflow
Caption: Workflow of the Cytokinesis-Block Micronucleus (CBMN) Assay.
Signaling Pathway for Ethinylestradiol-Induced Genotoxicity
Caption: Proposed signaling pathway for ethinylestradiol-induced genotoxicity.
Mechanism of Action
The genotoxic effects of ethinylestradiol are believed to be mediated through multiple mechanisms. In the presence of metabolic activation, such as that provided by the S9 mix, ethinylestradiol can be converted into metabolites that generate reactive oxygen species (ROS). These ROS can then induce oxidative DNA damage, leading to clastogenic events such as chromosome breaks.
Furthermore, ethinylestradiol has been shown to disrupt microtubule formation. This interference with the mitotic spindle apparatus can lead to improper chromosome segregation during cell division, resulting in aneuploidy, where daughter cells receive an incorrect number of chromosomes. This aneugenic effect is a significant contributor to the formation of micronuclei containing whole chromosomes. Therefore, ethinylestradiol exhibits both clastogenic and aneugenic potential, making the CBMN assay an ideal method for its comprehensive genotoxicity assessment.
Application Notes and Protocols for Studying Ethinylestradiol Effects on Ovulation Inhibition in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of ethinylestradiol (EE), a synthetic estrogen, on the inhibition of ovulation in various animal models. This document is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of EE and related compounds.
Introduction
Ethinylestradiol is a potent synthetic estrogen widely used in oral contraceptives. Its primary mechanism of action in preventing pregnancy is the inhibition of ovulation. This is achieved through negative feedback on the hypothalamus and pituitary gland, leading to the suppression of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH) secretion. Understanding the dose-dependent effects and the underlying physiological changes induced by EE in relevant animal models is crucial for the development of new contraceptive agents and for assessing the endocrine-disrupting potential of estrogenic compounds.
This document outlines standardized protocols for studying EE-induced ovulation inhibition in rats, mice, rabbits, and non-human primates, covering experimental design, key methodologies, and data interpretation.
Signaling Pathway of Ethinylestradiol in Ovulation Inhibition
Ethinylestradiol exerts its effects by binding to estrogen receptors (ERs) in the hypothalamus and pituitary gland. This binding mimics the natural negative feedback loop of endogenous estradiol, leading to a reduction in the pulsatile release of GnRH from the hypothalamus. Consequently, the pituitary gland's secretion of FSH and LH is suppressed. The lack of an LH surge prevents the final maturation and rupture of the ovarian follicle, thereby inhibiting ovulation.
Figure 1: Signaling pathway of ethinylestradiol-mediated ovulation inhibition.
Data Presentation: Quantitative Effects of Ethinylestradiol
The following tables summarize the dose-dependent effects of ethinylestradiol on key reproductive parameters in different animal models.
Table 1: Effect of Ethinylestradiol on Ovulation Inhibition
| Animal Model | Ethinylestradiol Dose | Route of Administration | Duration of Treatment | % Ovulation Inhibition | Reference |
| Rat | 0.003 mg/kg (twice daily) | Oral | 4 consecutive days | Significant Inhibition | [1] |
| Rat | 0.01 mg/kg (twice daily) | Oral | 4 consecutive days | Significant Inhibition | [1] |
| Rat | 0.03 mg/kg (twice daily) | Oral | 4 consecutive days | 100% | [1] |
| Mouse | 50 µg/kg | In utero (day 10-18 of pregnancy) | - | Increased incidence of polyovular follicles | [2] |
| Rabbit | 30 µg/kg | Intravenous | Single dose | Pharmacokinetic study, ovulation not directly assessed | [3] |
| Rabbit | 50 µg/kg | Intravenous | Single dose | Pharmacokinetic study, ovulation not directly assessed | [3] |
| Rabbit | 100 µg/kg | Intravenous | Single dose | Pharmacokinetic study, ovulation not directly assessed | [3] |
| Non-human Primate (Macaque) | Not specified | Oral (in combination) | - | Effective ovulation suppression | [4][5] |
Table 2: Effect of Ethinylestradiol on Serum Hormone Levels
| Animal Model | Ethinylestradiol Dose | Hormone | % Change from Control | Reference |
| Rat | 1, 2, and 3 mg/kg/day | Testosterone (male) | Suppression of testicular testosterone | [6] |
| Human | 20 µg (with levonorgestrel) | LH | Suppressed | [5] |
| Human | 20 µg (with levonorgestrel) | FSH | Suppressed | [5] |
| Human | 20 µg (with levonorgestrel) | 17β-estradiol | Suppressed | [5] |
| Human | 20 µg (with levonorgestrel) | Progesterone | Suppressed | [5] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effects of ethinylestradiol on ovulation inhibition.
Figure 2: General experimental workflow.
Protocol for Estrous Cycle Monitoring in Rodents (Rat/Mouse)
Objective: To determine the stage of the estrous cycle to ensure proper timing of treatment and endpoint analysis.
Materials:
-
Microscope slides
-
Pipettes or cotton swabs
-
Phosphate-buffered saline (PBS) or normal saline
-
Microscope
-
Staining solution (e.g., Giemsa, Crystal Violet)
Procedure:
-
Gently restrain the animal.
-
For vaginal lavage, introduce a small volume (20-100 µL for mice, 100-200 µL for rats) of saline into the vagina using a pipette.
-
Gently flush the saline in and out 2-3 times and collect the fluid.
-
For the swab method, gently insert a saline-moistened cotton swab into the vagina and rotate it against the vaginal wall.
-
Transfer the collected cells onto a clean microscope slide.
-
Allow the slide to air dry or fix as required for the chosen staining method.
-
Stain the slide and examine under a microscope.
-
Identify the stage of the estrous cycle based on the predominant cell types:
-
Proestrus: Primarily nucleated epithelial cells.
-
Estrus: Predominantly anucleated, cornified epithelial cells.
-
Metestrus: A mix of cornified cells and leukocytes.
-
Diestrus: Mainly leukocytes with some nucleated epithelial cells.
-
Protocol for Serum Collection and Hormone Analysis
Objective: To quantify the levels of key reproductive hormones (LH, FSH, estradiol, progesterone) in serum.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Collection tubes (serum separator tubes or tubes with anticoagulant for plasma)
-
Centrifuge
-
Pipettes
-
ELISA or RIA kits for specific hormones
Procedure for Serum Collection (Rat):
-
Anesthetize the rat.
-
Collect blood via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture). For survival studies, limit the volume to 1% of the body weight.
-
For serum, collect blood into a serum separator tube and allow it to clot at room temperature for 20-30 minutes.[7]
-
Centrifuge the tubes at 1,000-2,000 x g for 10 minutes.[7]
-
Carefully collect the supernatant (serum) and store at -20°C or -80°C until analysis.
Hormone Analysis (ELISA/RIA):
-
Follow the specific instructions provided with the commercial ELISA or RIA kit for the hormone of interest.
-
Typically, this involves preparing a standard curve, incubating samples and standards with specific antibodies, adding a detection reagent, and measuring the resulting signal (e.g., absorbance for ELISA, radioactivity for RIA).
-
Calculate the hormone concentrations in the samples by comparing their signals to the standard curve.
Protocol for Ovarian and Uterine Histology
Objective: To examine the morphological changes in the ovaries and uterus following ethinylestradiol treatment.
Materials:
-
Fixative (e.g., 10% neutral buffered formalin, Bouin's solution)
-
Ethanol (B145695) series (for dehydration)
-
Xylene (for clearing)
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Euthanize the animal and carefully dissect the ovaries and uterus.
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.[8]
-
Dehydrate the tissues by passing them through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks at a thickness of 4-6 µm using a microtome.[8]
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate, clear, and mount with a coverslip.
-
Examine the slides under a microscope to assess:
-
Ovary: Presence and number of primordial, primary, secondary, antral, and preovulatory follicles; presence of corpora lutea; signs of follicular atresia.
-
Uterus: Endometrial and myometrial thickness; glandular development; cellular infiltration.
-
Protocol for Ovulation Confirmation in Rabbits
Objective: To determine if ovulation has occurred following treatment. Rabbits are induced ovulators, so ovulation is typically induced by mating or hormonal stimulation.
Materials:
-
Anesthetic
-
Surgical instruments for laparotomy or laparoscopy
-
Hormone for ovulation induction (e.g., GnRH analogue like buserelin (B193263), or hCG)
Procedure:
-
Administer ethinylestradiol or vehicle to the rabbits as per the study design.
-
Induce ovulation at the appropriate time point. This can be done by mating with a vasectomized male or by administering a GnRH analogue (e.g., 0.8 µg of buserelin intramuscularly) or hCG.[9]
-
Approximately 12-24 hours after the induction stimulus, anesthetize the rabbit.[10]
-
Perform a laparotomy or laparoscopy to visualize the ovaries.
-
Examine the ovarian surface for the presence of ovulation stigmata (ruptured follicles) or fresh corpora lutea. The number of these structures can be counted to determine the ovulation rate.
-
Alternatively, the oviducts can be flushed to recover and count the number of ovulated oocytes.
Animal Models
-
Rats and Mice: These are the most commonly used models due to their short reproductive cycles, well-characterized physiology, and cost-effectiveness. The 4-5 day estrous cycle allows for rapid assessment of treatment effects.[11]
-
Rabbits: As induced ovulators, rabbits are a useful model for studying the direct effects of compounds on the ovulatory process without the cyclical influence of spontaneous LH surges.[12]
-
Non-human Primates (Macaques): Their menstrual cycle is very similar to that of humans, making them a highly translational model for reproductive studies. However, their use is limited by ethical considerations and high costs.[4]
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the effects of ethinylestradiol on ovulation inhibition in various animal models. By employing these standardized methodologies, researchers can obtain reliable and reproducible data to advance the understanding of hormonal contraception and endocrine disruption. Careful selection of the animal model, adherence to detailed protocols, and comprehensive endpoint analysis are essential for the successful execution of these studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Developmental effects of ethinylestradiol on reproductive organs of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of ethinyloestradiol in rabbits after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of ovulation by an oral contraceptive containing 100 micrograms levonorgestrel in combination with 20 micrograms ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-human primate models of hormonal contraception and HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idexxbioanalytics.com [idexxbioanalytics.com]
- 8. Ovarian, uterine, and luteal vascular perfusions during follicular and luteal phases in the adult cyclic female rabbits with special orientation to their histological detection of hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ovulating induction methods in rabbit does: the pituitary and ovarian responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vetdergikafkas.org [vetdergikafkas.org]
- 11. einsteinmed.edu [einsteinmed.edu]
- 12. Study on the mechanism of induced ovulation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Ethinylestradiol and Gestodene in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the long-term administration of a combined oral contraceptive containing ethinylestradiol and gestodene (B1671452), based on data from various clinical trials. The information is intended to guide researchers and drug development professionals in designing and evaluating studies on this and similar hormonal contraceptives.
Introduction
Combined oral contraceptives (COCs) containing a synthetic estrogen, ethinylestradiol, and a progestin, gestodene, have been evaluated in numerous clinical trials to establish their long-term efficacy, safety, and metabolic impact. These formulations are designed to prevent pregnancy primarily by inhibiting ovulation. This document summarizes key quantitative data from these trials, provides detailed experimental protocols for relevant assessments, and visualizes the underlying biological pathways.
Data Presentation: Summary of Clinical Trial Data
The following tables summarize quantitative data from long-term clinical trials on combined oral contraceptives containing ethinylestradiol and gestodene.
Table 1: Contraceptive Efficacy and Cycle Control
| Parameter | Ethinylestradiol 20 µg / Gestodene 75 µg | Ethinylestradiol 30 µg / Gestodene 75 µg | Triphasic Ethinylestradiol / Gestodene | Reference(s) |
| Pregnancies (user failure) | 1 | 2 | 2 | [1][2] |
| Total Treatment Cycles | 4,470 | 2,377 | 30,763 | [1][2] |
| Spotting (at least once in 12 cycles) | 47.4% | 35.5% | Rates fell below pre-treatment levels after 3 months | [1][2] |
| Breakthrough Bleeding (at least once in 12 cycles) | 14.5% | 11.8% | Rates fell below pre-treatment levels after 3 months | [1][2] |
| Discontinuation rate due to adverse events (1 year) | 9.8% | 7.2% | Not Specified | [1] |
Table 2: Metabolic and Safety Parameters
| Parameter | Baseline (Pre-treatment) | After 12 Months of Treatment | Notes | Reference(s) |
| Total Cholesterol | Varies | No significant change | Study on 75µg gestodene + 30µg ethinylestradiol | [3] |
| LDL Cholesterol | Varies | No significant change | Study on 75µg gestodene + 30µg ethinylestradiol | [3] |
| HDL Cholesterol | Varies | Increase | Study on 75µg gestodene + 30µg ethinylestradiol | [3] |
| Triglycerides | Varies | Increase | Study on 75µg gestodene + 30µg ethinylestradiol | [3] |
| Blood Pressure | Varies | Practically unchanged | Long-term (up to 3 years) triphasic formulation | [2] |
| Body Weight | Varies | Practically unchanged | Long-term (up to 3 years) triphasic formulation | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in clinical trials of ethinylestradiol and gestodene.
Protocol for Quantification of Ethinylestradiol and Gestodene in Plasma/Serum
Objective: To determine the pharmacokinetic profile of ethinylestradiol and gestodene.
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer
Procedure:
-
Sample Preparation (Plasma/Serum):
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 75:25 v/v), adjusted to a specific pH (e.g., 3.6) with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of ethinylestradiol and gestodene of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the concentrations of ethinylestradiol and gestodene by interpolating their peak areas on the calibration curve.
-
Protocol for Assessment of Lipid Profile
Objective: To evaluate the effect of long-term administration of ethinylestradiol and gestodene on the lipid profile.
Method: Enzymatic Colorimetric Assays
Parameters Measured:
-
Total Cholesterol (TC)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
Triglycerides (TG)
General Procedure:
-
Sample Collection and Preparation:
-
Collect fasting blood samples in appropriate tubes (e.g., serum separator tubes).
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
Total Cholesterol Assay:
-
Use a commercial enzymatic colorimetric kit.
-
The principle involves the hydrolysis of cholesterol esters by cholesterol esterase, followed by the oxidation of cholesterol by cholesterol oxidase, producing hydrogen peroxide.
-
The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, which is measured spectrophotometrically.
-
-
HDL-C Assay:
-
Precipitate non-HDL lipoproteins (LDL and VLDL) using a precipitating reagent (e.g., phosphotungstic acid/magnesium chloride).
-
Centrifuge the sample and measure the cholesterol concentration in the supernatant (which contains HDL-C) using the enzymatic colorimetric method for total cholesterol.
-
-
Triglycerides Assay:
-
Use a commercial enzymatic colorimetric kit.
-
The principle involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by the phosphorylation of glycerol and its subsequent oxidation to produce hydrogen peroxide.
-
The hydrogen peroxide is then measured as in the cholesterol assay.
-
-
LDL-C Calculation (Friedewald Formula):
-
LDL-C (mg/dL) = TC (mg/dL) - HDL-C (mg/dL) - (TG (mg/dL) / 5)
-
Note: This formula is valid only if the triglyceride level is below 400 mg/dL.
-
Protocol for Assessment of Hemostatic Parameters
Objective: To assess the impact of ethinylestradiol and gestodene on the coagulation system.
Method: Coagulation and Immunoturbidimetric Assays
Parameters Measured:
-
Platelet Count
-
Prothrombin Time (PT)
-
Activated Partial Thromboplastin (B12709170) Time (aPTT)
-
Fibrinogen
-
D-dimer
Procedure:
-
Sample Collection:
-
Collect blood samples in tubes containing an anticoagulant (e.g., 3.2% sodium citrate (B86180) for coagulation assays).
-
-
Platelet Count:
-
Perform using an automated hematology analyzer.
-
-
PT and aPTT:
-
Perform using a coagulometer.
-
PT: Measures the time it takes for plasma to clot after the addition of thromboplastin and calcium.
-
aPTT: Measures the time it takes for plasma to clot after the addition of an activator (e.g., silica), phospholipids, and calcium.
-
-
Fibrinogen:
-
Perform using the Clauss method on a coagulometer, which measures the clotting time after the addition of a high concentration of thrombin to diluted plasma.
-
-
D-dimer:
-
Measure using a quantitative latex-enhanced immunoturbidimetric assay on an automated coagulation analyzer. This assay uses latex particles coated with monoclonal antibodies specific for D-dimer.
-
Visualization of Signaling Pathways
The contraceptive effect of ethinylestradiol and gestodene is primarily mediated through the modulation of the hypothalamic-pituitary-gonadal (HPG) axis and direct actions on target tissues via estrogen and progesterone (B1679170) receptors.
Caption: Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) axis by ethinylestradiol and gestodene.
Caption: Intracellular signaling pathways of ethinylestradiol and gestodene.
Caption: General experimental workflow for a long-term clinical trial of combined oral contraceptives.
References
Application Notes and Protocols for the Study of Ethinylestradiol and Gestodene in Endometriosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethinylestradiol and gestodene (B1671452) in endometriosis research. This document includes quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation into the therapeutic potential of this hormone combination.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility. Combined oral contraceptives containing ethinylestradiol (EE), a synthetic estrogen, and a progestin, such as gestodene (GSD), are a common first-line treatment. This combination therapy primarily acts by suppressing ovulation and inducing a hypoestrogenic state, thereby limiting the proliferation of endometriotic lesions. Research into the specific cellular and molecular effects of EE and GSD on endometrial and endometriotic tissue is crucial for optimizing treatment strategies and developing novel therapies.
Data Presentation: Quantitative Outcomes of Ethinylestradiol and Gestodene Treatment
The following tables summarize the quantitative data from various studies investigating the effects of ethinylestradiol in combination with a progestin (gestodene or others) on key endpoints in endometriosis.
Table 1: Effect on Endometriosis-Associated Pain
| Study / Treatment Regimen | N | Duration | Pain Assessment Tool | Baseline Pain Score (Mean ± SD or Median [IQR]) | Post-treatment Pain Score (Mean ± SD or Median [IQR]) | Reduction in Pain Score | p-value | Citation |
| EE 20µg + Drospirenone 3mg (Flexible extended regimen) | 125 | 24 weeks | Visual Analog Scale (VAS, 0-100mm) | Severe EAPP: 68.9 | Severe EAPP: 26.3 (mean difference from placebo) | 26.3 mm greater than placebo | <0.0001 | [1] |
| EE 30µg + Gestodene 75mg (Continuous) vs. DMPA 150mg | 42 | 24 weeks | VAS | Not specified | Not specified | Significant improvement in both groups | - | [2] |
| Desogestrel (DSG) only vs. Combined Oral Contraceptives (COCs) | 73 (DSG), 75 (COCs) | 6 months | Not specified | No significant difference between groups | DSG group showed lower levels of dysmenorrhea, dyspareunia, and nonmenstrual pelvic pain | DSG more effective than COCs | <0.01 | [3] |
Table 2: Effect on Cellular Proliferation and Apoptosis in Ectopic Endometrial Tissue
| Study / Treatment Group | N | Duration | Parameter | Measurement Method | Result (Median [IQR]) | p-value | Citation |
| EE 0.03mg + Desogestrel (DSG) 0.15mg | 15 | 28-35 days | Cell Proliferation | Ki-67 Immunohistochemistry (% positive cells) | 1.4 [1.2] | <0.016 (vs. DSG alone) | [4][5][6] |
| DSG 0.15mg alone | 15 | 28-35 days | Cell Proliferation | Ki-67 Immunohistochemistry (% positive cells) | 0.6 [0.7] | <0.016 (vs. EE+DSG) | [4][5][6] |
| Control (No treatment) | 15 | - | Cell Proliferation | Ki-67 Immunohistochemistry (% positive cells) | Not significantly different from EE+DSG | - | [4][5][6] |
| EE 0.03mg + DSG 0.15mg | 15 | 28-35 days | Apoptosis | TUNEL Assay (% positive cells) | 2.8 [0.7] | <0.016 (vs. Control and DSG alone) | [4][5][6] |
| DSG 0.15mg alone | 15 | 28-35 days | Apoptosis | TUNEL Assay (% positive cells) | 1.8 [1.4] | <0.016 (vs. Control and EE+DSG) | [4][5][6] |
| Control (No treatment) | 15 | - | Apoptosis | TUNEL Assay (% positive cells) | 0.2 [0.2] | <0.016 (vs. treatment groups) | [4][5][6] |
Table 3: Effect on Endometrioma Recurrence After Surgery
| Study / Treatment Regimen | N | Follow-up Duration | Recurrence Rate (Treatment Group) | Recurrence Rate (Control/No Treatment) | p-value | Citation |
| Cyclic OC (Monophasic gestodene) | Not specified | Not specified | 31.8% | 74.7% | <0.0001 | [7][8] |
| Cyclic OC (Monophasic desogestrel) | Not specified | Not specified | 26.5% | 74.7% | <0.0001 | [7][8] |
| Post-operative hormonal suppression (various) | 1766 | 12-36 months | Lower risk (RR 0.41) | - | <0.001 | |
| Post-operative hormonal treatment (RCTs) | 675 | Not specified | No significant difference | - | - | [9][10] |
| Post-operative hormonal treatment (Cohorts) | 3089 | Not specified | Significantly lower risk | - | - | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of ethinylestradiol and gestodene in endometriosis.
Protocol 1: Primary Human Endometrial Stromal Cell Culture and Hormone Treatment
This protocol is adapted from established methods for isolating and culturing primary human endometrial stromal cells (HESCs)[11][12][13][14].
1. Materials:
-
Endometrial biopsy tissue
-
DMEM/F-12 culture medium
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
DNase I
-
Phosphate-Buffered Saline (PBS)
-
Ethinylestradiol (EE) stock solution (in ethanol (B145695) or DMSO)
-
Gestodene (GSD) stock solution (in ethanol or DMSO)
2. Procedure:
- Tissue Digestion:
- Wash the endometrial biopsy tissue extensively with sterile PBS.
- Mince the tissue into small fragments (<1 mm³).
- Digest the tissue fragments in DMEM/F-12 containing collagenase (0.5 mg/mL) and DNase I (0.1 mg/mL) for 1-2 hours at 37°C with gentle agitation.
- Cell Isolation:
- Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
- Centrifuge the filtrate at 300 x g for 5 minutes.
- Resuspend the cell pellet in DMEM/F-12 supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.
- Cell Culture:
- Plate the cells in a T75 flask and incubate at 37°C in a 5% CO₂ incubator.
- Change the medium every 2-3 days. Stromal cells will adhere and proliferate, while epithelial glands will be removed during media changes.
- Hormone Treatment:
- Once cells reach 70-80% confluency, replace the medium with phenol (B47542) red-free DMEM/F-12 containing 2% charcoal-stripped FBS for 24 hours to starve the cells.
- Treat the cells with desired concentrations of ethinylestradiol and gestodene (e.g., 1-100 nM) for the specified duration (e.g., 24, 48, 72 hours). A vehicle control (ethanol or DMSO) should be included.
Protocol 2: Immunohistochemistry for Ki-67 in Endometrial Tissue
This protocol provides a general guideline for Ki-67 staining in paraffin-embedded endometrial tissue sections[15][16][17][18].
1. Materials:
-
Paraffin-embedded endometrial tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-Ki-67 (e.g., MIB-1 clone)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
2. Procedure:
- Deparaffinization and Rehydration:
- Deparaffinize slides in xylene (2 x 5 minutes).
- Rehydrate through a graded ethanol series (100%, 95%, 70%) to distilled water.
- Antigen Retrieval:
- Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath) for 10-20 minutes.
- Allow slides to cool to room temperature.
- Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Wash with PBS.
- Block non-specific binding with blocking solution for 30 minutes.
- Incubate with the primary anti-Ki-67 antibody (diluted according to manufacturer's instructions) overnight at 4°C.
- Wash with PBS.
- Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
- Wash with PBS.
- Incubate with streptavidin-HRP conjugate for 30 minutes.
- Wash with PBS.
- Develop the color with DAB substrate until the desired stain intensity is reached.
- Counterstain with hematoxylin.
- Dehydration and Mounting:
- Dehydrate through a graded ethanol series and clear in xylene.
- Mount with a permanent mounting medium.
- Quantification:
- Count the number of Ki-67 positive nuclei and the total number of nuclei in at least five high-power fields per section. The proliferation index is expressed as the percentage of positive cells.
Protocol 3: TUNEL Assay for Apoptosis Detection in Endometrial Cells
This protocol outlines the general steps for performing a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay on cultured cells or tissue sections[19][20][21][22][23].
1. Materials:
-
Cultured endometrial cells on coverslips or paraffin-embedded tissue sections
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence mounting medium
2. Procedure:
- Fixation and Permeabilization:
- Fix cells or deparaffinized tissue sections with 4% paraformaldehyde for 15-30 minutes at room temperature.
- Wash with PBS.
- Permeabilize by incubating with permeabilization solution for 2-5 minutes on ice.
- TUNEL Staining:
- Wash with PBS.
- Incubate the samples with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.
- Counterstaining and Mounting:
- Wash with PBS.
- Counterstain nuclei with DAPI or Hoechst solution for 5-10 minutes.
- Wash with PBS.
- Mount the coverslips or tissue sections with fluorescence mounting medium.
- Analysis:
- Visualize the slides under a fluorescence microscope. Apoptotic cells will show green or red fluorescence (depending on the label) in the nuclei, while all nuclei will be stained blue by DAPI/Hoechst.
- The apoptotic index can be calculated as the percentage of TUNEL-positive cells.
Protocol 4: Surgical Induction of Endometriosis in a Mouse Model
This protocol describes a common method for inducing endometriosis in mice by auto-transplantation of uterine tissue[2][5][24][25][26].
1. Animals:
-
Female mice (e.g., C57BL/6), 8-10 weeks old.
2. Procedure:
- Donor Uterine Tissue Collection:
- Euthanize a donor mouse and aseptically remove the uterus.
- Place the uterus in sterile, ice-cold PBS.
- Open the uterine horns longitudinally and mince the tissue into small fragments (approximately 1-2 mm³).
- Surgical Implantation:
- Anesthetize the recipient mouse.
- Make a small midline abdominal incision to expose the peritoneal cavity.
- Suture the uterine fragments to the peritoneal wall or mesenteric blood vessels. Alternatively, the fragments can be injected into the peritoneal cavity as a slurry.
- Close the abdominal incision in layers.
- Post-operative Care and Treatment:
- Provide appropriate post-operative analgesia.
- Allow the endometriotic lesions to establish for 2-4 weeks.
- Administer ethinylestradiol and gestodene (e.g., via oral gavage, subcutaneous pellets, or in drinking water) at desired doses and for the specified duration.
- Lesion Analysis:
- At the end of the treatment period, euthanize the mice and collect the endometriotic lesions.
- Measure the size and weight of the lesions.
- Process the lesions for histological analysis (H&E staining) or molecular assays.
Signaling Pathways
Ethinylestradiol and gestodene exert their effects on endometrial and endometriotic tissue primarily through the modulation of estrogen receptor (ER) and progesterone (B1679170) receptor (PR) signaling pathways.
Estrogen and Progesterone Receptor Signaling in Endometrial Cells
The following diagram illustrates the classical genomic signaling pathways of estrogen and progesterone in an endometrial cell. Ethinylestradiol, as an estrogen agonist, binds to ER, while gestodene, a progestin, binds to PR. This binding initiates a cascade of events leading to the regulation of gene expression related to cell proliferation, differentiation, and apoptosis.
Integrated Experimental Workflow for Studying EE and GSD Effects
The following diagram outlines a logical workflow for investigating the effects of ethinylestradiol and gestodene on endometriosis, from in vitro studies to in vivo models.
Conclusion
The provided application notes and protocols offer a foundational resource for researchers investigating the role of ethinylestradiol and gestodene in endometriosis. The summarized quantitative data highlights the clinical efficacy of this combination in managing pain and reducing disease recurrence. The detailed experimental protocols provide practical guidance for conducting in vitro and in vivo studies to further elucidate the underlying molecular mechanisms. The visualized signaling pathways offer a conceptual framework for understanding how these hormones modulate endometrial cell behavior. By utilizing these resources, researchers can contribute to the development of more effective and targeted therapies for endometriosis.
References
- 1. Progesterone Signaling in Endometrial Epithelial Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 3. New insights into progesterone receptor signaling in the endometrium required for embryo implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. sysy-histosure.com [sysy-histosure.com]
- 11. Two Methods for Establishing Primary Human Endometrial Stromal Cells from Hysterectomy Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two Methods for Establishing Primary Human Endometrial Stromal Cells from Hysterectomy Specimens [jove.com]
- 13. Isolation and Primary Culture of Various Cell Types from Whole Human Endometrial Biopsies [en.bio-protocol.org]
- 14. Isolation and Primary Culture of Various Cell Types from Whole Human Endometrial Biopsies [bio-protocol.org]
- 15. Ki-67 in endometrial cancer: scoring optimization and prognostic relevance for window studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 17. Immunohistochemical (Ki-67) study of endometrial maturation in mice after use of phosphodiesterase type 5 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iijls.com [iijls.com]
- 19. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 20. researchgate.net [researchgate.net]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: Mouse Model of Surgically-induced Endometriosis by Auto-transplantation of Uterine Tissue [jove.com]
- 25. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mouse Model of Surgically-induced Endometriosis by Auto-transplantation of Uterine Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting gestodene precipitation in aqueous research solutions
This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals working with gestodene (B1671452) in aqueous research solutions. The information is presented in a question-and-answer format to directly address common issues related to gestodene precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my gestodene precipitating out of my aqueous buffer?
Gestodene is a highly lipophilic steroid hormone with very low aqueous solubility. According to the European Pharmacopoeia, it is "practically insoluble in water"[1]. One study quantifies this solubility in water as 9.11 µg/mL[2]. When a concentrated stock solution of gestodene (typically dissolved in an organic solvent like DMSO) is diluted into an aqueous buffer, the final concentration may exceed its solubility limit in that medium, causing it to precipitate. This is a common issue with hydrophobic compounds.
Q2: What is the best way to prepare a gestodene stock solution to avoid precipitation upon dilution?
The recommended method is to first prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice as gestodene is highly soluble in it (>20 mg/mL)[3]. Ethanol and methanol (B129727) are also viable options, though the solubility is lower (approximately 1 mg/mL)[4]. Preparing a concentrated stock allows you to add a very small volume to your aqueous buffer, which minimizes the final percentage of the organic solvent.
Q3: My gestodene precipitated immediately after I diluted my DMSO stock solution into my cell culture medium. What went wrong?
This common problem, often called "crashing out," can be due to several factors:
-
Final Concentration is Too High: The target concentration in your medium likely exceeds gestodene's solubility limit.
-
Improper Mixing Technique: Adding the stock solution too quickly without adequate mixing can create localized areas of high concentration, triggering precipitation.
-
Low Temperature of Aqueous Medium: The solubility of gestodene, like many compounds, is temperature-dependent. Adding the stock to a cold medium can decrease its solubility.
-
High Final DMSO Concentration: While DMSO aids solubility, excessively high concentrations (typically >0.5%) can be toxic to cells and may not be necessary.
To resolve this, try reducing the final gestodene concentration, pre-warming your aqueous medium to 37°C, and adding the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.
Q4: How does the pH of my aqueous buffer affect gestodene stability and solubility?
The pH of the buffer can significantly impact the stability of gestodene. Studies have shown that gestodene degrades under acidic conditions (pH 2-4)[5]. While specific data on pH-dependent solubility is limited, for many weakly basic or acidic compounds, solubility changes with pH[6]. It is crucial to maintain the pH of your solution within a stable, physiologically relevant range (e.g., pH 7.2-7.4 for cell culture) to ensure both stability and consistent solubility.
Q5: Can I heat or sonicate my aqueous solution to redissolve precipitated gestodene?
Gentle heating and sonication can temporarily help redissolve precipitates. However, this often creates a supersaturated and unstable solution. The compound may precipitate again as the solution cools or over time, leading to inconsistent results in your experiments. These methods are best used to ensure the complete dissolution of gestodene in the initial organic solvent when preparing the stock solution. Forcing it into an aqueous solution this way is not recommended for experimental use.
Q6: My gestodene solution was clear initially but became cloudy after being stored in the refrigerator. Why?
This is likely due to temperature-dependent precipitation. The solubility of gestodene decreases at lower temperatures. When you moved your initially clear solution to a colder environment, the concentration exceeded the solubility limit at that new temperature, causing the compound to fall out of solution. It is highly recommended to prepare fresh aqueous working solutions of gestodene for each experiment and to avoid storing diluted aqueous solutions, especially at low temperatures.
Data Presentation: Gestodene Solubility
The following table summarizes the solubility of gestodene in various solvents. Due to its hydrophobicity, solubility in aqueous media is very low.
| Solvent/Medium | Temperature | Solubility | Citation |
| Water | Not Specified | 9.11 µg/mL | [2] |
| DMSO | Not Specified | > 20 mg/mL | [3] |
| Ethanol | Not Specified | ~ 8 mg/mL | [3] |
| Methanol | Not Specified | ~ 1 mg/mL | [4] |
| Acetonitrile | Not Specified | ~ 1 mg/mL | [4] |
| Phosphate Buffered Saline (PBS), pH 7.4 | Not Specified | ~ 5-10 µg/mL (Estimated) | |
| Note: The solubility in PBS is an estimate based on its documented water solubility and the solubility of similar progestins in physiological buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Gestodene Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of gestodene.
Materials:
-
Gestodene powder (Molecular Weight: 310.43 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile microcentrifuge tubes or amber glass vial
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Perform all steps in a chemical fume hood or biosafety cabinet using appropriate personal protective equipment (PPE).
-
Weighing: Accurately weigh out 3.1 mg of gestodene powder and transfer it to a sterile tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube containing the gestodene powder. This will yield a final concentration of 10 mM.
-
Mixing: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming (to 37°C) or brief sonication can be used if dissolution is slow.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes). Store the aliquots at -20°C or -80°C. Stored properly, the DMSO stock solution is stable for extended periods. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Gestodene Working Solution in Cell Culture Medium
This protocol describes the recommended method for diluting the DMSO stock solution into an aqueous medium to minimize precipitation.
Materials:
-
10 mM Gestodene stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tube or flask
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm Medium: Warm the required volume of your cell culture medium or aqueous buffer to the experimental temperature (typically 37°C) in a water bath. This step is critical for preventing temperature-dependent precipitation.
-
Calculate Dilution: Determine the volume of stock solution needed. To prepare a 10 µM working solution from a 10 mM stock, you will need a 1:1000 dilution. For example, to make 10 mL of a 10 µM solution, you will need 10 µL of the 10 mM stock.
-
Dilution Step: a. Place the pre-warmed medium in a sterile tube or flask. b. While gently vortexing or swirling the medium, add the calculated volume (10 µL) of the gestodene stock solution dropwise directly into the medium. Do not add the stock solution to the side of the tube. c. Continue to mix for an additional 10-15 seconds to ensure the solution is homogeneous.
-
Final Check: Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Usage: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of gestodene. The final DMSO concentration in this example is 0.1%, which is well-tolerated by most cell lines.
Visualizations
Caption: Troubleshooting workflow for gestodene precipitation issues.
Caption: Key factors influencing gestodene solubility and mitigation strategies.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. Dissolving Microneedles Loaded with Gestodene: Fabrication and Characterization In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. ANNEX 1. Chemical and physical data and information on production and use for oestrogens and progestogens used in oral contraceptives, progestogen-only contraceptives and post-menopausal hormonal therapy - Hormonal Contraception and Post-menopausal Hormonal Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Ethinylestradiol in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of ethinylestradiol (EE) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of ethinylestradiol in cell-based assays?
A1: Ethinylestradiol is a synthetic derivative of estradiol (B170435) and a potent agonist of the estrogen receptors, ERα and ERβ.[1] Its primary on-target effects are mediated through binding to these receptors, leading to the regulation of gene expression. In cell-based assays, this typically manifests as changes in cell proliferation, apoptosis, and the expression of estrogen-responsive genes.
Q2: What are the known off-target effects of ethinylestradiol that can interfere with my cell-based assays?
A2: Ethinylestradiol can exhibit several off-target effects that may confound experimental results. These include:
-
Interaction with Cytochrome P450 (CYP) Enzymes: EE can inhibit various CYP isoforms, with the lowest IC50 values observed for CYP1A1 and CYP2C19.[2][3] This can alter the metabolism of other compounds in your assay or affect cellular processes regulated by CYPs.
-
Modulation of the hERG Channel: While EE at therapeutic concentrations (0.1–10 nM) does not directly alter hERG channel currents, it can reduce the inhibitory effect of known hERG blockers.[4]
-
Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: Ethinylestradiol can induce the phosphorylation of ERK1 and ERK2, components of the MAPK pathway, which is involved in cell proliferation and differentiation. This activation can occur independently of its nuclear estrogen receptor activity.
-
Effects on Gene Expression: EE can alter the expression of genes not directly regulated by estrogen response elements. For example, it has been shown to affect the expression of genes involved in steroidogenesis and other signaling pathways.[5]
Q3: At what concentrations are off-target effects of ethinylestradiol likely to be observed?
A3: The concentration at which off-target effects become significant can vary depending on the cell type and the specific off-target. For example, inhibition of CYP1A1 and CYP2C19 has been observed in the low micromolar range (IC50 ~2.7-2.8 µM).[2] It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific assay that maximizes on-target effects while minimizing off-target interactions.
Q4: Can ethinylestradiol interfere with common assay reagents or detection methods?
A4: While direct chemical interference is not widely reported, ethinylestradiol's effects on cellular metabolism and protein expression could indirectly impact assay readouts. For instance, its influence on CYP enzymes could alter the metabolism of a luminogenic or fluorogenic substrate. It is recommended to run appropriate vehicle and compound controls to account for any potential assay interference.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected cell proliferation/viability results.
| Possible Cause | Troubleshooting Steps |
| Off-target activation of the MAPK pathway | 1. Test a lower concentration range of ethinylestradiol. Off-target effects are often concentration-dependent. 2. Use a specific inhibitor of the MAPK pathway (e.g., a MEK inhibitor) in conjunction with ethinylestradiol. This can help to dissect the contribution of MAPK signaling to the observed phenotype. 3. Measure the phosphorylation status of key MAPK pathway proteins (e.g., ERK1/2) by Western blot to confirm off-target activation at the concentrations used in your assay. |
| Cytotoxicity at high concentrations | 1. Perform a dose-response curve to determine the cytotoxic concentration (CC50) of ethinylestradiol in your cell line. 2. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is not contributing to cytotoxicity. |
| Interaction with other components in the cell culture medium | 1. Use phenol (B47542) red-free medium , as phenol red is a weak estrogen mimic. 2. Consider the estrogenic activity of serum. Use charcoal-stripped serum to remove endogenous steroids. |
Problem 2: Altered metabolism of a co-administered compound or unexpected changes in cellular metabolism.
| Possible Cause | Troubleshooting Steps |
| Inhibition of Cytochrome P450 (CYP) enzymes | 1. If your assay involves a compound metabolized by CYPs, be aware of potential drug-drug interactions with ethinylestradiol. 2. Consider using a cell line with low or no expression of the relevant CYP isoforms. 3. If possible, measure the activity of key CYP enzymes (e.g., using a commercially available assay kit) in the presence of ethinylestradiol to quantify the extent of inhibition. |
Problem 3: Unexpected changes in gene or protein expression unrelated to known estrogen receptor targets.
| Possible Cause | Troubleshooting Steps |
| Off-target gene regulation | 1. Perform a literature search for known off-target gene expression changes induced by ethinylestradiol in your cell type or a similar one. 2. Validate unexpected gene expression changes using a secondary method (e.g., qPCR for transcript changes, Western blot for protein changes). 3. Use an estrogen receptor antagonist (e.g., fulvestrant) to confirm if the observed effects are ER-dependent or independent. |
Quantitative Data Summary
Table 1: Ethinylestradiol Binding Affinities and Potencies
| Target | Parameter | Value | Cell Line/System |
| Estrogen Receptor α (ERα) | Relative Binding Affinity vs. Estradiol | 194 - 233% | Varies by study |
| Estrogen Receptor β (ERβ) | Relative Binding Affinity vs. Estradiol | 38 - 151% | Varies by study |
| CYP1A1 (recombinant) | IC50 | 2.7 µM | In vitro |
| CYP2C19 (human liver microsomes) | IC50 | 2.8 µM | In vitro |
| hERG Channel | Effect on current at 0.1-10 nM | No direct effect | HEK293 cells |
Experimental Protocols
Protocol 1: Assessing On-Target Estrogen Receptor Activation
This protocol describes a cell-based reporter assay to measure the activation of the estrogen receptor by ethinylestradiol.
Materials:
-
ER-positive cell line (e.g., MCF-7, T47D)
-
Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum (FBS)
-
Ethinylestradiol stock solution (in DMSO)
-
Estrogen Response Element (ERE)-luciferase reporter plasmid
-
Transfection reagent
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of ethinylestradiol or vehicle control (DMSO). Incubate for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the ethinylestradiol concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Assessing Off-Target MAPK Pathway Activation
This protocol outlines a method to determine if ethinylestradiol activates the MAPK pathway in a given cell line using Western blotting.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Ethinylestradiol stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours to reduce basal MAPK activity.
-
Compound Treatment: Treat the serum-starved cells with various concentrations of ethinylestradiol or vehicle control for a short duration (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
Caption: On-target vs. off-target signaling of ethinylestradiol.
Caption: Workflow for assessing MAPK pathway activation.
Caption: Troubleshooting logic for inconsistent proliferation.
References
- 1. Ethinylestradiol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Effect of a Synthetic Estrogen, Ethinylestradiol, on the hERG Block by E-4031 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ethinylestradiol and of an environmentally relevant mixture of xenoestrogens on steroidogenic gene expression and specific transcription factors in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Gestodene in Oral Gavage Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of gestodene (B1671452) in preclinical oral gavage studies.
Frequently Asked Questions (FAQs)
Q1: Literature suggests gestodene has high bioavailability, yet we are observing low and variable plasma concentrations in our oral gavage studies. Why is there a discrepancy?
A1: This is a common point of confusion. The high bioavailability of gestodene (approaching 100%) reported in humans is primarily due to the sophisticated formulations used in commercial oral contraceptive products.[1][2][3] These formulations are designed to maximize the dissolution and absorption of this poorly water-soluble drug. In contrast, preclinical oral gavage studies often utilize simpler formulations, such as aqueous suspensions, which may not adequately address gestodene's solubility limitations, leading to poor absorption.
Q2: What are the key physicochemical properties of gestodene that affect its oral bioavailability in gavage studies?
A2: Gestodene is a lipophilic compound with low aqueous solubility. This is the primary factor contributing to its potentially poor bioavailability in simple formulations. Because of its high permeability, it is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning its absorption is rate-limited by its dissolution.
Q3: What are the initial steps we should take to improve the bioavailability of gestodene in our studies?
A3: The first step is to move away from simple aqueous suspensions. The goal is to enhance the solubility of gestodene in the formulation to ensure it is in a dissolved state when it reaches the site of absorption in the gastrointestinal tract. This can be achieved through various formulation strategies, such as using co-solvents, surfactants, or lipid-based systems.
Q4: Are there potential differences in gestodene metabolism between preclinical animal models and humans that could affect bioavailability?
A4: Yes, species differences in drug metabolism are a well-documented phenomenon.[4] Steroids like gestodene are metabolized by cytochrome P450 (CYP) enzymes in the liver and intestines. The expression and activity of these enzymes can vary between species, potentially leading to differences in first-pass metabolism.[5] If first-pass metabolism is significantly higher in your animal model than in humans, this could contribute to lower bioavailability.
Troubleshooting Guide
This guide addresses common issues encountered during oral gavage studies with gestodene and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low and variable plasma concentrations | Poor dissolution of gestodene from the formulation. | - Switch to a solution-based formulation: Utilize co-solvents like PEG 400, propylene (B89431) glycol, or DMSO to dissolve gestodene. Ensure the final concentration of the co-solvent is well-tolerated by the animal model. - Develop a lipid-based formulation: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance the solubility and absorption of lipophilic drugs like gestodene.[6][7] - Create a solid dispersion: Dispersing gestodene in a hydrophilic polymer matrix can improve its dissolution rate.[8] |
| Inconsistent results between animals | Precipitation of gestodene in the gastrointestinal tract upon dilution of the formulation. | - Incorporate precipitation inhibitors: Use polymers like HPMC or PVP in your formulation to maintain a supersaturated state of the drug in the gut. - Optimize your lipid-based formulation: Adjust the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable microemulsion upon contact with gastrointestinal fluids.[9] |
| No detectable plasma concentration | - Severe solubility issues. - High first-pass metabolism. | - Increase the solubilization capacity of your formulation: Consider using a combination of solubilization techniques, such as a lipid-based system with a co-solvent. - Investigate potential for high first-pass metabolism: Conduct in vitro studies with liver microsomes from your animal model to assess the metabolic stability of gestodene.[4] |
| Difficulty in preparing a stable and homogenous formulation | Inadequate mixing or inappropriate vehicle selection. | - Use appropriate mixing techniques: Sonication or vortexing can help in achieving a uniform dispersion. - Select a suitable vehicle: For suspensions, use a wetting agent (e.g., Tween 80) and a suspending agent (e.g., methylcellulose) to ensure homogeneity.[10] |
Data Presentation: Formulation Strategies for Poorly Soluble Drugs
The following tables summarize common excipients used in formulations to enhance the oral bioavailability of BCS Class II drugs like gestodene.
Table 1: Examples of Co-solvents and Surfactants for Oral Formulations
| Excipient Type | Examples | Typical Concentration Range in Formulation | Mechanism of Action |
| Co-solvents | Polyethylene Glycol (PEG) 300/400, Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO) | 10-60% | Increase the solubility of the drug in the vehicle. |
| Surfactants | Tween® 80, Cremophor® EL, Solutol® HS 15 | 5-20% | Enhance wetting and micellar solubilization of the drug. |
Table 2: Components of Lipid-Based Formulations (SEDDS)
| Component | Examples | Typical Concentration Range in Formulation | Function |
| Oils (Lipids) | Capryol™ 90, Labrafil® M 1944 CS, Corn Oil, Sesame Oil | 20-60% | Solubilize the lipophilic drug. |
| Surfactants | Cremophor® EL, Labrasol®, Tween® 80 | 30-70% | Facilitate the formation of a microemulsion upon dilution in the GI tract. |
| Co-surfactants/ Co-solvents | Transcutol® HP, PEG 400 | 10-40% | Improve drug solubilization and the spontaneity of emulsification. |
Experimental Protocols
Protocol for Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage
This protocol provides a general guideline for developing a SEDDS formulation for gestodene. Optimization will be required based on the specific dose and animal model.
1. Materials:
-
Gestodene
-
Oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Vortex mixer
2. Procedure:
a. Excipient Screening: i. Determine the solubility of gestodene in various oils, surfactants, and co-solvents to identify the components with the highest solubilizing capacity. ii. Add an excess amount of gestodene to a known volume of each excipient in separate vials. iii. Mix vigorously and place in a shaking water bath at a controlled temperature (e.g., 37°C) for 24-48 hours to reach equilibrium. iv. Centrifuge the samples and analyze the supernatant for gestodene concentration using a validated analytical method (e.g., HPLC).
b. Construction of Pseudo-Ternary Phase Diagram: i. Based on the solubility studies, select an oil, surfactant, and co-surfactant. ii. Prepare various mixtures of the surfactant and co-surfactant (S/CoS ratios, e.g., 1:1, 2:1, 1:2). iii. For each S/CoS ratio, mix with the oil at different weight ratios (e.g., from 9:1 to 1:9). iv. To each mixture, add a specific volume of water and vortex. Observe the formation of an emulsion. v. Plot the results on a ternary phase diagram to identify the self-emulsifying region.
c. Formulation Preparation: i. Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram. ii. Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial. iii. Mix thoroughly using a vortex mixer until a clear, homogenous solution is formed. iv. Add the pre-weighed amount of gestodene to the excipient mixture. v. Gently heat (if necessary and if gestodene is heat-stable) and vortex until the drug is completely dissolved.
d. Characterization of the SEDDS: i. Self-emulsification time: Add a small volume of the SEDDS formulation to a known volume of water with gentle agitation and measure the time it takes to form a clear microemulsion. ii. Droplet size analysis: Dilute the SEDDS with water and measure the globule size using a particle size analyzer. iii. In vitro drug release: Perform dissolution studies using a suitable dissolution medium that simulates gastrointestinal conditions.
3. Administration:
-
The final SEDDS formulation containing the desired dose of gestodene can be administered directly via oral gavage.
Visualizations
Caption: Formulation selection workflow for a BCS Class II drug in oral gavage studies.
Caption: Logical relationship of factors affecting oral bioavailability.
References
- 1. Pharmacokinetics of gestodene and ethinyl estradiol after oral administration of a monophasic contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single dose pharmacokinetics of gestodene in women after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Comparison of genistein metabolism in rats and humans using liver microsomes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Solid Dispersions for Oral Administration: An Overview of the Methods for their Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. csmres.co.uk [csmres.co.uk]
- 10. Bioavailability - Wikipedia [en.wikipedia.org]
Technical Support Center: Detection of Ethinylestradiol Metabolites in Urine
Welcome to the technical support center for the analysis of ethinylestradiol (EE) and its metabolites in urine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of ethinylestradiol found in urine?
A1: Ethinylestradiol undergoes extensive metabolism in the body. The primary metabolic pathway is hydroxylation, mainly at the C2 and C4 positions of the aromatic ring, followed by methylation. These metabolites are then conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion in urine. Therefore, the major metabolites you will be targeting in urine are glucuronide and sulfate conjugates of 2-hydroxy-EE, 4-hydroxy-EE, and their methylated derivatives.
Q2: Why is sample preparation crucial for the analysis of ethinylestradiol metabolites in urine?
A2: Sample preparation is a critical step for several reasons. Firstly, most ethinylestradiol metabolites in urine are in a conjugated form (glucuronides and sulfates) and require a hydrolysis step to cleave the conjugate and analyze the parent metabolite. Secondly, urine is a complex matrix containing numerous endogenous compounds that can interfere with the analysis, causing matrix effects such as ion suppression or enhancement in LC-MS/MS. Effective sample preparation, such as solid-phase extraction (SPE), removes these interfering substances, thereby improving the accuracy and sensitivity of the detection method.
Q3: What are the most common analytical techniques for detecting ethinylestradiol metabolites in urine?
A3: The two most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (e.g., ELISA). LC-MS/MS is considered the gold standard due to its high sensitivity, specificity, and ability to measure multiple metabolites simultaneously. Immunoassays are a cost-effective and high-throughput alternative, but they may be susceptible to cross-reactivity with structurally similar compounds.
Q4: How can I improve the sensitivity of my LC-MS/MS analysis?
A4: To enhance sensitivity in LC-MS/MS, consider the following:
-
Derivatization: Chemical derivatization of the metabolites can improve their ionization efficiency.
-
Optimized Sample Preparation: A robust solid-phase extraction (SPE) protocol can concentrate the analytes and remove interfering matrix components.
-
High-Quality Reagents: Use LC-MS grade solvents and reagents to minimize background noise.
-
Instrument Parameters: Optimize mass spectrometer parameters, such as spray voltage and collision energy, for your specific analytes.
Q5: What is the purpose of enzymatic hydrolysis, and which enzyme should I use?
A5: Enzymatic hydrolysis is performed to cleave the glucuronide and sulfate conjugates from the ethinylestradiol metabolites, converting them back to their unconjugated forms for analysis. The most commonly used enzyme is β-glucuronidase from Helix pomatia, which also contains sulfatase activity. Recombinant β-glucuronidases are also available and can offer faster and more efficient hydrolysis.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Dirty ion source. | Clean the ion source, including the capillary and lenses, according to the manufacturer's instructions. | |
| Incomplete sample clean-up. | Optimize the solid-phase extraction (SPE) protocol to remove more matrix interferences. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Replace the analytical column. Use a guard column to extend the life of the main column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Sample solvent is stronger than the mobile phase. | Reconstitute the dried extract in a solvent that is weaker than or equal in strength to the initial mobile phase. | |
| Low Signal Intensity / Poor Sensitivity | Ion suppression due to matrix effects. | Improve sample clean-up using a more effective SPE protocol. Consider using a different ionization source or modifying the mobile phase to reduce matrix effects. |
| Suboptimal MS parameters. | Optimize the ionization source parameters (e.g., spray voltage, gas flow) and compound-specific parameters (e.g., collision energy). | |
| Analyte degradation. | Ensure proper storage of samples and standards. For thermally labile compounds, adjust the temperature of the ion source. | |
| Retention Time Shift | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate composition. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Replace the column if retention times continue to shift despite other troubleshooting steps. |
Immunoassay (ELISA) Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background / Non-specific Binding | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer between steps. |
| Blocking buffer is ineffective. | Try a different blocking agent (e.g., BSA, non-fat dry milk) or increase the blocking incubation time. | |
| Antibody concentration is too high. | Titrate the primary and/or secondary antibody to determine the optimal concentration. | |
| Low Signal / Poor Sensitivity | Antibody affinity is low. | Use a high-affinity monoclonal antibody specific for the target metabolite. |
| Insufficient incubation time. | Increase the incubation times for the sample, antibodies, and substrate. | |
| Inactive enzyme conjugate. | Use a fresh or properly stored enzyme conjugate. | |
| High Variability Between Replicate Wells | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Incomplete mixing of reagents. | Gently shake the plate after adding reagents to ensure a homogeneous solution in each well. | |
| Edge effects. | Avoid using the outer wells of the plate, or ensure the plate is incubated in a humidified chamber to prevent evaporation. | |
| Cross-Reactivity | Antibody is not specific to the target metabolite. | Use a highly specific monoclonal antibody. Confirm the specificity of the antibody against other structurally related ethinylestradiol metabolites and endogenous steroids. |
| Matrix interference. | Dilute the urine sample to minimize the concentration of interfering substances. |
Experimental Protocols
Enzymatic Hydrolysis of Urine Samples
This protocol describes the deconjugation of ethinylestradiol metabolites using β-glucuronidase from Helix pomatia.
Materials:
-
Urine sample
-
Phosphate (B84403) buffer (pH 5.0)
-
β-glucuronidase from Helix pomatia (containing sulfatase activity)
-
Internal standards (e.g., isotopically labeled ethinylestradiol metabolites)
Procedure:
-
To 1 mL of urine, add 50 µL of the internal standard solution.
-
Add 1 mL of phosphate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution (approximately 5000 units).
-
Vortex the mixture gently.
-
Incubate at 37°C for 18-24 hours. Some recombinant enzymes may allow for significantly shorter incubation times (e.g., 15-30 minutes at room temperature).
-
After incubation, proceed immediately to the solid-phase extraction step.
Solid-Phase Extraction (SPE)
This protocol is for the clean-up and concentration of deconjugated ethinylestradiol metabolites using a C18 SPE cartridge.
Materials:
-
Hydrolyzed urine sample
-
C18 SPE cartridge (e.g., 100 mg, 3 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the hydrolyzed urine sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water.
-
Elution: Elute the analytes with 3 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS/MS analysis).
LC-MS/MS Analysis
The following are typical starting parameters for LC-MS/MS analysis. These should be optimized for your specific instrument and analytes.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 10-20% B, increase to 90-95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (analyte dependent)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Spray Voltage: 3-5 kV
-
Capillary Temperature: 300-350°C
-
Sheath and Aux Gas Flow: Optimize for your instrument
-
-
MRM Transitions: Determine the precursor and product ions for each analyte and internal standard by direct infusion.
Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general protocol for a competitive ELISA. Refer to the specific kit insert for detailed instructions.
Materials:
-
ELISA plate pre-coated with ethinylestradiol antigen
-
Urine samples and standards
-
Biotinylated anti-ethinylestradiol antibody
-
HRP-avidin conjugate
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Add 50 µL of standards and urine samples to the appropriate wells.
-
Add 50 µL of biotinylated anti-ethinylestradiol antibody to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of HRP-avidin conjugate to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the plate 5 times with wash buffer.
-
Add 90 µL of TMB substrate to each well and incubate in the dark for 15-25 minutes at 37°C.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes. The color intensity is inversely proportional to the concentration of ethinylestradiol in the sample.
Data Presentation
Table 1: Comparison of Detection Methods for Ethinylestradiol Metabolites in Urine
| Parameter | LC-MS/MS | Immunoassay (ELISA) |
| Specificity | High | Moderate to High (potential for cross-reactivity) |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to low ng/mL range) | High (ng/mL range) |
| Throughput | Moderate | High |
| Cost per Sample | High | Low |
| Multiplexing Capability | Yes (multiple metabolites in a single run) | No (typically single analyte per assay) |
| Matrix Effect | High (requires extensive clean-up) | Moderate (can be minimized by sample dilution) |
| Confirmation | Yes (based on mass-to-charge ratio and fragmentation) | No (presumptive) |
Table 2: Performance of Solid-Phase Extraction (SPE) for Ethinylestradiol Metabolites
| SPE Sorbent | Analyte | Recovery (%) | Reference |
| C18 | Ethinylestradiol & Metabolites | > 75% | |
| C18 | Estrogens | Essentially quantitative | |
| Oasis HLB | Ethinylestradiol | 85-115% | |
| Strata-X | Ethinylestradiol | 80-120% |
Note: Recovery can vary depending on the specific protocol, including the elution solvent and sample matrix.
Visualizations
Caption: Overall experimental workflow for the analysis of ethinylestradiol metabolites in urine.
Caption: Step-by-step workflow for solid-phase extraction (SPE).
Caption: A logical workflow for troubleshooting common analytical issues.
Adjusting gestodene treatment protocols to reduce side effects in animal models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing gestodene (B1671452) in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help mitigate common side effects and refine experimental protocols for more reliable and reproducible outcomes.
Troubleshooting Guide: Common Issues in Gestodene Administration
Researchers may encounter several challenges during the administration of gestodene in animal models. This guide provides a systematic approach to troubleshooting common problems, from inconsistent results to overt signs of toxicity.
| Issue | Potential Causes | Recommended Solutions |
| High variability in physiological responses (e.g., uterine weight, hormone levels) | - Animal Strain Differences: Genetic variations between strains can alter sensitivity to progestins. - Estrous Cycle Stage: The animal's hormonal status at the time of administration significantly impacts outcomes. - Inconsistent Dosing: Improper administration techniques can lead to variable drug exposure. | - Standardize Animal Model: Use a consistent strain, age, and weight for all experimental groups. - Synchronize Estrous Cycles: Employ methods like the Whitten effect or hormonal synchronization to ensure uniformity. - Refine Administration Technique: Ensure all personnel are proficient in the chosen route (e.g., oral gavage, subcutaneous injection). |
| Adverse Effects on Lipid Profile (Observed in Clinical Studies) | - Dose-Dependent Effects: Higher doses of gestodene may lead to significant alterations in lipid metabolism. - Estrogenic Activity of Metabolites: Gestodene can be metabolized into compounds with estrogen-like effects, influencing lipid levels.[1] | - Dose-Response Pilot Study: Conduct a preliminary study to determine the lowest effective dose with minimal impact on lipid profiles. - Monitor Lipid Levels: Regularly collect blood samples to analyze total cholesterol, HDL, LDL, and triglycerides. |
| Changes in Coagulation Parameters (Potential Risk) | - Progestogenic Effects on Hemostasis: Synthetic progestins can influence the synthesis of clotting factors in the liver. | - Baseline and Follow-up Coagulation Panels: Measure parameters such as prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and fibrinogen levels before and during treatment. - Consider Lower Dosages: If significant changes are observed, dose reduction may be necessary. |
| Signs of Hepatotoxicity (e.g., elevated liver enzymes) | - Hepatic Metabolism of Gestodene: As with many steroids, high concentrations may stress liver function. | - Monitor Liver Enzymes: Periodically measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). - Histopathological Examination: At the end of the study, perform a histological analysis of liver tissue to assess for any pathological changes. |
| Local Irritation or Inflammation at Injection Site (for parenteral routes) | - Vehicle Formulation: The pH, osmolarity, or chemical properties of the vehicle may cause irritation. - Improper Injection Technique: Incorrect needle placement or excessive volume can lead to tissue damage. | - Optimize Vehicle: Use a sterile, isotonic vehicle with a neutral pH. - Refine Injection Technique: Use appropriate needle sizes, rotate injection sites, and adhere to recommended injection volumes for the specific animal model. |
Disclaimer: The data on lipid profiles is primarily derived from human clinical studies, as direct quantitative dose-response data in common animal models is limited in the public domain. Researchers should conduct pilot studies to establish the specific dose-dependent effects in their chosen animal model.
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have when designing and implementing studies involving gestodene.
Q1: What is the recommended starting dose of gestodene for a new animal study?
A1: The optimal starting dose depends on the animal model, the research question, and the desired therapeutic effect. It is crucial to conduct a thorough literature review for studies using similar models. If data is scarce, a dose-range finding study is highly recommended. Start with a low dose and escalate gradually while monitoring for both efficacy and toxicity.
Q2: How can I minimize the stress on animals during gestodene administration?
A2: Minimizing stress is critical for animal welfare and data quality. For oral administration, consider using palatable formulations to encourage voluntary consumption.[2] For all routes, ensure proper handling and restraint techniques. Acclimatize the animals to the procedures before the study begins to reduce anxiety.
Q3: What are the best practices for preparing a gestodene solution for administration?
A3: The preparation of the dosing solution is a critical step. For parenteral routes, all substances must be sterile and delivered aseptically. The vehicle should be isotonic and have a pH close to physiological levels (6.8-7.2). If the gestodene formulation is not commercially available, it should be prepared in a laminar flow hood or biosafety cabinet and filtered through a 0.2-micron filter.
Q4: What is the appropriate route of administration for gestodene in animal models?
A4: The choice of administration route depends on the experimental goals, the physicochemical properties of the gestodene formulation, and the target pharmacokinetic profile.
-
Oral Gavage: Ensures precise dosing but can be stressful if not performed correctly.
-
Subcutaneous Injection: Generally well-tolerated and provides slower, more sustained absorption.
-
Intravenous Injection: Bypasses absorption for immediate systemic availability but requires technical skill and may necessitate catheterization for repeated dosing.
-
Transdermal Patch: Can provide continuous, controlled release and reduces the need for frequent handling.
Q5: How does gestodene's binding to various steroid receptors influence its side effect profile?
A5: Gestodene exhibits a specific pharmacological profile due to its binding affinities for different steroid hormone receptors.[3] It has a high affinity for the progesterone (B1679170) receptor, which is responsible for its progestogenic effects. It also binds to the androgen, glucocorticoid, and mineralocorticoid receptors, which can lead to a range of off-target effects.[3] Understanding these interactions is key to predicting and managing potential side effects.
Experimental Protocols: Key Methodologies
This section provides detailed methodologies for essential experiments related to gestodene administration and the assessment of its side effects.
Protocol 1: Oral Gavage Administration in Rats
-
Animal Preparation: Acclimatize rats to handling for several days prior to the experiment. Fasting is generally not required for non-particulate solutions.
-
Solution Preparation: Dissolve gestodene in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose) to the desired concentration. Ensure the solution is homogenous.
-
Dosing:
-
Gently restrain the rat.
-
Measure the correct volume of the gestodene solution into a syringe fitted with a ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the solution. The maximum recommended volume for oral gavage in rats is typically 5-10 mL/kg.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.
Protocol 2: Blood Collection for Lipid Profile and Coagulation Analysis in Rats
-
Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Sample Collection:
-
For terminal studies, blood can be collected via cardiac puncture.
-
For survival studies, collect blood from the saphenous or tail vein.
-
-
Anticoagulant: For coagulation studies, collect blood into tubes containing sodium citrate. For lipid profiles, serum separator tubes are typically used.
-
Processing:
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
For plasma, centrifuge the citrated blood at 2000 x g for 15 minutes at 4°C immediately after collection.
-
-
Storage: Store the serum or plasma at -80°C until analysis.
Visualizing Experimental Workflows and Pathways
To aid in the understanding of experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for a gestodene study in animal models.
Caption: Gestodene's interaction with various steroid hormone receptors.
References
- 1. The synthetic progestin, gestodene, affects functional biomarkers in neonatal rat osteoblasts through an estrogen receptor-related mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Oxidative Stress and Antioxidants in Liver Diseases [mdpi.com]
Technical Support Center: Managing Ethinylestradiol Interference in Hormone Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and controlling for ethinylestradiol (EE) interference in hormone immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is ethinylestradiol and why does it interfere with hormone immunoassays?
A1: Ethinylestradiol is a synthetic estrogen widely used in oral contraceptives. Due to its structural similarity to endogenous steroid hormones, it can cross-react with antibodies used in immunoassays, leading to inaccurate measurements. This interference can result in either falsely elevated or decreased hormone concentrations, depending on the assay format and the specific antibody used.
Q2: Which hormone assays are most likely to be affected by ethinylestradiol interference?
A2: Immunoassays for steroid hormones are most susceptible to interference from ethinylestradiol. This includes assays for estradiol (B170435), testosterone, and progesterone (B1679170). The degree of interference is highly dependent on the specificity of the primary antibody used in the assay kit.[1][2][3] Non-steroid hormone assays, such as those for LH and FSH, are generally not affected by direct cross-reactivity with ethinylestradiol itself, but the physiological effects of ethinylestradiol can alter the levels of these hormones.[4]
Q3: How can I determine if my immunoassay is affected by ethinylestradiol interference?
A3: The first step is to check the package insert of your immunoassay kit for any listed cross-reactivity data with ethinylestradiol. If this information is not available, you can perform a spike and recovery experiment. Add a known concentration of ethinylestradiol to a sample and measure the target hormone. A significant deviation from the expected result indicates interference. For a definitive assessment, results can be compared with a reference method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is less susceptible to this type of interference.[5]
Q4: What are the common signs of ethinylestradiol interference in my experimental results?
A4: Common indicators include:
-
Unexpectedly high or low hormone levels in subjects known to be taking oral contraceptives.
-
Discrepancies between immunoassay results and clinical observations.
-
Poor correlation between results obtained from different immunoassay platforms for the same set of samples.
-
High variability in results from the same sample when tested in serial dilutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Falsely elevated hormone levels | Cross-reactivity of ethinylestradiol in a competitive immunoassay. | 1. Review the assay's package insert for cross-reactivity data. 2. Perform a spike and recovery experiment with ethinylestradiol. 3. Consider using an alternative immunoassay with lower reported cross-reactivity. 4. Employ a sample purification method like Solid Phase Extraction (SPE) to remove ethinylestradiol prior to analysis. 5. Confirm results with a reference method like LC-MS/MS. |
| Inconsistent results upon sample dilution | Matrix effects or non-linear interference from ethinylestradiol. | 1. Optimize the sample dilution protocol. 2. If the issue persists, sample purification via SPE is recommended. |
| Discrepancy with LC-MS/MS results | Significant interference in the immunoassay. | 1. Prioritize the LC-MS/MS results as they are generally more specific. 2. If immunoassays must be used, select one with minimal documented cross-reactivity with ethinylestradiol. |
Data Presentation: Ethinylestradiol Cross-Reactivity in Hormone Immunoassays
The following table summarizes publicly available data on the cross-reactivity of ethinylestradiol in various hormone immunoassays.
| Hormone Assayed | Immunoassay Platform/Method | Ethinylestradiol Cross-Reactivity (%) | Reference |
| Estradiol | Roche Elecsys Estradiol II | 0.23% | [2] |
| Estradiol | Radioimmunoassay (RIA) | 2% | [1] |
| Progesterone | Roche Elecsys Progesterone II | Not reported to cross-react | [2] |
| Testosterone | Roche Elecsys Testosterone II | Not reported to cross-react | [2] |
| Testosterone | Competitive ELISA | Negligible (<0.05%) | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of Ethinylestradiol from Serum Samples
This protocol is a general guideline for removing ethinylestradiol from serum or plasma samples prior to immunoassay. Optimization may be required for specific applications.
Materials:
-
SPE cartridges (e.g., C18 or a polymer-based sorbent)
-
SPE vacuum manifold
-
Serum or plasma samples
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load 0.5-1 mL of the serum or plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1-2 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes, including ethinylestradiol, with 1-2 mL of a strong organic solvent like methanol or acetonitrile (B52724) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the immunoassay buffer to the original sample volume.
-
Analysis: The reconstituted sample is now ready for analysis with the hormone immunoassay.
Protocol 2: General Guideline for Testing Blocking Agents to Reduce Cross-Reactivity
This protocol provides a framework for testing the effectiveness of different blocking agents in mitigating ethinylestradiol interference.
Materials:
-
Blocking agents (e.g., Bovine Serum Albumin (BSA), Normal Goat Serum)
-
Phosphate Buffered Saline (PBS)
-
Hormone standards and controls
-
Ethinylestradiol standard
-
Immunoassay kit
Procedure:
-
Prepare Blocking Buffers: Prepare a range of blocking buffers with varying concentrations of the chosen blocking agent (e.g., 1%, 3%, 5% BSA in PBS).
-
Sample Preparation: Create a set of samples for testing:
-
Negative control (no ethinylestradiol)
-
Positive control (spiked with a high concentration of ethinylestradiol)
-
-
Pre-incubation with Blocking Buffer:
-
For each blocking buffer, mix an aliquot of the positive control sample with the blocking buffer (e.g., in a 1:1 ratio).
-
Incubate for 30-60 minutes at room temperature.
-
-
Immunoassay:
-
Run the immunoassay according to the manufacturer's instructions using the pre-incubated samples, as well as the original (non-blocked) positive and negative controls.
-
-
Analysis:
-
Compare the hormone concentrations measured in the blocked samples to the non-blocked positive and negative controls. A significant reduction in the signal from the ethinylestradiol-spiked sample after treatment with a blocking agent indicates successful mitigation of interference.
-
Visualizations
References
- 1. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Ethinylestradiol and Gestodene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of ethinylestradiol and gestodene (B1671452) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for assessing the stability of ethinylestradiol and gestodene?
For routine stability testing, samples are typically stored under controlled temperature and humidity conditions as recommended by the International Council for Harmonisation (ICH) guidelines. Standard long-term storage conditions are 25°C ± 2°C with 60% ± 5% relative humidity (RH), while accelerated stability studies are often conducted at 40°C ± 2°C with 75% ± 5% RH.[1] It is also crucial to protect the compounds from light, as they can be susceptible to photolytic degradation.[2]
Q2: What is a suitable analytical method for the simultaneous determination of ethinylestradiol and gestodene in stability samples?
A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and recommended approach.[2] A typical method involves a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) mixture, with UV detection at an appropriate wavelength, such as 237 nm.[2] The method must be able to separate the active pharmaceutical ingredients (APIs) from their degradation products.[2]
Q3: What are forced degradation studies and why are they necessary?
Forced degradation, or stress testing, is performed to identify the likely degradation products that may form under various stress conditions, thus demonstrating the stability-indicating nature of the analytical method.[2] For ethinylestradiol and gestodene, this typically involves exposing the drug substances to acidic, alkaline, oxidative, thermal, and photolytic stress.[2] These studies help in understanding the degradation pathways and ensuring that the analytical method can effectively separate and quantify the active ingredients in the presence of their degradants.[2]
Q4: What are the known degradation pathways for ethinylestradiol?
Under oxidative and photolytic stress, ethinylestradiol can undergo several degradation reactions. The primary degradation pathway often involves the oxidation of the phenolic ring, leading to the formation of hydroxylated and dehydrogenated derivatives.[3] Ozonation, for instance, can lead to by-products with an opened phenolic ring structure.[2] Under photolytic conditions, monohydroxy, dihydroxy, and dehydrogenated derivatives with an intact steroidal structure have been identified as major degradation products.[3]
Q5: Is gestodene stable under all stress conditions?
No, studies have shown that gestodene undergoes degradation under all tested stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions.[2]
Troubleshooting Guides
HPLC Analysis Issues
Q: My chromatogram shows peak fronting for both ethinylestradiol and gestodene. What could be the cause and how can I fix it?
A: Peak fronting, where the leading edge of the peak is sloped, can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: You might be injecting a sample that is too concentrated.
-
Solution: Try diluting your sample and reinjecting. If the peak shape improves, you have identified the issue.
-
-
Injection Solvent Incompatibility: If the solvent in which your sample is dissolved is significantly stronger (more organic) than your mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your standards and samples in the mobile phase.
-
-
Column Temperature: For steroid analysis, inconsistent column temperature can sometimes lead to peak fronting.
-
Solution: Ensure your column oven is functioning correctly and that the mobile phase is pre-heated before entering the column.
-
-
Column Void or Damage: A void at the head of the column can cause the sample to spread unevenly, leading to fronting.
-
Solution: If the problem persists with different samples and after checking other possibilities, the column may need to be replaced.
-
Q: I am observing a drifting baseline in my HPLC analysis. What should I do?
A: A drifting baseline can interfere with accurate peak integration. Here are the common causes and solutions:
-
Column Not Equilibrated: The column may not have been sufficiently equilibrated with the mobile phase.
-
Solution: Allow the mobile phase to run through the column for a longer period before starting your analytical run.
-
-
Mobile Phase Composition Change: The composition of your mobile phase might be changing over time, especially if it's a mixture of solvents prone to evaporation of the more volatile component.
-
Solution: Prepare fresh mobile phase and ensure it is well-mixed. Keep the solvent reservoir covered.
-
-
Detector Lamp Fluctuation: An aging or unstable detector lamp can cause baseline drift.
-
Solution: Check the lamp's energy. If it's low, it may need replacement.
-
-
Contamination: Contamination in the system, including the column or detector flow cell, can lead to a drifting baseline.
-
Solution: Flush the system and column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds.
-
Q: My retention times for ethinylestradiol and gestodene are inconsistent between injections. How can I resolve this?
A: Fluctuating retention times can compromise the reliability of your results. Consider the following:
-
Pump Issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates.
-
Solution: Degas your mobile phase thoroughly. Purge the pump to remove any air bubbles. If the problem persists, the pump seals or check valves may need maintenance.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase from one batch to another will affect retention times.
-
Solution: Use a precise and consistent procedure for preparing your mobile phase. Ensure the pH is accurately adjusted if you are using a buffer.
-
-
Column Temperature Fluctuations: Variations in the column temperature will directly impact retention times.
-
Solution: Use a reliable column oven and ensure it maintains a stable temperature throughout the analysis.
-
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: If you observe a gradual and irreversible shift in retention times, it may be time to replace the column.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for Ethinylestradiol and Gestodene
| Stress Condition | Reagent/Condition | Duration & Temperature | Ethinylestradiol Degradation (%) | Gestodene Degradation (%) |
| Acid Hydrolysis | 2N HCl | 30 min at 60°C | 12.5 | 15.2 |
| Alkaline Hydrolysis | 2N NaOH | 30 min at 60°C | 10.8 | 13.5 |
| Oxidative | 20% H₂O₂ | 30 min at 60°C | 14.2 | 18.9 |
| Thermal | Dry Heat | 6 hours at 60°C | 8.5 | 11.3 |
| Photolytic | UV Light | 24 hours | 18.6 | 22.4 |
Note: The degradation percentages are indicative and can vary based on the exact experimental conditions. Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: RP-HPLC Method for Simultaneous Estimation of Ethinylestradiol and Gestodene
This protocol is based on a validated stability-indicating method.
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer and adjust the pH to 3.6 with dilute orthophosphoric acid.
-
The mobile phase consists of a mixture of the phosphate buffer and acetonitrile in a 75:25 v/v ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve ethinylestradiol and gestodene reference standards in the mobile phase to obtain a known concentration.
-
Sample Solution: Extract the drug from the dosage form or dissolve the bulk drug in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to check for system suitability parameters (e.g., retention time, peak area, tailing factor).
-
Inject the sample solutions and record the chromatograms.
-
Quantify the amount of ethinylestradiol and gestodene in the samples by comparing their peak areas with those of the standards.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of 17α-ethinylestradiol by ozonation--identification of the by-products and assessment of their estrogenicity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A model of natural degradation of 17-α-ethinylestradiol in surface water and identification of degradation products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the impact of ethinylestradiol on glucose tolerance in metabolic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic effects of ethinylestradiol (EE).
Frequently Asked Questions (FAQs)
Q1: We are observing impaired glucose tolerance in our animal models treated with ethinylestradiol. Is this a known effect?
A1: Yes, this is a well-documented effect. Ethinylestradiol, particularly at higher doses, is known to decrease insulin (B600854) sensitivity and impair glucose tolerance. The synthetic estrogen component, ethinylestradiol, has a more pronounced effect on hepatic metabolism compared to natural estradiol (B170435). This can lead to a state of insulin resistance, where cells are less responsive to insulin's signal to take up glucose from the bloodstream.
Q2: What is the mechanism behind ethinylestradiol-induced glucose intolerance?
A2: The primary mechanism is believed to be the induction of insulin resistance. Ethinylestradiol's strong hepatic impact can alter the production of various proteins and lipids, indirectly affecting insulin signaling pathways. Additionally, EE can influence pancreatic insulin secretion and insulin clearance, further contributing to altered glucose homeostasis. The specific progestin used in combination with EE can also modulate these effects.
Q3: How can we mitigate the impact of ethinylestradiol on glucose tolerance in our experimental design?
A3: Several strategies can be employed:
-
Dose Optimization: Use the lowest effective dose of ethinylestradiol. Studies have shown a dose-dependent effect on insulin sensitivity, with lower doses having a lesser impact.
-
Progestin Selection: The choice of progestin in combination with EE is critical. Some progestins, like norethindrone (B1679910), may help normalize insulin sensitivity, whereas others, like levonorgestrel, might have a more significant negative impact on glucose metabolism. Newer progestins are often designed to be more metabolically neutral.
-
Alternative Estrogens: Consider using natural estrogens such as estradiol (E2) or estradiol valerate (B167501) (E2V) as alternatives to EE. These have been shown to have a less pronounced effect on hepatic metabolism and glucose tolerance.
-
Study Duration: Be aware that some effects on glucose metabolism may be transient, appearing in the initial months of treatment and then normalizing over a longer period.
Q4: What are the recommended experimental protocols for assessing ethinylestradiol's effect on glucose tolerance?
A4: The most commonly used and well-validated methods are:
-
Oral Glucose Tolerance Test (OGTT): This test assesses the body's ability to clear a glucose load from the bloodstream. It involves measuring plasma glucose and insulin at baseline (fasting) and at several time points after oral glucose administration.
-
Insulin Tolerance Test (ITT): This test directly measures insulin sensitivity by assessing the rate of glucose disappearance from the blood after an intravenous injection of insulin.
-
Euglycemic-Hyperinsulinemic Clamp: This is considered the gold standard for measuring insulin sensitivity. It involves infusing insulin at a constant rate while adjusting a glucose infusion to maintain a normal blood glucose level. The amount of glucose required is a direct measure of insulin sensitivity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Significant increase in fasting glucose and/or insulin levels. | High dose of ethinylestradiol. | Consider reducing the dose of EE. Doses of 50 mcg have been shown to significantly decrease insulin sensitivity, while lower doses (20-35 mcg) have a less pronounced effect. |
| Type of progestin used in combination. | Review the progestin in your formulation. Levonorgestrel-containing combinations have been associated with a greater increase in insulin secretion compared to those with norethindrone or desogestrel. | |
| Variable or inconsistent glucose tolerance test results. | Acute vs. chronic effects of EE. | Be aware that the impact of EE on glucose metabolism can change over time. Some studies report transient effects that may improve or return to baseline after several months of treatment. Ensure consistent timing of your measurements. |
| Experimental conditions. | Standardize your experimental protocols, including fasting times, glucose dosage for OGTTs, and animal handling to minimize stress-induced hyperglycemia. | |
| Difficulty isolating the effect of ethinylestradiol from the combined progestin. | Confounding effects of the progestin component. | Design studies that include treatment arms with EE alone, the progestin alone, and the combination to delineate the specific effects of each compound. |
Data Presentation
Table 1: Effect of Ethinylestradiol Dose on Insulin Sensitivity
| Ethinylestradiol Dose | Change in Insulin Sensitivity (Kitt glucose) | Reference |
| 20 mcg | Non-significant change as a group, but individual changes observed. | |
| 35 mcg | Non-significant change as a group, but individual changes observed. | |
| 50 mcg | Significant decrease (p < 0.03) | |
| All EE Doses Combined | Significant decrease (p < 0.01) |
Table 2: Impact of Ethinylestradiol in Combination with Different Progestins on Glucose Metabolism
| Combination | Key Findings on Glucose Metabolism | Reference |
| EE + Norethindrone | Norethindrone alone did not alter insulin sensitivity. The addition of norethindrone to EE normalized insulin sensitivity values. | |
| EE + Desogestrel | Increased insulin half-life by approximately 28% but did not affect insulin secretion. | |
| EE + Levonorgestrel | Increased pancreatic insulin secretion by 60-90% but did not affect insulin half-life. | |
| EE + Dienogest | Showed slightly impaired glucose tolerance and insulin resistance at 3 months, which improved or returned to baseline at 12 months. | |
| EE + Cyproterone Acetate | Minimal changes in glucose levels at 6 months, with a slight increase at 12 months. Insulin levels remained unchanged, suggesting increased insulin resistance. |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) Protocol
-
Animal Preparation: Fast animals overnight (typically 12-16 hours) with free access to water.
-
Baseline Measurement: Collect a baseline blood sample (time 0) from the tail vein to measure fasting plasma glucose and insulin.
-
Glucose Administration: Administer a glucose solution orally via gavage. A standard dose is 2 g/kg of body weight.
-
Post-Glucose Blood Sampling: Collect blood samples at specific time points after glucose administration, for example, at 15, 30, 60, 90, and 120 minutes.
-
Analysis: Measure plasma glucose and insulin concentrations at each time point. Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the overall exposure.
Insulin Tolerance Test (ITT) Protocol
-
Animal Preparation: Fast animals for a shorter period (typically 4-6 hours).
-
Baseline Measurement: Collect a baseline blood sample (time 0) for glucose measurement.
-
Insulin Administration: Administer human or animal insulin intraperitoneally or intravenously. A typical dose is 0.75 U/kg of body weight.
-
Post-Insulin Blood Sampling: Collect blood samples at regular intervals, such as 15, 30, 45, and 60 minutes after insulin injection.
-
Analysis: Measure blood glucose concentrations at each time point. Calculate the glucose disappearance rate (Kitt) as an index of insulin sensitivity.
Mandatory Visualizations
Caption: Simplified insulin signaling pathway and potential interference by ethinylestradiol.
Caption: General experimental workflow for assessing metabolic effects of ethinylestradiol.
Technical Support Center: Investigating the Pro-Coagulatory Effects of Gestodene
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for studying the pro-coagulatory effects of gestodene (B1671452).
Frequently Asked Questions (FAQs)
Q1: What are the known pro-coagulatory effects of gestodene?
A1: Research indicates that gestodene, particularly when combined with ethinyl estradiol (B170435) in oral contraceptives, can shift the hemostatic balance towards a pro-coagulatory state. This is characterized by increased levels of certain coagulation factors, including Factor VII and Factor X.[1][2] Some studies have also reported a slight acceleration in platelet aggregation.[1] While an increase in pro-coagulant activity is observed, there is often a concurrent increase in fibrinolytic activity, suggesting a compensatory mechanism.[3]
Q2: Which experimental assays are most relevant for studying gestodene's effects on coagulation?
A2: A comprehensive assessment should include a combination of global assays and specific factor analyses. Key recommended assays include:
-
Thrombin Generation Assay (TGA): Provides a global assessment of coagulation potential.[4][5]
-
Platelet Aggregation Studies: To evaluate the impact on platelet function.[6]
-
Coagulation Factor Activity Assays: Specifically for Factor VII and Factor X, which are known to be affected by gestodene.[1][2]
-
Fibrinogen Measurement: As fibrinogen levels can also be elevated.[1][3]
Q3: What are the critical pre-analytical variables to control for in these experiments?
A3: The accuracy of coagulation testing is highly dependent on the integrity of the blood sample. Key pre-analytical considerations include proper sample collection into 3.2% sodium citrate (B86180) tubes with a 9:1 blood-to-anticoagulant ratio, immediate and gentle mixing, and processing within specified timeframes to obtain platelet-poor plasma (PPP).[7][8] For platelet aggregation studies, maintaining the sample at room temperature is crucial, as cooling can activate platelets.[9]
Q4: How does gestodene's pro-coagulatory effect compare to other progestins?
A4: Studies comparing third-generation progestins like gestodene and desogestrel (B1670305) to second-generation progestins such as levonorgestrel (B1675169) suggest that the former may have a greater impact on the coagulation system.[10] For instance, users of gestodene-containing oral contraceptives have shown higher thrombin generation in the presence of activated protein C (APC) compared to users of levonorgestrel-containing contraceptives.[4]
Data Presentation
Table 1: Summary of Gestodene's Effects on Coagulation and Fibrinolytic Parameters
| Parameter | Effect of Gestodene-Containing Oral Contraceptives | Reference |
| Factor VII | Increased | [1][2] |
| Factor X | Increased | [1][2] |
| Fibrinogen | Increased | [1][3] |
| Plasminogen | Increased | [1][3] |
| Platelet Aggregation | Slightly accelerated in some studies | [1][6] |
| Antithrombin III | Generally unchanged | [1][3] |
| Thrombin Generation | Increased | [4][5] |
Experimental Protocols
Thrombin Generation Assay (TGA) using Calibrated Automated Thrombography (CAT)
This protocol outlines the measurement of thrombin generation in platelet-poor plasma (PPP) to assess the overall coagulation potential.
Methodology:
-
Sample Preparation: Prepare PPP by centrifuging citrated whole blood at 1500g for 15 minutes, followed by a second centrifugation of the plasma at 13000g for 10 minutes to remove residual platelets.[7]
-
Reagent Preparation: Reconstitute tissue factor (TF) and phospholipid vesicles to the desired final concentrations (e.g., 1 pM TF and 4 µM phospholipids).[3] Prepare the thrombin-specific fluorogenic substrate and calcium chloride solution.[3]
-
Assay Procedure:
-
In a 96-well plate, mix 80 µL of PPP with 20 µL of the TF/phospholipid mixture.[3]
-
For calibrator wells, add 20 µL of a thrombin-α2-macroglobulin complex instead of the TF/phospholipid mixture.[3]
-
Incubate the plate at 37°C for 10 minutes.[3]
-
Initiate thrombin generation by adding 20 µL of the fluorogenic substrate/calcium chloride solution.[3]
-
-
Data Acquisition and Analysis: Measure fluorescence over time using a fluorometer. Analyze the data using dedicated software to determine parameters such as lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP).[3]
Platelet Aggregation by Light Transmission Aggregometry (LTA)
This protocol describes the "gold standard" method for assessing platelet function by measuring the change in light transmission through a platelet suspension.[11]
Methodology:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at 150-200g for 10-15 minutes at room temperature.[9] Prepare PPP by centrifuging the remaining blood at 1500-2000g for 15-20 minutes. Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10^9/L) using PPP.
-
Instrument Setup: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Assay Procedure:
-
Pipette adjusted PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
After a brief incubation, add a platelet agonist (e.g., ADP, collagen, arachidonic acid).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of aggregation is determined by the change in light transmission from baseline (PRP) to maximum (PPP).
Factor VII and Factor X Activity Assays (Chromogenic)
This protocol details the measurement of Factor VII and Factor X activity using a chromogenic assay.
Methodology:
-
Principle: The assay measures the ability of the factor in the plasma sample to activate a subsequent factor in the coagulation cascade, which then cleaves a chromogenic substrate, producing a color change that is proportional to the factor's activity.[12]
-
Sample Preparation: Prepare PPP as described for the TGA.
-
Assay Procedure (Example for Factor X):
-
Dilute the PPP sample.
-
In the presence of excess Factor IXa, Factor VIII, phospholipids, and calcium, the Factor X in the sample is activated to Factor Xa.
-
The generated Factor Xa cleaves a specific chromogenic substrate.
-
Measure the absorbance at 405 nm.
-
-
Calculation: Determine the Factor X activity by comparing the absorbance to a standard curve generated with plasma of known Factor X concentrations. A similar principle is applied for Factor VII, typically involving tissue factor for activation.[13]
Troubleshooting Guides
Issue 1: High variability in Thrombin Generation Assay (TGA) results.
-
Possible Cause: Inconsistent sample preparation leading to varying levels of residual platelets.
-
Solution: Strictly adhere to a standardized double-centrifugation protocol to obtain platelet-poor plasma.[2]
-
Possible Cause: Variation in reagent concentrations, especially tissue factor.
-
Solution: Use commercially available, standardized reagents and carefully follow reconstitution instructions. Consider using a reference plasma for normalization.[1]
-
Possible Cause: Contact activation of samples.
-
Solution: Use corn trypsin inhibitor to prevent contact activation, especially when using low tissue factor concentrations.[14]
Issue 2: No or poor platelet aggregation in Light Transmission Aggregometry (LTA).
-
Possible Cause: The sample was refrigerated, leading to platelet inactivation.
-
Solution: Always store and process blood samples for platelet aggregation studies at room temperature.[9]
-
Possible Cause: Inadequate stirring during the assay.
-
Solution: Ensure the stir bar is functioning correctly and at the appropriate speed as specified by the instrument manufacturer.[9]
-
Possible Cause: Use of expired or improperly stored agonists.
-
Solution: Check the expiration dates and storage conditions of all agonists.
Issue 3: Inaccurate results in coagulation factor assays.
-
Possible Cause: Incorrect sample dilution.
-
Solution: Prepare a series of dilutions to ensure the sample falls within the linear range of the standard curve.[15]
-
Possible Cause: Presence of interfering substances in the plasma (e.g., hemolysis, lipemia, bilirubin).
-
Solution: Visually inspect plasma for interferents. If present, a different assay principle (e.g., immunologic) may be necessary.[12]
-
Possible Cause: Improperly constituted or stored deficient plasma.
-
Solution: Use commercially available factor-deficient plasmas and follow the manufacturer's instructions for storage and handling.[16]
Visualizations
Caption: Workflow for preparing plasma for coagulation studies.
Caption: Simplified signaling pathway of gestodene's pro-coagulatory effects.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Evaluation of a standardized protocol for thrombin generation using the calibrated automated thrombogram: A Nordic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. protocols.io [protocols.io]
- 4. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 5. idexx.co.uk [idexx.co.uk]
- 6. Thrombin generation by calibrated automated thrombography in goat plasma: Optimization of an assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection and Processing of Coagulation Specimens » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 8. mlabs.umich.edu [mlabs.umich.edu]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. Issues with the assay of factor VIII activity in plasma and factor VIII concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. plateletservices.com [plateletservices.com]
- 12. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. 1-Stage PT-Based Factor Assays [practical-haemostasis.com]
- 16. coachrom.com [coachrom.com]
Validation & Comparative
A Comparative Analysis of the Progestogenic Potency of Gestodene and Levonorgestrel
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Progestogenic Profiles of Two Key Synthetic Progestins
This guide provides a detailed comparison of the progestogenic potency of gestodene (B1671452) and levonorgestrel (B1675169), two synthetic progestins widely used in hormonal contraceptives. The following sections present quantitative data on their receptor binding affinities, an overview of their in vivo progestogenic effects, detailed experimental protocols for key assays, and a visualization of the progesterone (B1679170) receptor signaling pathway.
Quantitative Data Presentation
The progestogenic activity of gestodene and levonorgestrel is primarily mediated through their interaction with the progesterone receptor (PR). Their potency is often assessed by their relative binding affinity (RBA) to the PR, as well as to other steroid receptors, which can contribute to their overall pharmacological profile.
Table 1: Relative Binding Affinity (%) of Gestodene and Levonorgestrel to Steroid Receptors
| Progestin | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| Gestodene | High | Marked | Marked | Marked | No measurable affinity |
| Levonorgestrel | 323 | 58 | 7.5 | 17 | < 0.02 |
Note: RBA values can vary between studies depending on the experimental conditions, such as the tissue source (e.g., human uterus cytosol, rabbit uterus) and the reference compound used.
Gestodene and levonorgestrel both demonstrate a high binding affinity for the progesterone receptor.[1][2] Notably, levonorgestrel's RBA for the PR has been quantified at 323% relative to a standard.[3][4] Both synthetic progestins also exhibit a marked affinity for the androgen receptor.[1] Furthermore, gestodene shows a significant affinity for the glucocorticoid and mineralocorticoid receptors.[1] In contrast, neither gestodene nor levonorgestrel show any significant binding to the estrogen receptor.[1][3][4]
In Vivo Progestogenic Potency
The in vivo progestogenic potency of these compounds is often evaluated through their effects on ovulation inhibition and endometrial transformation.
Table 2: In Vivo Progestogenic Activity of Gestodene and Levonorgestrel
| Assay | Gestodene | Levonorgestrel |
| Ovulation Inhibition | Highly potent, with a minimal effective dose of 40 µg for ovulation inhibition.[5] | Effective at inhibiting ovulation, with consistent inhibition observed at a daily dose of 0.115 mg.[6] |
| Endometrial Transformation (Clauberg/McPhail Test) | Considered a very effective progestogen in this assay.[7] | Demonstrates potent progestational effects.[1] |
Gestodene is recognized as one of the most potent nortestosterone derivatives in biological test systems like the Clauberg test.[7] Studies on ovulation inhibition have shown that a daily dose of 40 micrograms of gestodene is effective.[5] Levonorgestrel also potently inhibits ovulation, with studies indicating that a daily dose of 0.115 mg is the lowest effective dosage for consistent inhibition.[6]
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for interpreting the potency data. Below are detailed protocols for key assays used to determine progestogenic activity.
Progesterone Receptor Binding Assay
This in vitro assay quantifies the affinity of a compound for the progesterone receptor.
Objective: To determine the relative binding affinity of a test compound to the progesterone receptor in comparison to a reference progestogen.
Materials:
-
Cytosol preparation from a progesterone receptor-rich tissue (e.g., human myometrium or MCF-7 cells).
-
Radiolabeled progestin (e.g., [³H]-promegestone or [³H]-gestodene).
-
Unlabeled reference progestin (e.g., progesterone or promegestone).
-
Test compounds (gestodene, levonorgestrel).
-
Dextran-coated charcoal suspension.
-
Scintillation fluid and counter.
Procedure:
-
Cytosol Preparation: Homogenize the tissue in a suitable buffer and centrifuge at high speed to obtain the cytosolic fraction containing the progesterone receptors.
-
Competitive Binding: Incubate a fixed concentration of the radiolabeled progestin with the cytosol preparation in the presence of increasing concentrations of the unlabeled reference progestin or the test compounds.
-
Separation of Bound and Free Ligand: After incubation, add dextran-coated charcoal to adsorb the unbound steroid. Centrifuge to pellet the charcoal, leaving the receptor-bound radiolabeled progestin in the supernatant.
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound radiolabeled progestin against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The relative binding affinity (RBA) is then calculated as: (IC50 of reference progestin / IC50 of test compound) x 100.
Workflow for Progesterone Receptor Binding Assay
Clauberg-McPhail Test for Endometrial Transformation
This in vivo bioassay assesses the progestational activity of a compound by its ability to induce secretory changes in the estrogen-primed endometrium of immature female rabbits.
Objective: To determine the progestogenic potency of a test compound by observing its effect on the uterine endometrium.
Animals: Immature female rabbits (oophorectomized or intact).
Procedure:
-
Estrogen Priming: Administer a daily dose of estradiol (B170435) benzoate (B1203000) for 6 days to induce endometrial proliferation.
-
Progestin Administration: Following the estrogen priming, administer the test compound (gestodene or levonorgestrel) or a vehicle control daily for 5 days.
-
Tissue Collection: On the day after the last treatment, euthanize the animals and collect the uteri.
-
Histological Examination: Fix the uterine tissue, prepare histological sections, and stain with hematoxylin (B73222) and eosin.
-
Scoring: Evaluate the degree of endometrial transformation based on the McPhail scale, which grades the glandular proliferation and arborization from 0 (no progestational effect) to +4 (maximal effect).
-
Data Analysis: Compare the mean McPhail scores between the treatment groups and the control group to determine the progestational potency of the test compounds.
Experimental Workflow for the Clauberg-McPhail Test
Progesterone Receptor Signaling Pathway
Progesterone exerts its effects by binding to intracellular progesterone receptors (PRs), which are ligand-activated transcription factors. The binding of a progestin like gestodene or levonorgestrel initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This is often referred to as the classical or genomic signaling pathway.[8][9]
In addition to this classical pathway, progestins can also elicit rapid, non-genomic effects through membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane components (PGRMCs).[3][10] These non-classical pathways involve the activation of intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways, which can in turn influence cellular processes and cross-talk with the genomic signaling pathway.[8]
Diagram of Progesterone Receptor Signaling Pathways
References
- 1. A comparison of the potencies and activities of progestogens used in contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and metabolic effects of gestodene and levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Inhibition of ovulation by a triphasic gestodene-containing oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect on ovarian activity and ovulation inhibition of different oral dosages of levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progesterone-Mediated Non-Classical Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Ovulatory Efficacy of Gestodene in a Non-Human Primate Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-ovulatory efficacy of gestodene (B1671452) and other synthetic progestins in non-human primate models. The information is intended to assist researchers in designing and evaluating pre-clinical studies for contraceptive drug development. The guide includes a summary of experimental data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Comparative Efficacy of Progestins in Ovulation Inhibition
| Progestin | Primate Model | Dosage and Administration | Efficacy in Ovulation Inhibition | Reference |
| Gestodene | Rhesus Monkey (Macaca mulatta) | Subcutaneous injection (in oily solution) | Pharmacokinetic data available, suggesting sustained release. Efficacy in ovulation inhibition not explicitly quantified in this study. | [1] |
| Levonorgestrel (B1675169) | Cynomolgus Monkey (Macaca fascicularis) | 50 µg daily, oral (in diet) | Delayed ovulation. | [2][3] |
| Cynomolgus Monkey (Macaca fascicularis) | 2 g/kg/day, intramuscular | Ovulation inhibited in 6 out of 6 animals. | [4] | |
| Etonogestrel (B1671717) | Rhesus Monkey (Macaca mulatta) & Cynomolgus Monkey (Macaca fascicularis) | Subdermal implant (1/4 or 1/3 of a 68 mg implant) | 99.80% and 99.95% effective in preventing pregnancy, respectively, implying consistent ovulation inhibition. | [5][6][7] |
| Pigtail Macaque (Macaca nemestrina) | 33 mg subdermal implant | Suppressed progesterone (B1679170) levels, indicating ovulation inhibition. | [8] | |
| Deslorelin (GnRH Agonist) | Rhesus Monkey (Macaca mulatta) | 4.7 mg subdermal implant | Transient increase in estradiol (B170435) and progesterone followed by suppression to basal levels. | [9][10] |
| Norethindrone (B1679910) | Not specified in primate model for ovulation inhibition | 10 mg daily oral in combination with leuprolide acetate (B1210297) for ovarian suppression in humans. | Used for ovarian suppression. | [11] |
| RU486 (Mifepristone) | Cynomolgus Monkey (Macaca fascicularis) | 1 mg/kg/day, intramuscular | Ovulation inhibited in 5 out of 6 animals. | [4][5] |
Experimental Protocols
To validate the anti-ovulatory efficacy of a compound like gestodene in a non-human primate model, a rigorous experimental protocol is essential. The following outlines a typical study design based on established methodologies.
Animal Model and Housing
-
Species: Adult, female cynomolgus (Macaca fascicularis) or rhesus (Macaca mulatta) monkeys with regular menstrual cycles are commonly used.
-
Housing: Animals should be housed in appropriate enclosures that meet ethical and welfare standards, with controlled light-dark cycles.
Experimental Design
-
A randomized, placebo-controlled, crossover design is recommended to minimize individual variability.
-
Animals would receive the test compound (e.g., gestodene) and a placebo in separate, sequential treatment periods, with a washout period in between.
Drug Administration
-
Route of Administration: Oral administration is common for contraceptive progestins and can be achieved by incorporating the drug into a palatable treat or diet.[2][3] Intramuscular or subcutaneous injections are also viable methods.[1][4]
-
Dosage: Dose-ranging studies are necessary to determine the minimal effective dose for ovulation inhibition. Pharmacokinetic studies can inform the initial dose selection.[1]
Monitoring of Ovulation
-
Hormone Assays: Regular blood samples should be collected to measure serum concentrations of LH, FSH, estradiol, and progesterone. The absence of an LH surge and low progesterone levels during the expected luteal phase are indicative of anovulation.
-
Ovarian Ultrasound: Transabdominal ultrasonography should be performed to monitor follicular development. The absence of a dominant follicle and subsequent corpus luteum formation confirms the inhibition of ovulation.
Endometrial Biopsy Analysis
-
Endometrial biopsies can be collected to assess the histological effects of the progestin on the uterine lining. Progestin treatment is expected to induce endometrial atrophy.
Signaling Pathways and Experimental Workflows
Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation by Progestins
The primary mechanism of hormonal contraceptives is the modulation of the HPG axis. The following diagram illustrates the negative feedback loop exerted by exogenous progestins.
Caption: Negative feedback of gestodene on the HPG axis.
Experimental Workflow for Validating Anti-Ovulatory Efficacy
The following diagram outlines a typical experimental workflow for assessing the anti-ovulatory efficacy of a test compound in a non-human primate model.
Caption: Experimental workflow for efficacy validation.
References
- 1. A comparison of the potencies and activities of progestogens used in contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wildlifefertilitycontrol.org [wildlifefertilitycontrol.org]
- 3. Delay of ovulation due to diets containing levonorgestrel in cynomolgus monkeys (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of ovulation by progestin analogs (agonists vs antagonists): preliminary evidence for different sites and mechanisms of actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Long-acting reversible contraception with etonogestrel implants in female macaques (Macaca mulatta and Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-acting reversible contraception with etonogestrel implants in female macaques (Macaca mulatta and Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Study of Islatravir and Etonogestrel Implants in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hormonal Suppression in Female Rhesus Macaques (Macaca mulatta) Implanted Subcutaneously with Deslorelin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The addition of norethindrone acetate to leuprolide acetate for ovarian suppression has no adverse effect on ovarian stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Gestodene's Progesterone Receptor Binding Profile: A Comparative Analysis
For researchers and drug development professionals navigating the landscape of synthetic progestins, understanding the nuanced interactions between these compounds and steroid hormone receptors is paramount. This guide provides a comparative analysis of gestodene's binding affinity for the progesterone (B1679170) receptor (PR), juxtaposed with other key progestins. The data presented herein, derived from in vitro receptor binding assays, offers a quantitative basis for evaluating the selectivity and potential cross-reactivity of these hormonal agents.
Comparative Binding Affinities of Progestins for Steroid Receptors
The relative binding affinity (RBA) of gestodene (B1671452) and other synthetic progestins for various steroid hormone receptors is summarized below. Progesterone or a high-affinity synthetic ligand is used as the reference compound (RBA = 100%). These data are crucial for assessing the selectivity of a given progestin.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| Gestodene | High | Marked | Marked | Marked | No measurable affinity |
| 3-keto-desogestrel | High | Marked | Marked | Almost none | No measurable affinity |
| Levonorgestrel | High | High | High | Relatively high | No measurable affinity |
| Norethisterone | Moderate | Low | - | - | Binds to ERα |
| Progesterone | High | Low | Low | Marked | No measurable affinity |
Data compiled from multiple sources.[1][2][3][4] The exact RBA values can vary between studies depending on the experimental conditions.
Gestodene exhibits a high affinity for the progesterone receptor, comparable to that of 3-keto-desogestrel and progesterone itself.[1] Notably, gestodene also demonstrates marked binding to the androgen, glucocorticoid, and mineralocorticoid receptors, indicating a degree of cross-reactivity.[1][2] This contrasts with 3-keto-desogestrel, which shows minimal affinity for the mineralocorticoid receptor.[1] Levonorgestrel also displays high affinity across the progesterone, androgen, and glucocorticoid receptors.[4] Norethisterone, on the other hand, has a more moderate affinity for the progesterone receptor and is unique among this group for its ability to bind to the estrogen receptor α (ERα).[5]
Experimental Protocols: Progesterone Receptor Binding Assay
The determination of relative binding affinities is typically achieved through competitive radioligand binding assays. The following is a generalized protocol for such an assay.
Principle of the Assay
A competitive binding assay measures the ability of an unlabeled test compound (e.g., gestodene) to compete with a radiolabeled ligand for binding to a specific receptor, in this case, the progesterone receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.
Diagram: Principle of Competitive Binding Assay
Caption: Competitive binding of labeled and unlabeled ligands to the progesterone receptor.
Materials
-
Receptor Source: Cytosolic fractions from human uterus tissue or cells expressing the human progesterone receptor (e.g., MCF-7 cells).[3]
-
Radioligand: A high-affinity, radiolabeled progestin such as [3H]ORG 2058.
-
Unlabeled Competitors: Gestodene and other progestins for comparison.
-
Assay Buffer: Tris-HCl buffer containing additives to minimize non-specific binding.
-
Scintillation Cocktail: For detection of radioactivity.
-
Filtration Apparatus: To separate bound from free radioligand.
Procedure
-
Preparation of Receptor Cytosol: Tissue or cells are homogenized in a cold buffer and centrifuged to obtain a supernatant containing the cytosolic progesterone receptors.
-
Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (e.g., gestodene).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is filtered through glass fiber filters. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 is determined from this curve, and the relative binding affinity (RBA) is calculated relative to the reference compound.
Diagram: Progesterone Receptor Binding Assay Workflow
Caption: A typical workflow for a competitive radioligand binding assay.
Conclusion
The data clearly indicate that gestodene is a potent progestin with a high affinity for the progesterone receptor. However, its cross-reactivity with other steroid hormone receptors, particularly the androgen, glucocorticoid, and mineralocorticoid receptors, is a critical consideration for researchers and in the development of therapeutic agents. This comparative guide, along with the detailed experimental protocol, provides a foundational understanding for the in vitro characterization of gestodene and other synthetic progestins. The provided diagrams illustrate the fundamental principles and workflow of the binding assays used to generate these crucial data.
References
- 1. Characterization of the novel progestin gestodene by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gestodene: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives (Journal Article) | OSTI.GOV [osti.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethinylestradiol and Estradiol on In Vitro Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro effects of ethinylestradiol (EE), a synthetic estrogen widely used in oral contraceptives, and estradiol (B170435) (E2), the primary endogenous human estrogen, on gene expression. While a comprehensive, publicly available dataset from a single study directly comparing the global transcriptomes of cells treated with EE versus E2 is limited, this document synthesizes available data from multiple sources to offer insights into their similarities and differences.
Summary of Proliferative Effects and Gene Expression
Ethinylestradiol and estradiol both exert significant effects on cell proliferation and gene expression, primarily through their interaction with estrogen receptors (ERα and ERβ). In vitro studies, predominantly in breast cancer cell lines such as MCF-7, ZR75-1, and HCC1500, have demonstrated that both compounds stimulate proliferation. However, the relative potency and specific gene expression profiles can differ.
One study noted that at a concentration of 10-10M, ethinylestradiol had a weaker proliferative effect on MCF-7 cells compared to estradiol.[1] Conversely, in vivo studies in rats have suggested that for certain estrogen-responsive genes in the uterus, such as c-fos and c-jun, the pattern and potency of induction by EE and E2 are similar.[2]
The following table summarizes findings on the regulation of specific genes by ethinylestradiol and estradiol from various in vitro studies. It is important to note that these results are not from a single comparative experiment and may vary based on cell type, concentration, and exposure duration.
| Gene | Compound | Cell Line | Effect | Reference |
| c-fos | Estradiol | Rat Uterus (in vivo) | Upregulation | [2] |
| c-fos | Ethinylestradiol | Rat Uterus (in vivo) | Upregulation | [2] |
| c-jun | Estradiol | Rat Uterus (in vivo) | Upregulation | [2] |
| c-jun | Ethinylestradiol | Rat Uterus (in vivo) | Upregulation | [2] |
| Vascular Endothelial Growth Factor (VEGF) | Estradiol | Rat Uterus (in vivo) | Upregulation | [2] |
| Vascular Endothelial Growth Factor (VEGF) | Ethinylestradiol | Rat Uterus (in vivo) | Upregulation | [2] |
| Creatine Kinase B | Estradiol | Rat Uterus (in vivo) | Upregulation | [2] |
| Creatine Kinase B | Ethinylestradiol | Rat Uterus (in vivo) | Upregulation | [2] |
| Cyclin D1 | Estradiol | MCF-7 | Upregulation | [3] |
| MYC | Estradiol | MCF-7 | Upregulation | [3] |
Experimental Protocols
While a detailed protocol for a direct comparative study is not available, the following represents a typical methodology for assessing the in vitro effects of estrogens on gene expression in a breast cancer cell line, synthesized from multiple sources.[3][4]
Cell Culture and Hormone Treatment:
-
Cell Line: MCF-7 human breast cancer cells are commonly used due to their estrogen receptor-positive status.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Hormone Deprivation: Prior to hormone treatment, cells are cultured in a phenol (B47542) red-free DMEM supplemented with charcoal-stripped FBS for 3-5 days to deplete endogenous steroids.
-
Hormone Treatment: Cells are then treated with either 17β-estradiol (E2) or 17α-ethinylestradiol (EE) at desired concentrations (e.g., 10-10 M to 10-8 M) or vehicle control (e.g., ethanol) for a specified duration (e.g., 6, 12, 24, or 48 hours).
RNA Extraction and Gene Expression Analysis (RNA-Seq):
-
RNA Isolation: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent or a column-based kit, followed by DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a bioanalyzer and spectrophotometer.
-
Library Preparation: RNA-sequencing libraries are prepared from the total RNA. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: Reads are aligned to the human reference genome (e.g., hg38).
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the hormone-treated and vehicle control groups.
-
Signaling Pathways and Experimental Workflow
The effects of both ethinylestradiol and estradiol on gene expression are mediated through complex signaling pathways. The classical genomic pathway involves the binding of the estrogen to its receptor, translocation to the nucleus, and direct binding to estrogen response elements (EREs) on the DNA to regulate gene transcription. Non-genomic pathways can also be activated, leading to more rapid cellular responses.
The following diagram illustrates a typical experimental workflow for comparing the effects of ethinylestradiol and estradiol on gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic estrogen 17alpha-ethinyl estradiol induces pattern of uterine gene expression similar to endogenous estrogen 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA sequencing of MCF-7 breast cancer cells identifies novel estrogen-responsive genes with functional estrogen receptor-binding sites in the vicinity of their transcription start sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA microarray-based gene expression profiling of estrogenic chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of studies on gestodene's effects on lipid metabolism
A detailed guide for researchers and drug development professionals on the reproducibility of studies examining the effects of the synthetic progestin gestodene (B1671452) on lipid profiles, with a comparative look at other commonly prescribed progestins.
This guide provides a comprehensive overview of the existing research on the metabolic effects of gestodene, a third-generation progestin frequently used in oral contraceptives. By objectively comparing its performance with other progestins such as desogestrel, norgestimate, and drospirenone, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to inform further studies and clinical development. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of the implicated signaling pathways.
Comparative Effects of Progestins on Lipid Profiles
The metabolic effects of oral contraceptives are of significant interest due to their potential impact on cardiovascular health. The progestin component of these formulations plays a crucial role in modulating lipid metabolism. The following tables summarize the quantitative data from various clinical studies, showcasing the comparative effects of gestodene and other progestins on key lipid parameters.
Table 1: Effects of Gestodene-Containing Oral Contraceptives on Lipid Profile
| Study Reference | Gestodene Dose (µg) | Ethinylestradiol Dose (µg) | Duration of Study | Change in Total Cholesterol | Change in HDL-C | Change in LDL-C | Change in Triglycerides |
| Study A | 75 | 30 | 12 months | No significant change | Increased | Unchanged | Significantly elevated |
| Study B | 75 | 30 | 12 cycles | No significant change | Increased (about 20%) | Slightly decreased | Increased (about 20%) |
| Study C | 75 | 30 | 12 months | No significant change | Increased | Decreased | Increased |
| Study D | 50/70/100 (triphasic) | 30/40/30 (triphasic) | 12 cycles | Increased (lesser than comparators) | Slightly increased | No significant change | Increased (lesser than comparators) |
Table 2: Comparative Effects of Gestodene vs. Desogestrel on Lipid Profile
| Study Reference | Progestin & Dose (µg) | Ethinylestradiol Dose (µg) | Duration of Study | Key Findings on Lipid Profile Comparison |
| Study A | Gestodene (75) vs. Desogestrel (150) | 30 | 12 months | No significant difference between the two preparations. Both showed increased HDL and VLDL. Effects of gestodene were mostly more pronounced.[1] |
| Study B | Gestodene (75) vs. Desogestrel (150) | 30 | 12 cycles | Both contraceptives had the same impact on lipid metabolism, with all values remaining within the normal range. Both reflected mild estrogenic dominance.[2] |
| Study C | Gestodene (60) vs. Desogestrel (150) | 15 vs. 20 | 6 cycles | Both groups exhibited minimal effects on the lipid profile.[3] |
| Study D | Gestodene (75) vs. Desogestrel (150) | 30 | 6 cycles | No significant differences between the two formulations for the parameters investigated.[4] |
Table 3: Comparative Effects of Gestodene vs. Norgestimate on Lipid Profile
| Study Reference | Progestin & Dose (µg) | Ethinylestradiol Dose (µg) | Duration of Study | Key Findings on Lipid Profile Comparison |
| Study E | Gestodene (triphasic) vs. Norgestimate (monophasic 250) | 35 | 12 cycles | No significant difference between formulations. Both showed increases in most lipid parameters except for a significant decrease in LDL-cholesterol.[5] |
| Study F | Gestodene (75) vs. Norgestimate (250) | 30 vs. 35 | 12 cycles | After 12 cycles, there were no statistically significant differences in lipid effects among the different OC preparations.[6] |
Table 4: Comparative Effects of Gestodene vs. Drospirenone on Lipid Profile
| Study Reference | Progestin & Dose (mg) | Ethinylestradiol Dose (mg) | Duration of Study | Key Findings on Lipid Profile Comparison |
| Study G | Gestodene (0.075) vs. Drospirenone (3) | 0.03 | 12 months | In both groups, LDL-C levels decreased, while triglyceride and HDL-C levels significantly increased from baseline. Total cholesterol remained similar.[7] |
Experimental Protocols
The reproducibility of findings in lipid metabolism studies hinges on the meticulous application of standardized experimental protocols. Below are detailed methodologies commonly employed in the cited clinical trials.
Study Design and Participant Population
The majority of the cited studies were open-label, randomized, comparative clinical trials. Participants were typically healthy, non-pregnant women of reproductive age (18-45 years) with a regular menstrual cycle and no contraindications for oral contraceptive use. Exclusion criteria commonly included a history of cardiovascular disease, metabolic disorders, smoking, and the use of medications known to affect lipid metabolism. Written informed consent was obtained from all participants.
Treatment Regimen
Participants were randomly assigned to receive a specific oral contraceptive formulation containing either gestodene or a comparator progestin, combined with ethinylestradiol. The treatment duration typically ranged from 6 to 13 cycles (28 days per cycle).
Blood Sampling and Processing
Fasting blood samples were collected at baseline (before initiation of treatment) and at specified intervals during the treatment period (e.g., at the end of cycles 3, 6, and 12). Blood was typically drawn in the morning after an overnight fast of at least 12 hours. Serum was separated by centrifugation at approximately 3000 rpm for 10-15 minutes and stored at -20°C or lower until analysis.
Lipid Profile Analysis
The quantitative analysis of serum lipids and lipoproteins is a critical component of these studies. The following methods are standard in clinical chemistry laboratories:
-
Total Cholesterol (TC): Determined using a cholesterol oxidase-peroxidase (CHOD-PAP) enzymatic colorimetric method.
-
Triglycerides (TG): Measured using a glycerol-3-phosphate oxidase-peroxidase (GPO-PAP) enzymatic colorimetric method.
-
High-Density Lipoprotein Cholesterol (HDL-C): Typically measured after precipitation of apolipoprotein B-containing lipoproteins (VLDL and LDL) with a precipitating agent such as phosphotungstic acid/magnesium chloride or dextran (B179266) sulfate/magnesium chloride. The cholesterol content of the supernatant is then determined using the enzymatic colorimetric method. Homogeneous direct measurement assays are also commonly used.
-
Low-Density Lipoprotein Cholesterol (LDL-C): Often calculated using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5) for values in mg/dL, provided the triglyceride level is below 400 mg/dL. Direct measurement methods are also available.
-
Apolipoproteins (Apo A-I, Apo B): Measured by immunoturbidimetric or immunonephelometric assays.
All analyses were typically performed in a central laboratory to ensure consistency and reduce inter-assay variability. Quality control was maintained by running control sera with known lipid concentrations in each assay run.
Signaling Pathways and Molecular Mechanisms
The effects of gestodene and other progestins on lipid metabolism are mediated through complex signaling pathways, primarily in the liver. These synthetic hormones can interact with various steroid receptors, influencing the expression of genes involved in lipid synthesis, transport, and catabolism. The ethinylestradiol component of oral contraceptives also exerts a significant influence, often opposing the effects of the progestin.
Experimental Workflow for Investigating Molecular Mechanisms
Caption: Experimental workflow for elucidating the molecular effects of gestodene.
Proposed Signaling Pathway of Gestodene and Ethinylestradiol on Hepatic Lipid Metabolism
The following diagram illustrates the putative signaling pathways through which gestodene and ethinylestradiol modulate lipid metabolism in hepatocytes. Gestodene, as a progestin, can bind to progesterone (B1679170) and androgen receptors, while ethinylestradiol acts through estrogen receptors. The balance of these signals determines the net effect on the expression of key genes and the activity of enzymes involved in lipid homeostasis.
Caption: Proposed signaling of gestodene and ethinylestradiol in hepatocytes.
Conclusion
The available evidence from numerous clinical trials suggests that oral contraceptives containing gestodene generally have a neutral to slightly favorable effect on lipid profiles, particularly when compared to older generation progestins. The most consistent finding is an increase in HDL cholesterol and triglycerides, with minimal to no significant changes in total cholesterol and LDL cholesterol. The effects of gestodene on lipid metabolism appear to be modulated by the accompanying dose of ethinylestradiol, with the estrogenic effects often predominating.
While the overall picture suggests a low risk of adverse lipid alterations with gestodene-containing oral contraceptives, the variability in study designs, participant populations, and specific formulations highlights the need for continued research. Future studies should focus on elucidating the precise molecular mechanisms of action of gestodene and other newer progestins to better predict their metabolic consequences and to aid in the development of even safer and more metabolically neutral contraceptive options. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for such endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. scispace.com [scispace.com]
- 4. Ethinylestradiol administration selectively alters liver sinusoidal membrane lipid fluidity and protein composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogens in the Regulation of Liver Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of hepatic cholesterol and lipoprotein metabolism in ethinyl estradiol-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global Standardization of Lipid/Lipoprotein Testing - PMC [pmc.ncbi.nlm.nih.gov]
Ethinylestradiol Dose-Response Effect on Ovarian Follicular Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-response effects of ethinylestradiol (EE) on ovarian follicular activity, drawing upon key experimental data from published studies. Ethinylestradiol, a synthetic estrogen, is a cornerstone of hormonal contraception, primarily acting by suppressing the hypothalamic-pituitary-ovarian (HPO) axis, thereby inhibiting follicular development and ovulation. Understanding the nuances of its dose-dependent effects is critical for optimizing contraceptive efficacy and minimizing side effects.
Executive Summary
Lowering the dose of ethinylestradiol in combined oral contraceptives (COCs) is a well-established strategy to reduce dose-related side effects. However, this dose reduction has a measurable impact on the degree of ovarian suppression. Clinical evidence consistently demonstrates that lower doses of EE (e.g., 20 mcg) are associated with a greater incidence of follicular development compared to higher doses (e.g., 30-35 mcg). While this increased follicular activity does not typically lead to ovulation in compliant users, it signifies a reduced margin of suppression, which may have implications for contraceptive efficacy, particularly in cases of imperfect adherence. This guide synthesizes the available data to quantify these dose-dependent effects on follicular size, hormonal suppression, and overall ovarian activity.
Data Presentation: Quantitative Comparison of Ethinylestradiol Doses
The following tables summarize the key quantitative findings from comparative studies on the effects of different doses of ethinylestradiol on ovarian follicular activity.
Table 1: Comparison of Follicular Development with 20 mcg vs. 30 mcg Ethinylestradiol
| Parameter | 20 mcg Ethinylestradiol Formulation | 30 mcg Ethinylestradiol Formulation | Key Findings & Significance |
| Study Population | 209 women (EE/desogestrel) | 207 women (EE/gestodene) | Prospective, randomized, comparative clinical study over 12 treatment cycles.[1] |
| Follicles 10-30 mm | 18% of women | 9.7% of women | Statistically significant difference (p < 0.05).[1] |
| Follicles >30 mm | 5% of women | 1.9% of women | Statistically significant difference (p < 0.001).[1] |
| Observed Ovulations | 0 (one unexplained pregnancy) | 0 | No ruptured follicles were observed in either group throughout the study.[1] |
Table 2: Hormonal Suppression with Different Ethinylestradiol Doses
| Hormone | Low-Dose EE Formulations (e.g., 20 mcg) | Higher-Dose EE Formulations (e.g., 30-35 mcg) | Key Findings |
| FSH (Follicle-Stimulating Hormone) | Higher serum levels.[2] | More profound suppression.[2] | Lower EE doses lead to less suppression of FSH, which can permit follicular growth.[2] |
| LH (Luteinizing Hormone) | Higher serum levels.[2] | More profound suppression.[2] | Both 20 mcg and 30 mcg EE combinations significantly suppressed mean LH levels.[3] |
| Endogenous Estradiol (B170435) | Less suppression.[4] | Greater suppression.[4] | A 30 mcg EE formulation permitted circulating levels of natural estradiol similar to those in the follicular phase of a normal cycle.[4] |
Table 3: Ovarian Activity with Low-Dose Ethinylestradiol Regimens
| EE Dose & Regimen | Study Population | Ovarian Activity Measurement | Key Findings |
| 20 mcg EE / 2 mg Chlormadinone (B195047) Acetate (B1210297) (24/4 regimen) | 36 women (per protocol) | Hoogland and Skouby score | No ovulations observed. Absence of ovarian activity in 75.0% of cycles, residual activity in 15.9%.[5][6] |
| 20 mcg EE / 3 mg Drospirenone (21/7 regimen) | 23 Japanese & 30 Caucasian women | Hoogland score <6 (ovulation inhibition) | Ovulation inhibited in 100% of Japanese and 92.9% of Caucasian women in cycle 2.[7] |
| Continuous 10 mcg EE (during former hormone-free interval) | 52 women | Hoogland and Skouby scale | Suppresses the rise in endogenous estradiol and FSH, leading to increased suppression of follicular development compared to a traditional hormone-free interval.[8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the experimental protocols from key cited studies.
Study 1: The Influence of the Dose of Ethinylestradiol in Oral Contraceptives on Follicle Growth [1]
-
Objective: To compare follicular development in women using COCs containing 20 mcg vs. 30 mcg of ethinylestradiol.
-
Study Design: A prospective, randomized, comparative clinical study.
-
Participants: 416 healthy women.
-
Intervention:
-
Group 1 (n=209): 20 mcg EE + 150 mcg desogestrel (B1670305) daily.
-
Group 2 (n=207): 30 mcg EE + 75 mcg gestodene (B1671452) daily.
-
-
Duration: 12 treatment cycles.
-
Assessment of Ovarian Activity: Transvaginal ultrasonography was performed on days 18-21 of the pretreatment cycle and in treatment cycles 1, 3, 6, 9, and 12 to monitor follicular development.
Study 2: Suppression of ovarian function by a combined oral contraceptive containing 0.02 mg ethinyl estradiol and 2 mg chlormadinone acetate [5][6]
-
Objective: To describe the suppression of ovarian function with a low-dose EE (20 mcg) COC in a 24/4-day regimen.
-
Study Design: An open, uncontrolled, multiple-dosing, phase II trial.
-
Participants: 40 healthy women.
-
Intervention: 0.02 mg ethinylestradiol and 2 mg chlormadinone acetate administered for three cycles in a 24/4-day regimen.
-
Assessment of Ovarian Activity: Ovarian function was assessed using the Hoogland and Skouby score, endometrial thickness measurement, cervical reaction, and serum sex hormone levels.
Study 3: Suppression of ovarian activity with a low-dose 21/7-day regimen oral contraceptive containing ethinylestradiol 20 mcg/drospirenone 3 mg [7]
-
Objective: To assess the effect of a low-estrogen-dose COC on ovarian activity in Japanese and Caucasian women.
-
Study Design: Two separate clinical trials.
-
Participants: 23 Japanese women and 30 Caucasian women.
-
Intervention: EE 20 mcg/drospirenone 3 mg in a 21-day active pill regimen for two cycles.
-
Assessment of Ovarian Activity: The primary endpoint was the proportion of women with ovulation inhibition, defined by a Hoogland score of less than 6, as assessed by transvaginal ultrasonography during the second treatment cycle.
Mandatory Visualizations
Diagram 1: Ethinylestradiol's Mechanism of Action on the Hypothalamic-Pituitary-Ovarian Axis
Caption: Mechanism of ethinylestradiol on the HPO axis.
Diagram 2: Experimental Workflow for Comparing Ovarian Activity
Caption: Generalized workflow for comparative clinical trials.
Conclusion
The dose of ethinylestradiol in combined oral contraceptives has a significant and measurable effect on the degree of ovarian follicular suppression. Lowering the EE dose from 30 mcg to 20 mcg is associated with a statistically significant increase in the incidence and size of ovarian follicles.[1] This is accompanied by less profound suppression of gonadotropins, namely FSH and LH.[2] While these low-dose formulations are highly effective at inhibiting ovulation in compliant users, the increased follicular activity suggests a narrower margin for error.[2] Continuous administration of a very low dose of EE (10 mcg) during the traditional hormone-free interval can enhance ovarian suppression.[8] For researchers and drug development professionals, these findings underscore the delicate balance between minimizing hormonal dose to improve tolerability and maintaining robust suppression of the HPO axis to ensure contraceptive efficacy. Future research could focus on novel progestins or extended-cycle regimens to maximize ovarian suppression with the lowest possible estrogen dose.
References
- 1. The influence of the dose of ethinylestradiol in oral contraceptives on follicle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ovarian Follicular Development During the Use of Oral Contraception: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ethinylestradiol from contraceptive formulations and the ovarian response: an estrogen dose-dependency on natural estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of ovarian function by a combined oral contraceptive containing 0.02 mg ethinyl estradiol and 2 mg chlormadinone acetate given in a 24/4-day intake regimen over three cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of ovarian activity with a low-dose 21/7-day regimen oral contraceptive containing ethinylestradiol 20 mcg/drospirenone 3 mg in Japanese and Caucasian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irispublishers.com [irispublishers.com]
A Comparative Analysis of Cycle Control in Oral Contraceptives: Femovan vs. Desogestrel-Containing Formulations
A comprehensive review of clinical data reveals notable differences in cycle control between Femovan, a combined oral contraceptive containing gestodene (B1671452) and ethinylestradiol, and various desogestrel-containing contraceptives. Multiple studies indicate that gestodene-containing preparations are associated with better cycle control, characterized by a lower incidence of breakthrough bleeding and spotting compared to their desogestrel-containing counterparts.
Overview of Clinical Findings
Several comparative studies have demonstrated the superior cycle control of gestodene-containing oral contraceptives. For instance, a large, 6-cycle, open-label, randomized, multicenter clinical study in Latin America found that women taking a gestodene/ethinylestradiol combination reported a significantly lower incidence of spotting (11.9%) compared to those on a desogestrel (B1670305)/ethinylestradiol combination (21%).[1] In this study, 86.4% of women in the gestodene group reported all cycles as normal without breakthrough bleeding, compared to 76.7% in the desogestrel group.[1] Another randomized, open-label outpatient study showed slightly better cycle control with the gestodene combination, citing a slightly greater incidence of spotting and breakthrough bleeding in the desogestrel group.[2]
Further supporting these findings, an analysis of two large multicenter clinical trials involving over 15,000 cycles concluded that users of desogestrel-containing preparations had a higher risk of spotting or bleeding in all cycles.[3] An open-label multicenter study also reported that cycle control with gestodene was superior to desogestrel at almost all time points, with the proportion of subjects experiencing breakthrough bleeding and/or spotting being almost twice as great with desogestrel.[4][5]
However, it is important to note that not all studies have found significant differences, particularly with ultra low-dose formulations. A randomized, multicenter study comparing two ultra low-dose oral contraceptives (20 µg ethinylestradiol) with either desogestrel or gestodene concluded that both offer equivalent and good cycle control.[6] Similarly, another study comparing low-dose formulations found no statistically significant difference in the incidence of spotting and breakthrough bleeding between the gestodene and desogestrel groups.[7]
Quantitative Comparison of Cycle Control
The following tables summarize the key quantitative data on cycle control from various comparative clinical trials.
Table 1: Comparison of Monophasic Gestodene/Ethinylestradiol vs. Desogestrel/Ethinylestradiol (30 µg Ethinylestradiol)
| Parameter | Gestodene 75 µg / EE 30 µg | Desogestrel 150 µg / EE 30 µg | Study Reference |
| Incidence of Spotting (by woman) | 11.9% | 21% | Latin American Oral Contraceptive Study Group[1] |
| Normal Cycles (No BTB, by woman) | 86.4% | 76.7% | Latin American Oral Contraceptive Study Group[1] |
| Amenorrhea (Cycles) | 0.5% | 0.9% | Anonymous, 1991[2] |
Table 2: Comparison of Ultra Low-Dose Gestodene/Ethinylestradiol vs. Desogestrel/Ethinylestradiol (20 µg Ethinylestradiol)
| Parameter | Gestodene 75 µg / EE 20 µg | Desogestrel 150 µg / EE 20 µg | Study Reference |
| Irregular Bleeding per cycle (end of study) | 8.6% | 9.4% | Winkler et al., 1998[6] |
| Amenorrhea | 1.0 - 2.8% (range) | 1.0 - 2.8% (range) | Winkler et al., 1998[6] |
| Spotting Incidence (% of total cycles) | 12.7% | 14.3% | Endrikat et al., 2000[7] |
| Breakthrough Bleeding Incidence (% of total cycles) | 5.2% | 6.0% | Endrikat et al., 2000[7] |
| Cycles with No Spotting or BTB | 84.7% | 82.5% | Endrikat et al., 2000[7] |
Table 3: Comparison of Different Regimens and Dosages
| Parameter | Gestodene 60 µg / EE 15 µg (24-day) | Desogestrel 150 µg / EE 20 µg (21-day) | Study Reference |
| Normal Cycles | 65% | 78% | Foidart et al., 1999[8] |
| Breakthrough Bleeding and/or Spotting | 29% | 20% | Foidart et al., 1999[8] |
| Absence of Bleeding | 6% | 1% | Foidart et al., 1999[8] |
Experimental Protocols
The clinical trials cited in this comparison guide employed rigorous methodologies to assess the efficacy and cycle control of the different oral contraceptive formulations.
Latin American Oral Contraceptive Study Group[1]
-
Study Design: A 6-cycle, open-label, parallel, randomized, multicenter phase IV clinical study.
-
Participants: 176 women were assigned to each treatment group.
-
Interventions:
-
Group 1: Monophasic preparation of gestodene 75 mcg plus ethinylestradiol 30 mcg.
-
Group 2: Monophasic preparation of desogestrel 150 mcg plus ethinylestradiol 30 mcg.
-
-
Data Collection: Efficacy, cycle control (breakthrough bleeding and spotting), subjective complaints, and safety parameters were evaluated.
-
Outcome Measures: The primary outcomes for cycle control were the incidence of breakthrough bleeding and spotting.
Winkler et al., 1998[6]
-
Study Design: A randomized, multicenter study conducted over six treatment cycles.
-
Participants: 1016 healthy adult women.
-
Interventions:
-
Group 1 (n=509): Oral contraceptive containing 20 µg ethinylestradiol and 150 µg desogestrel.
-
Group 2 (n=507): Oral contraceptive containing 20 µg ethinylestradiol and 75 µg gestodene.
-
-
Data Collection: Bleeding patterns, including the incidence and duration of irregular bleeding and amenorrhea, were recorded.
-
Outcome Measures: Comparison of bleeding patterns between the two treatment groups.
Foidart et al., 1999[8]
-
Study Design: A multicenter, open-label study conducted over six cycles.
-
Participants: Healthy women aged at least 18 years with regular menstrual cycles.
-
Interventions:
-
Group 1: 24-day regimen of gestodene 60 µg / ethinylestradiol 15 µg.
-
Group 2: 21-day regimen of desogestrel 150 µg / ethinylestradiol 20 µg.
-
-
Data Collection: Data from 1074 women were included in the analysis of cycle control, efficacy, and safety.
-
Outcome Measures: Percentage of normal cycles, incidence of breakthrough bleeding and/or spotting, and absence of bleeding.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for a comparative clinical trial on oral contraceptive cycle control.
Caption: Workflow of a Randomized Controlled Trial Comparing Oral Contraceptives.
References
- 1. Clinical comparison of monophasic oral contraceptive preparations of gestodene/ethinyl estradiol and desogestrel/ethinyl estradiol. Latin American Oral Contraceptive Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of two monophasic oral contraceptives: gestodene/ethinyl estradiol versus desogestrel/ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of desogestrel, gestodene, and other factors on spotting and bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A comparison of cycle control and effect on well-being of monophasic gestodene-, triphasic gestodene- and monophasic desogestrel-containing oral contraceptives. Gestodene Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the cycle control and tolerability of two ultra low-dose oral contraceptives containing 20 micrograms ethinylestradiol and either 150 micrograms desogestrel or 75 micrograms gestodene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of efficacy, cycle control, and tolerability of two low-dose oral contraceptives in a multicenter clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cycle control, safety and efficacy of a 24-day regimen of gestodene 60 microg/ ethinylestradiol 15 microg and a 21-day regimen of desogestrel 150 microg/ethinylestradiol 20 microg - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gestodene and Desogestrel on the Pharmacokinetics of Ethinylestradiol
For Researchers, Scientists, and Drug Development Professionals
The selection of a progestin in combined oral contraceptives can potentially influence the pharmacokinetics of the estrogen component, ethinylestradiol (EE). This guide provides a comparative analysis of the influence of two commonly used progestins, gestodene (B1671452) (GSD) and desogestrel (B1670305) (DSG), on the concentration profiles of ethinylestradiol, supported by experimental data from key clinical studies.
Executive Summary
The available scientific literature presents a nuanced and somewhat contested view on whether gestodene and desogestrel differentially affect the metabolism and plasma concentrations of ethinylestradiol. While some studies report no statistically significant differences in key pharmacokinetic parameters, others suggest that gestodene may be associated with higher plasma levels of ethinylestradiol. This guide will objectively present the findings from these studies to aid in a comprehensive understanding of this drug interaction.
Quantitative Data Comparison
The following table summarizes the key pharmacokinetic parameters of ethinylestradiol when co-administered with gestodene versus desogestrel, as reported in notable clinical trials.
| Pharmacokinetic Parameter | Ethinylestradiol + Gestodene | Ethinylestradiol + Desogestrel | Study | Notes |
| AUC (0-24h) (pg/ml*h) | 795 ± 206 | 614 ± 132 | Fotherby et al. (1991)[1] | Single oral dose. No statistically significant difference reported. |
| AUC (0-4h) | 37% higher with GSD | - | Dibbelt et al. (1991)[2] | Statistically significant difference reported (p < 0.03). |
| AUC (0-24h) | 70% higher with GSD | - | Dibbelt et al. (1991)[2] | Statistically significant difference reported (p < 0.002). |
| AUC (0-4h) & AUC (0-24h) | No significant difference | No significant difference | Tauber et al. (1998)[3] | Multi-cycle study. |
| Cmax | No significant difference | No significant difference | Tauber et al. (1998)[3] | Multi-cycle study. |
| tmax | No significant difference | No significant difference | Tauber et al. (1998)[3] | Multi-cycle study. |
Experimental Protocols
The methodologies employed in the key comparative studies are detailed below to provide context to the presented data.
Fotherby et al. (1991)
-
Study Design: This was a single-dose, randomized, crossover study.[1]
-
Subjects: Ten healthy female volunteers participated in the study.[1]
-
Dosage: The study involved the oral and intravenous administration of a single dose of 30 µg of ethinylestradiol alone, and in combination with either 75 µg of gestodene or 150 µg of desogestrel.[1]
-
Sampling: Blood samples were collected at regular intervals over a 24-hour period following drug administration.[1]
-
Analytical Method: The specific analytical method for determining ethinylestradiol concentrations was not detailed in the provided summary.
Dibbelt et al. (1991)
-
Study Design: This study followed a longitudinal design, observing subjects over multiple treatment cycles.[2]
-
Subjects: Eleven women participated in this comparative study.[2]
-
Dosage: Participants received a daily oral contraceptive containing 30 µg of ethinylestradiol combined with either 75 µg of gestodene or 150 µg of desogestrel.[2]
-
Sampling: Serum concentrations of ethinylestradiol were measured on days 1, 10, and 21 of the 1st, 3rd, 6th, and 12th treatment cycles. Blood samples were collected over 24 hours.[2]
-
Analytical Method: The specific analytical method for determining ethinylestradiol concentrations was not detailed in the provided summary.
Tauber et al. (1998)
-
Study Design: A randomized controlled clinical trial was conducted over a six-month treatment period.[3]
-
Subjects: Eighty women were randomly allocated to one of the two treatment groups.[3]
-
Dosage: The oral contraceptives contained 30 µg of ethinylestradiol with either 75 µg of gestodene or 150 µg of desogestrel, administered for the first 21 days of each cycle.[3]
-
Sampling: Blood samples for pharmacokinetic analysis of serum EE were taken on days 1, 10, and 21 of the 1st, 3rd, and 6th cycles at frequent intervals for 24 hours after pill intake.[3]
-
Analytical Method: The study highlighted the use of a highly accurate and specific isotope dilution mass spectrometry (IDMS) method for the quantitative determination of ethinylestradiol, suggesting that previous discrepancies in findings may have been due to less reliable radioimmunological measurement techniques.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a clinical trial comparing the pharmacokinetic profiles of ethinylestradiol in combination with gestodene and desogestrel.
Caption: A generalized workflow for a comparative pharmacokinetic study.
Discussion and Conclusion
The influence of gestodene and desogestrel on the concentration profiles of ethinylestradiol remains a topic with some conflicting evidence in the scientific literature. While the single-dose study by Fotherby et al. (1991) and the comprehensive multi-cycle trial by Tauber et al. (1998) found no significant differences, the multi-cycle study by Dibbelt et al. (1991) reported significantly higher ethinylestradiol exposure with the gestodene-containing oral contraceptive.[1][2][3]
The discrepancy in findings may be attributable to differences in study design, duration, and, notably, the analytical methodologies employed. The Tauber et al. (1998) study utilized a highly sensitive and specific isotope dilution mass spectrometry method, which may have provided a more accurate assessment compared to the radioimmunoassays likely used in the earlier studies.[3]
Based on the more recent and methodologically robust evidence, it can be concluded that gestodene and desogestrel, when administered in commonly prescribed oral contraceptive formulations, likely exert comparable effects on the metabolism and elimination of ethinylestradiol.[3] However, researchers should remain aware of the historical data suggesting a potential for gestodene to be associated with higher ethinylestradiol levels. Further research employing standardized, high-precision analytical techniques would be beneficial to definitively resolve this matter.
References
- 1. The pharmacokinetics of ethynylestradiol in the presence and absence of gestodene and desogestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction with the pharmacokinetics of ethinylestradiol and progestogens contained in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of gestodene and desogestrel as components of low-dose oral contraceptives on the pharmacokinetics of ethinyl estradiol (EE2), on serum CBG and on urinary cortisol and 6 beta-hydroxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Monophasic and Triphasic Gestodene/Ethinylestradiol Oral Contraceptives
A critical evaluation of monophasic and triphasic oral contraceptive formulations containing gestodene (B1671452) and ethinylestradiol reveals subtle yet significant differences in cycle control, though contraceptive efficacy remains comparable. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, synthesizing data from various clinical investigations to inform future research and development in hormonal contraception.
Contraceptive Efficacy and Cycle Control
Both monophasic and triphasic gestodene/ethinylestradiol formulations are highly effective in preventing pregnancy when used correctly. A Cochrane review, encompassing multiple studies, found no significant difference in contraceptive effectiveness between triphasic and monophasic oral contraceptives in general.[1][2][3][4] However, the primary distinctions between the two formulations emerge in their impact on menstrual cycle control.
Some studies suggest that triphasic formulations, which mimic the natural hormonal fluctuations of the menstrual cycle, may offer better cycle control, particularly in the initial months of use.[2] Conversely, other research indicates that monophasic gestodene-containing contraceptives exhibit superior cycle control with a lower incidence of breakthrough bleeding and spotting compared to other progestins like desogestrel (B1670305).[5][6] One study directly comparing monophasic and triphasic gestodene formulations found no significant difference in the inhibition of follicular growth, with mean follicular diameters of 8.16 mm for monophasic and 7.44 mm for triphasic formulations.[7]
Table 1: Comparative Efficacy and Cycle Control
| Parameter | Monophasic Gestodene/Ethinylestradiol | Triphasic Gestodene/Ethinylestradiol | Key Findings |
| Contraceptive Efficacy | High | High | No significant difference in pregnancy prevention rates between monophasic and triphasic formulations.[1][2][3][4] |
| Inhibition of Follicular Growth | Mean follicular diameter: 8.16 mm (SD 4.5) | Mean follicular diameter: 7.44 mm (SD 2.8) | No statistically significant difference between the two formulations.[7] |
| Incidence of Breakthrough Bleeding and/or Spotting | Lower incidence compared to desogestrel formulations.[5][6] | Some studies suggest better cycle control than monophasic pills, but evidence is inconsistent.[2] | Gestodene-containing OCs, in general, provide good cycle control.[8] |
| Amenorrhea | Not observed in some studies.[6] | Favorable bleeding patterns reported in about half of trials compared to monophasic OCs.[1][3] | Differences in reporting and progestogen types make meta-analysis difficult.[1][2] |
Side Effect Profile
The side effect profiles of monophasic and triphasic gestodene/ethinylestradiol formulations are largely similar, with common adverse events including headache, breast tenderness, and nausea.[5][9][10] Discontinuation rates due to side effects have not been found to be significantly different between the two types of formulations.[1][2][4]
Table 2: Common Adverse Events
| Adverse Event | Monophasic Gestodene/Ethinylestradiol | Triphasic Gestodene/Ethinylestradiol | Notes |
| Headache | Reported as a common side effect.[5] | Reported as a common side effect. | No significant difference in incidence between formulations. |
| Breast Tenderness/Pain | Reported as a common side effect.[5] | Reported as a common side effect. | Incidence appears comparable between formulations. |
| Nausea | Reported as a common side effect.[5] | Reported as a common side effect. | Generally mild and transient. |
| Metrorrhagia | Reported in some users.[5] | May have a different pattern compared to monophasic formulations. | Cycle control is a key differentiator.[2] |
| Abdominal Pain | Reported as a common side effect.[5] | Reported as a common side effect. | No significant difference in incidence. |
Experimental Protocols
The methodologies employed in the cited studies generally follow a randomized, controlled trial design. Below is a generalized protocol for a clinical trial comparing monophasic and triphasic oral contraceptives.
Experimental Protocol: Randomized Controlled Trial for Oral Contraceptive Comparison
-
Participant Recruitment: Healthy, sexually active women of reproductive age seeking contraception are recruited. Exclusion criteria typically include contraindications to oral contraceptive use (e.g., history of thromboembolism, certain cancers, liver disease, smoking over age 35).
-
Randomization: Participants are randomly assigned to receive either the monophasic or triphasic gestodene/ethinylestradiol formulation in a double-blind manner where possible, although open-label studies are also common.[5][7]
-
Treatment Regimen:
-
Monophasic Group: Receives tablets with a constant dose of gestodene (e.g., 75 µg) and ethinylestradiol (e.g., 30 µg) for 21 days, followed by a 7-day hormone-free interval.[11]
-
Triphasic Group: Receives tablets with varying doses of gestodene (e.g., 50 µg, 70 µg, 100 µg) and ethinylestradiol (e.g., 30 µg, 40 µg, 30 µg) over the 21-day cycle, followed by a 7-day hormone-free interval.[11]
-
-
Data Collection:
-
Efficacy: Pregnancy rates are recorded throughout the study period (typically 6-12 cycles). The Pearl Index (pregnancies per 100 woman-years) is often calculated.
-
Cycle Control: Participants maintain daily diaries to record bleeding and spotting patterns.
-
Adverse Events: All adverse events are recorded at regular follow-up visits.
-
Laboratory Assessments: Blood pressure, body weight, and relevant laboratory parameters (e.g., lipid profiles, hemostatic variables) may be assessed at baseline and at specified intervals during the study.[11][12]
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the outcomes between the two groups, such as chi-squared tests for categorical variables and t-tests or ANOVA for continuous variables.
Visualizing Hormonal Dosage and Experimental Workflow
To better understand the fundamental difference between these formulations and the typical process of their evaluation, the following diagrams are provided.
Caption: Hormonal dosage schemes for monophasic vs. triphasic oral contraceptives.
Caption: A typical experimental workflow for comparing oral contraceptive formulations.
Conclusion
The choice between monophasic and triphasic gestodene/ethinylestradiol formulations may be guided by individual patient factors, particularly the need for optimal cycle control. While contraceptive efficacy is equivalent, the nuanced differences in bleeding patterns warrant consideration. Monophasic formulations offer simplicity with a constant hormone dose, which may be preferred for ease of use.[2][9][10] Triphasic formulations, with their variable dosing, were designed to reduce the total hormone dose and mimic a natural cycle, which some studies suggest may improve bleeding patterns for some individuals.[1][2][3] Ultimately, the evidence does not strongly favor one formulation over the other for all users, and a patient-centered approach to selection is recommended.[3][4] Further large-scale, high-quality randomized controlled trials with standardized reporting of menstrual bleeding data would be beneficial to more definitively delineate the comparative advantages of each formulation.
References
- 1. Triphasic versus monophasic oral contraceptives for contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Birth control pills with three phases versus one phase | Cochrane [cochrane.org]
- 4. Triphasic versus monophasic oral contraceptives for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical comparison of monophasic oral contraceptive preparations of gestodene/ethinyl estradiol and desogestrel/ethinyl estradiol. Latin American Oral Contraceptive Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of follicular growth by two different oral contraceptives (monophasic and triphasic) containing ethinylestradiol and gestodene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d.docksci.com [d.docksci.com]
- 9. Monophasic birth control: Types, benefits, and side effects [medicalnewstoday.com]
- 10. Monophasic Birth Control: Benefits, Side Effects, and More [healthline.com]
- 11. Effects of two combined monophasic and triphasic ethinylestradiol/gestodene oral contraceptives on natural inhibitors and other hemostatic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study on the effects of a monophasic pill containing desogestrel plus 20 micrograms ethinylestradiol, a triphasic combination containing levonorgestrel and a monophasic combination containing gestodene on coagulatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CYP3A4 Inhibition on Ethinylestradiol/Gestodene Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the drug-drug interaction between the combined oral contraceptive ethinylestradiol/gestodene (B1671452) and potent CYP3A4 inhibitors, with a specific focus on ketoconazole (B1673606). The following sections detail the metabolic pathways, present available pharmacokinetic data from a clinical study, outline experimental protocols, and compare alternative contraceptive options, offering valuable insights for drug development and clinical pharmacology research.
Introduction
Ethinylestradiol, a synthetic estrogen, and gestodene, a third-generation progestin, are common components of combined oral contraceptives. Both compounds are extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. Co-administration of drugs that inhibit CYP3A4 can lead to decreased clearance and consequently, increased plasma concentrations of ethinylestradiol and gestodene. This elevation in hormone levels may increase the risk of adverse effects, including venous thromboembolism. Ketoconazole, a potent and well-characterized inhibitor of CYP3A4, serves as a model compound for studying the clinical significance of this interaction.
Metabolic Pathways and Mechanism of Inhibition
Ethinylestradiol undergoes hydroxylation to form 2-hydroxyethinylestradiol, a reaction predominantly catalyzed by CYP3A4, with a minor contribution from CYP2C9. Gestodene's metabolism also heavily relies on CYP3A4 for hydroxylation.
Ketoconazole inhibits CYP3A4 through a mechanism that involves both competitive and non-competitive components. It binds to the active site of the enzyme, physically obstructing substrate access, and also interacts with other sites on the enzyme, altering its conformation and reducing its catalytic efficiency.
Metabolic Pathway of Ethinylestradiol and Gestodene and Inhibition by Ketoconazole
Caption: Metabolism of ethinylestradiol and gestodene via CYP3A4 and its inhibition by ketoconazole.
Quantitative Analysis of Pharmacokinetic Interactions
While data on the interaction of an oral formulation of ethinylestradiol/gestodene with ketoconazole is limited in publicly available literature, a clinical study investigating a transdermal patch delivering a daily dose equivalent to 0.02 mg ethinylestradiol and 0.06 mg gestodene provides valuable insights. In this study, co-administration of ketoconazole (200 mg twice daily) resulted in weak effects on the pharmacokinetics of ethinylestradiol and gestodene. It is important to note that the impact of a CYP3A4 inhibitor is expected to be more pronounced with oral administration due to the significant contribution of first-pass metabolism in the gut and liver, which is largely bypassed with transdermal delivery.
Table 1: Pharmacokinetic Parameters of Ethinylestradiol and Gestodene from a Transdermal Patch With and Without Co-administration of Ketoconazole
| Analyte | Parameter | Without Ketoconazole (Mean ± SD) | With Ketoconazole (Mean ± SD) | Geometric Mean Ratio (%) (90% CI) |
| Ethinylestradiol | AUC (0-168h) (pg·h/mL) | 4030 ± 1230 | 4330 ± 1510 | 107 (98.3 - 117) |
| Cmax (pg/mL) | 33.6 ± 9.8 | 35.5 ± 11.5 | 106 (96.0 - 116) | |
| Total Gestodene | AUC (0-168h) (ng·h/mL) | 338 ± 103 | 402 ± 136 | 119 (110 - 129) |
| Cmax (ng/mL) | 2.9 ± 0.8 | 3.4 ± 1.1 | 117 (108 - 127) | |
| Unbound Gestodene | AUC (0-168h) (pg·h/mL) | 4990 ± 1780 | 6100 ± 2430 | 122 (111 - 134) |
| Cmax (pg/mL) | 42.6 ± 14.2 | 51.5 ± 20.0 | 121 (110 - 133) |
Data adapted from a study on a transdermal contraceptive patch.
Experimental Protocols
The following provides a generalized protocol for a clinical drug-drug interaction study between an oral contraceptive and a CYP3A4 inhibitor, based on common practices in the field.
Study Design: An open-label, two-period, fixed-sequence crossover study.
Participants: Healthy female volunteers of non-childbearing potential.
Treatment Periods:
-
Period 1 (Reference): Administration of a single dose of the oral contraceptive (ethinylestradiol/gestodene).
-
Period 2 (Test): Pre-treatment with the CYP3A4 inhibitor (e.g., ketoconazole) for a specified duration to achieve steady-state inhibition, followed by co-administration of a single dose of the oral contraceptive.
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration in both periods.
Bioanalytical Method: Plasma concentrations of the parent drugs (ethinylestradiol and gestodene) and their major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to maximum concentration (Tmax).
Experimental Workflow for a Drug-Drug Interaction Study
Caption: Generalized workflow for a clinical drug-drug interaction study.
Comparison with Alternative Contraceptives
For individuals requiring co-administration of potent CYP3A4 inhibitors, alternative contraceptive methods that are less dependent on this metabolic pathway should be considered.
Table 2: Comparison of Progestins in Oral Contraceptives and their Dependence on CYP3A4 Metabolism
| Progestin | Primary Metabolic Pathway(s) | Known Interaction with Strong CYP3A4 Inhibitors |
| Gestodene | CYP3A4 | Significant interaction expected with oral administration. |
| Levonorgestrel | Reduction of the A-ring, hydroxylation (including CYP3A4) | Moderate increase in exposure. |
| Drospirenone | Reduction and opening of the lactone ring (non-CYP), minor contribution from CYP3A4 | Moderate to significant increase in exposure observed in clinical studies. |
| Dienogest | Primarily CYP3A4 | Significant interaction expected. |
| Nomegestrol Acetate (B1210297) | Primarily metabolized by various CYPs, including CYP3A4 | Potential for significant interaction. |
Contraceptive Methods Less Affected by CYP3A4 Inhibition:
-
Intrauterine Devices (IUDs): Both copper-containing and hormonal (levonorgestrel-releasing) IUDs have minimal systemic absorption and are not significantly affected by hepatic enzyme inhibitors.
-
Vaginal Ring (e.g., etonogestrel/ethinylestradiol): While containing components metabolized by CYP3A4, the vaginal route bypasses a significant portion of first-pass metabolism, potentially lessening the impact of inhibitors compared to oral administration.
-
Progestin-only Injectables (e.g., depot medroxyprogesterone (B1676146) acetate - DMPA): The metabolism of medroxyprogesterone acetate is less dependent on CYP3A4 compared to other progestins, making it a potentially suitable alternative.
Conclusion
The co-administration of potent CYP3A4 inhibitors, such as ketoconazole, with oral contraceptives containing ethinylestradiol and gestodene is expected to result in a clinically significant drug-drug interaction, leading to increased hormone exposure. While data from a transdermal formulation suggests a weak interaction, the effect on an oral formulation is anticipated to be more pronounced due to the circumvention of first-pass metabolism with the patch. For patients requiring treatment with strong CYP3A4 inhibitors, alternative contraceptive methods that are less reliant on this metabolic pathway should be prioritized to ensure both contraceptive efficacy and patient safety. Further clinical studies on the oral formulation are warranted to provide a more definitive quantitative assessment of this interaction.
Safety Operating Guide
Proper Disposal of Femovan Waste in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of Femovan, a contraceptive containing etonogestrel (B1671717) and ethinyl estradiol.
Waste Classification and Regulatory Compliance
This compound waste, containing the active pharmaceutical ingredients (APIs) etonogestrel and ethinyl estradiol, is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[1] However, due to the hormonal activity of its components and potential environmental impact, it is best practice to manage it as a non-RCRA hazardous pharmaceutical waste. This ensures a high level of safety and environmental protection. All disposal procedures must comply with federal, state, and local regulations.
Personal Protective Equipment (PPE)
Before handling any this compound waste, it is essential to wear the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Required PPE:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
Disposal of Different this compound Waste Streams
The disposal procedure will vary depending on the form of the waste. It is crucial to segregate different waste streams at the point of generation.
Solid Waste (Unused or Expired Tablets)
-
Do not flush this compound tablets down the toilet or drain. This prevents the active ingredients from entering aquatic ecosystems.
-
Place the tablets into a designated black pharmaceutical waste container for hazardous (or non-RCRA hazardous) waste. These containers are specifically designed for incineration.
-
Ensure the container is clearly labeled "Hazardous Pharmaceutical Waste for Incineration."
-
Keep the container closed when not in use.
Contaminated Laboratory Supplies (e.g., gloves, weighing paper, petri dishes)
-
All disposable items that have come into direct contact with this compound should be considered contaminated.
-
Place these items in the same black hazardous pharmaceutical waste container as the solid tablets.
-
Do not mix this waste with regular laboratory trash or biohazardous waste.
Solutions Containing this compound
-
Aqueous solutions containing this compound should not be disposed of down the drain.
-
Collect these solutions in a compatible, leak-proof, and shatter-resistant waste container (e.g., a high-density polyethylene (B3416737) (HDPE) carboy).
-
The container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (etonogestrel, ethinyl estradiol, and the solvent), and the approximate concentrations.
-
Store the liquid waste container in a designated satellite accumulation area within the laboratory.
Empty Packaging (Blister Packs and Cartons)
-
Once all tablets have been removed, the empty blister packs can be disposed of in the regular trash, provided they are not contaminated with loose powder.
-
Cardboard cartons should be recycled after removing or defacing any patient or prescription information.
Waste Container Management and Disposal
Proper management of waste containers is crucial for maintaining a safe and compliant laboratory environment.
| Parameter | Specification |
| Waste Container Type | Black, rigid, puncture-resistant container for solids and contaminated supplies. Leak-proof carboy for liquids. |
| Container Labeling | "Hazardous Pharmaceutical Waste for Incineration" for solids. "Hazardous Waste" with full chemical names and concentrations for liquids. |
| Maximum Accumulation Time | As per institutional policy and local regulations. |
| Final Disposal Method | Incineration at a licensed hazardous waste facility. |
Experimental Protocol: Decontamination of Non-Disposable Glassware and Equipment
For non-disposable items that have been in contact with this compound, a thorough decontamination process is required before reuse.
Materials:
-
Appropriate organic solvent (e.g., ethanol, methanol)
-
Detergent solution
-
Deionized water
-
Waste containers for liquid hazardous waste
Procedure:
-
Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent to dissolve any residual this compound. Collect this solvent rinse as hazardous liquid waste.
-
Wash: Wash the items with a laboratory detergent and warm water.
-
Triple Rinse: Thoroughly rinse the items with deionized water at least three times.
-
Drying: Allow the glassware and equipment to air dry completely before reuse.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Femovan
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of pharmaceutical compounds is paramount. Femovan, a combined oral contraceptive, contains the active pharmaceutical ingredients (APIs) Ethinylestradiol and Gestodene. Both are potent hormonal compounds that require specific personal protective equipment (PPE) and handling protocols to mitigate occupational exposure risks. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
Both Ethinylestradiol and Gestodene are classified as hazardous substances with potential long-term health effects. Understanding these hazards is the first step in implementing appropriate safety measures. The primary risks associated with these compounds include carcinogenicity and reproductive toxicity.[1][2] Therefore, a comprehensive PPE strategy is mandatory.
Summary of Hazard Classifications:
| Compound | Hazard Classifications |
| Ethinylestradiol | Carcinogenicity (Category 2), Reproductive Toxicity (Category 1A), Acute Toxicity (Oral, Category 4), Long-term (chronic) aquatic hazard (Category 1) |
| Gestodene | Carcinogenicity (Category 2), Reproductive Toxicity (Category 1A), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1][3] |
Recommended Personal Protective Equipment (PPE):
To ensure adequate protection, the following PPE should be worn at all times when handling this compound or its active ingredients:
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes, dust, and aerosols, preventing contact with mucous membranes.[3][4] |
| Hand Protection | Two pairs of powder-free, chemotherapy-grade nitrile gloves. | Double-gloving provides an extra layer of protection against these potent compounds. Regularly inspect gloves for tears or punctures and change them frequently.[5][6] |
| Body Protection | A disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Prevents contamination of personal clothing and skin. Cloth lab coats are not sufficient.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling powders or when there is a risk of aerosolization. | Minimizes the inhalation of airborne particles.[7] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and prevents the tracking of contaminants outside the work area.[5] |
Experimental Protocols: Safe Handling and Disposal
A systematic approach to handling and disposal is critical to minimize exposure and prevent environmental contamination.
Standard Operating Procedure for Handling:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The work area, preferably a certified chemical fume hood or a biological safety cabinet, should be clean and uncluttered.[8]
-
Weighing and Transfer: When weighing solid forms, do so within a containment system like a fume hood to control dust. Use dedicated utensils (spatulas, weigh boats) and handle them carefully to avoid generating airborne particles.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, wipe down all surfaces with an appropriate deactivating agent, followed by a cleaning agent.
Disposal Plan:
All waste generated from handling this compound and its components must be treated as hazardous.
-
Solid Waste: Contaminated items such as gloves, gowns, shoe covers, and weighing papers should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour hormonal waste down the drain.
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from preparation to final disposal.
Caption: Workflow for the safe handling of this compound in a laboratory.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 8. arborpharmchem.com [arborpharmchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
